Technical Documentation Center

(2S)-2-(trifluoromethyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-(trifluoromethyl)azetidine
  • CAS: 1221266-25-6

Core Science & Biosynthesis

Foundational

Introduction: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to (2S)-2-(Trifluoromethyl)azetidine: Synthesis, Properties, and Application Executive Summary: (2S)-2-(Trifluoromethyl)azetidine is a chiral, four-membered heterocyclic building block of sign...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-(Trifluoromethyl)azetidine: Synthesis, Properties, and Application

Executive Summary: (2S)-2-(Trifluoromethyl)azetidine is a chiral, four-membered heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, unique reactivity profile, and strategic applications. The incorporation of a trifluoromethyl (CF3) group onto the strained azetidine scaffold imparts profound effects on the molecule's physicochemical properties, including a notable reduction in the basicity of the ring nitrogen. A key feature of its chemistry is the regiospecific, nucleophile-driven ring-opening at the C4 position following N-activation, a behavior that contrasts with other 2-substituted azetidines. This unique reactivity, combined with the favorable pharmacokinetic contributions of the CF3 group, establishes (2S)-2-(trifluoromethyl)azetidine as a valuable scaffold for developing novel therapeutics.

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as vital motifs in pharmaceutical design.[1] Their inherent ring strain and sp3-rich, conformationally rigid structure offer a unique three-dimensional profile that can enhance pharmacokinetic properties such as solubility and metabolic stability when incorporated into drug candidates.[1][2] The strategic introduction of a trifluoromethyl (CF3) group further amplifies the utility of this scaffold. The CF3 group is a well-established bioisostere for a methyl group but possesses starkly different electronic properties; its strong electron-withdrawing nature can significantly alter the biological and pharmacological characteristics of a parent molecule, including pKa, lipophilicity, and metabolic stability.[3]

Specifically, placing the CF3 group at the C2 position of the azetidine ring creates a chiral center and critically influences the basicity of the ring nitrogen. This modulation of pKa is a crucial tool for medicinal chemists to minimize off-target effects, particularly those associated with amine basicity, such as hERG channel binding.[3] Consequently, 2-(trifluoromethyl)azetidines are increasingly sought-after building blocks for structure-activity relationship (SAR) studies and lead optimization campaigns.[3][4]

Physicochemical and Spectroscopic Properties

Experimental physicochemical data for the free base form of (2S)-2-(trifluoromethyl)azetidine is not extensively documented in publicly available literature. However, its properties can be inferred from its common salt forms and computational predictions.

PropertyValue / DescriptionSource
Molecular Formula C₄H₆F₃N[5]
Molecular Weight 125.09 g/mol [5]
Monoisotopic Mass 125.045235 Da[5]
Physical Form The tosylate salt is a white solid. The hydrochloride salt is a solid. The free base is likely a liquid or low-melting solid.[6]
Predicted XlogP 1.1[5]
Predicted TPSA 12.03 Ų (for hydrochloride salt)[7]
Storage Store under inert atmosphere, refrigerated.[8]
Spectroscopic Characterization (Expected)

While a definitive, published spectrum for the parent compound is elusive, its spectroscopic characteristics can be reliably predicted based on fundamental principles and published data for closely related, substituted analogs.[9][10][11]

  • ¹H NMR: The spectrum is expected to be complex due to spin-spin coupling between protons and the CF3 group.

    • H2 (methine): A complex multiplet, shifted downfield (approx. 3.5-4.0 ppm) due to the adjacent nitrogen and the highly electronegative CF3 group. It will exhibit coupling to the H3 protons and a characteristic ⁴J(H-F) coupling to the fluorine atoms.

    • H3 (methylene): Two diastereotopic protons appearing as distinct multiplets (approx. 2.0-2.8 ppm), each coupled to H2, H4 protons, and geminally to each other.

    • H4 (methylene): Two diastereotopic protons appearing as multiplets (approx. 3.6-4.2 ppm), coupled to the H3 protons and geminally to each other.

    • N-H: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR:

    • C2: A quartet due to one-bond coupling with the three fluorine atoms (¹J(C-F) ≈ 280-290 Hz), shifted significantly downfield (approx. 60-70 ppm).

    • C3: A methylene signal around 25-35 ppm.

    • C4: A methylene signal adjacent to the nitrogen, expected around 45-55 ppm.

    • CF₃: A quartet with a large ¹J(C-F) coupling constant, appearing around 125-128 ppm.

  • ¹⁹F NMR: The three fluorine atoms of the CF3 group are chemically equivalent and are expected to produce a single signal, typically a triplet due to coupling with the H2 proton (⁴J(F-H)), in the range of -70 to -80 ppm relative to CFCl₃.[12] The precise chemical shift is highly sensitive to the local chemical environment.[12][13]

  • Infrared (IR) Spectroscopy: Expected to show characteristic C-H stretching vibrations (aliphatic) around 2850-3000 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and strong, characteristic C-F stretching bands in the 1100-1350 cm⁻¹ region.

Synthesis and Manufacturing

The synthesis of 2-(trifluoromethyl)azetidines has been approached through several strategic routes. The most prevalent methods rely on the intramolecular cyclization of a linear precursor to form the C4-N bond.[3] A particularly robust and well-documented method was developed by De Kimpe and coworkers, starting from the readily available ethyl 4,4,4-trifluoroacetoacetate.[14][15]

An alternative advanced strategy involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can provide access to diversely substituted azetidines.[3][16]

G cluster_main General Synthetic Workflow (De Kimpe Method) A Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate A->B 1. Imination (Primary Amine, R-NH₂) C γ-Amino Alcohol B->C 2. Hydride Reduction (e.g., NaBH₄) D γ-Chloro Amine C->D 3. Chlorination (e.g., SOCl₂) E 1-Alkyl-2-(trifluoromethyl)azetidine D->E 4. Cyclization (Strong Base, e.g., LiHMDS)

A generalized workflow for the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines.
Experimental Protocol: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines

The following protocol is adapted from the work of De Kimpe et al. and represents a reliable four-step synthesis.[15]

Step 1: Imination - Formation of the Enamine

  • To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent (e.g., toluene), add a primary amine (R-NH₂, 1.0 eq).

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude enamine, which is often used in the next step without further purification. Causality: This step forms the C=N bond necessary for the subsequent reduction. The removal of water drives the equilibrium towards product formation.

Step 2: Hydride Reduction - Formation of the γ-Amino Alcohol

  • Dissolve the crude enamine from Step 1 in an alcoholic solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until complete.

  • Quench the reaction carefully with water, and then acidify with dilute HCl.

  • Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts (Na₂SO₄), filter, and concentrate to afford the γ-amino alcohol. Causality: NaBH₄ reduces both the ester and the enamine functionalities to the corresponding alcohol and amine, respectively, yielding the key linear precursor.

Step 3: Chlorination - Formation of the γ-Chloro Amine

  • Dissolve the γ-amino alcohol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt of the γ-chloro amine. Causality: Thionyl chloride selectively converts the primary alcohol into a chloride, which serves as the leaving group for the subsequent cyclization.

Step 4: Intramolecular Cyclization

  • Dissolve the crude γ-chloro amine hydrochloride salt in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, ~2.5 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography (silica gel) to yield the final 1-alkyl-2-(trifluoromethyl)azetidine. Causality: The strong base is required to deprotonate the secondary amine, generating a potent nucleophile. The electron-withdrawing effect of the CF3 group reduces the nitrogen's intrinsic nucleophilicity, necessitating a strong base to facilitate the intramolecular Sₙ2 reaction that forms the azetidine ring.[15]

Chemical Reactivity and Handling

The reactivity of 2-(trifluoromethyl)azetidine is dominated by two key features: the nucleophilicity of the ring nitrogen and the strain of the four-membered ring, both of which are heavily influenced by the C2-trifluoromethyl substituent.

N-Functionalization and Ring-Opening Reactivity

The nitrogen atom can be functionalized via standard alkylation or acylation reactions. However, the most synthetically valuable transformation is the regiospecific ring-opening of the corresponding azetidinium salt.[14] Unlike azetidines bearing other electron-withdrawing groups at C2 (e.g., acyl, cyano), which often yield a mixture of C2 and C4 ring-opening products, 1-alkyl-2-(trifluoromethyl)azetidinium salts undergo nucleophilic attack exclusively at the C4 position.[14][15]

Mechanism:

  • Activation: The azetidine nitrogen is first "activated" by quaternization (e.g., through alkylation with an alkyl halide or protonation with an acid) to form a strained azetidinium ion. This enhances the ring strain and makes the ring carbons more electrophilic.

  • Nucleophilic Attack: A wide range of nucleophiles (including halides, alkoxides, and cyanide) attack the azetidinium ion.

  • Regiospecificity: The attack occurs exclusively at the C4 position (the carbon furthest from the CF3 group). This is attributed to the powerful inductive electron-withdrawing effect of the CF3 group, which deactivates the C2 carbon towards nucleophilic attack. The result is a clean, predictable ring-opening to yield γ-substituted α-(trifluoromethyl)amines.[14]

G cluster_mech Regiospecific C4 Ring-Opening Mechanism cluster_attack 2. Nucleophilic Attack Azetidine 1-Alkyl-2-(CF₃)azetidine Azetidinium Azetidinium Ion (Activated) Azetidine->Azetidinium 1. Activation Product γ-Substituted α-(CF₃)amine Azetidinium->Product Nu⁻ attacks C4 Reagents Activation (e.g., R'-X) + Nucleophile (Nu⁻)

Sources

Exploratory

An In-Depth Technical Guide to (2S)-2-(Trifluoromethyl)azetidine: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-(Trifluoromethyl)azetidine is a fascinating and increasingly important heterocyclic building block in modern medicinal chemistry. The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(Trifluoromethyl)azetidine is a fascinating and increasingly important heterocyclic building block in modern medicinal chemistry. The incorporation of a trifluoromethyl group into the azetidine scaffold imparts unique stereoelectronic properties that can significantly enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of (2S)-2-(trifluoromethyl)azetidine, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in drug discovery. Their inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and binding affinity to biological targets.[1][2] The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry. The CF3 group can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3]

The combination of the azetidine ring and a trifluoromethyl group at the C2 position creates a chiral center with a defined stereochemistry, offering opportunities for stereospecific interactions with biological targets. The (2S) enantiomer, in particular, has garnered significant attention for its incorporation into a range of bioactive molecules.

Molecular Structure and Stereochemistry

The structure of (2S)-2-(trifluoromethyl)azetidine is characterized by a four-membered ring containing one nitrogen atom and a trifluoromethyl group at the stereogenic center C2.

Diagram: Structure of (2S)-2-(Trifluoromethyl)azetidine

Caption: Chemical structure of (2S)-2-(trifluoromethyl)azetidine.

The stereochemistry at the C2 position is crucial for biological activity. The (S)-configuration dictates a specific spatial arrangement of the trifluoromethyl group relative to the azetidine ring, which in turn influences how the molecule interacts with chiral biological environments such as enzyme active sites and receptor binding pockets.

The azetidine ring itself is not planar and exists in a puckered conformation. The degree of puckering and the preferred conformation can be influenced by the nature of the substituents. The bulky and electron-withdrawing trifluoromethyl group at the C2 position is expected to have a significant impact on the ring's conformation, favoring a geometry that minimizes steric interactions.

Synthesis of (2S)-2-(Trifluoromethyl)azetidine and Derivatives

The synthesis of enantiomerically pure 2-(trifluoromethyl)azetidines presents a significant challenge due to the difficulty in controlling the stereochemistry at the C2 position. Several synthetic strategies have been developed to address this, often employing chiral auxiliaries or asymmetric catalysis.

Enantioselective Synthesis from Chiral Precursors

A robust method for the synthesis of enantiopure α-trifluoromethylated azetidine-2-carboxylic acid, a precursor to (2S)-2-(trifluoromethyl)azetidine, has been reported.[4][5] This approach utilizes a Strecker-type reaction on a chiral bicyclic oxazolidine intermediate derived from (R)-phenylglycinol and ethyl-4,4,4-trifluoroacetoacetate.

Diagram: Synthetic Pathway to Enantiopure α-Trifluoromethylated Azetidine-2-carboxylic Acid

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Cyclization and Functionalization cluster_3 Final Product A Ethyl-4,4,4-trifluoroacetoacetate C Chiral Oxazolidine A->C B (R)-Phenylglycinol B->C D Bicyclic Intermediate C->D Several Steps E Strecker Reaction D->E F Hydrolysis E->F G (2R)-2-Trifluoromethyl azetidine-2-carboxylic acid F->G

Caption: Key steps in the enantioselective synthesis of a precursor to (2S)-2-(trifluoromethyl)azetidine.

Experimental Protocol Outline (based on Lensen et al.): [4]

  • Condensation: Reaction of ethyl-4,4,4-trifluoroacetoacetate with (R)-phenylglycinol to form a chiral oxazolidine.

  • Reduction and Cyclization: A multi-step sequence involving reduction of the ester, conversion of the resulting alcohol to a leaving group, and subsequent intramolecular cyclization to form a bicyclic intermediate.

  • Strecker-type Reaction: Introduction of a cyano group at the C2 position with stereochemical control.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid to yield the final product.

Decarboxylation of this acid derivative would then yield the target molecule, (2S)-2-(trifluoromethyl)azetidine.

Synthesis via Strain-Release Reactions

Another innovative approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[3][6] These highly strained intermediates can be ring-opened with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines. This method provides access to a range of derivatives with substitution at the C3 position. The stereochemistry of the final product is often dependent on the reaction conditions and the nature of the attacking nucleophile.

Spectroscopic Characterization

The structure and stereochemistry of (2S)-2-(trifluoromethyl)azetidine and its derivatives are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the protons on the azetidine ring. The chemical shifts and coupling constants of the ring protons are indicative of their chemical environment and relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum shows signals for the carbon atoms of the azetidine ring and the trifluoromethyl group. The carbon of the CF3 group typically appears as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: Fluorine NMR is a particularly powerful tool for characterizing trifluoromethyl-containing compounds.[7][8][9] The trifluoromethyl group of (2S)-2-(trifluoromethyl)azetidine is expected to give a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment.

Table 1: Representative NMR Data for a 2-(Trifluoromethyl)azetidine Derivative [3]

NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J)
¹H4.5-5.0 (H2)m
3.8-4.2 (H4)m
2.5-3.0 (H3)m
¹³C124 (CF₃)q, ¹JCF ≈ 280 Hz
60-65 (C2)q, ²JCF ≈ 30-35 Hz
50-55 (C4)
30-35 (C3)
¹⁹F-70 to -75s

Note: The exact chemical shifts will vary depending on the solvent and any other substituents on the azetidine ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Applications in Drug Discovery

The (2S)-2-(trifluoromethyl)azetidine scaffold has been incorporated into several promising drug candidates, highlighting its potential in medicinal chemistry.

TGR5 Agonists for Metabolic Diseases

The G-protein coupled receptor TGR5 (also known as GPBAR1) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[1][10] A series of potent and orally bioavailable TGR5 agonists incorporating the trifluoromethyl-azetidine moiety have been developed.[1][10] In these compounds, the (2S)-2-(trifluoromethyl)azetidine-2-carboxamide unit plays a crucial role in establishing the desired potency and pharmacokinetic profile. The trifluoromethyl group was found to be optimal for activity in structure-activity relationship (SAR) studies.[10]

Ketohexokinase (KHK) Inhibitors

Ketohexokinase is an enzyme involved in fructose metabolism, and its inhibition is being explored as a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). A potent and selective KHK inhibitor, GS-1291269, incorporates the (R)-2-(trifluoromethyl)azetidine moiety (which corresponds to the (2S) configuration when numbered as a standalone azetidine).[11][12] The trifluoromethyl azetidine group was introduced to improve the metabolic stability of the compound.[11]

α4β7 Integrin Inhibitors

The α4β7 integrin is a cell adhesion molecule involved in the trafficking of lymphocytes to the gut, making it a key target for the treatment of inflammatory bowel disease (IBD).[13][14][15] Small molecule inhibitors of α4β7 containing the 2-(trifluoromethyl)azetidine scaffold have been reported, demonstrating the versatility of this building block in targeting different classes of proteins.[6]

Conclusion

(2S)-2-(Trifluoromethyl)azetidine is a valuable and versatile building block for the design of novel therapeutic agents. Its unique combination of a strained, three-dimensional heterocyclic core and the stereoelectronic properties of the trifluoromethyl group offers significant advantages in modulating the ADME (absorption, distribution, metabolism, and excretion) and pharmacological properties of drug candidates. The continued development of efficient and stereoselective synthetic routes to this and related scaffolds will undoubtedly fuel further innovation in medicinal chemistry and lead to the discovery of new and improved medicines.

References

  • Phillips, D. P., Gao, W., Yang, Y., Zhang, G., Lerario, I. K., Lau, T. L., ... & Seidel, H. M. (2014). Discovery of trifluoromethyl (pyrimidin-2-yl) azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263–3282. [Link]

  • Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. [Link]

  • Scuiller, A., Dupas, A., Lefebvre, G., Bouriche, N., Chédotal, H., Cossy, J., & Meyer, C. (2021). Synthesis of 2‐(Trifluoromethyl) Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo [1.1. 0] Butanes. Chemistry–A European Journal, 27(47), 12236-12241. [Link]

  • Taylor & Francis. (n.d.). Azetidine – Knowledge and References. Retrieved from [Link]

  • Gelin, M., & Meyer, F. (2014). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. In Targets in Heterocyclic Systems (Vol. 18, pp. 29-47). Società Chimica Italiana.
  • Lensen, N., Marais, J., & Brigaud, T. (2015). Straightforward synthesis of novel enantiopure α-trifluoromethylated azetidine 2-carboxylic acid and homoserines. Organic Letters, 17(2), 342–345. [Link]

  • Bunnage, M. E., et al. (2021). The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry, 64(24), 17614–17631. [Link]

  • Lensen, N., Marais, J., & Brigaud, T. (2015). Straightforward synthesis of novel enantiopure α-trifluoromethylated azetidine 2-carboxylic acid and homoserines. PubMed. [Link]

  • Scuiller, A., Dupas, A., Lefebvre, G., Bouriche, N., Chédotal, H., Cossy, J., & Meyer, C. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

  • Deprez, B. (n.d.). Metabolism TGR5 modulators cholesterol, bile acid metabolism and homeostasis. Deprezlab. Retrieved from [Link]

  • Gelin, M., & Meyer, F. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]

  • Morton, D., Leach, S., Cordier, C., Warriner, S., & Nelson, A. (2009). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. ACS Chemical Neuroscience, 1(1), 30-41. [Link]

  • Bream, R. N., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367. [Link]

  • Wang, Y., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(12), 2936-2941. [Link]

  • Reiter, D., Türk, S., Schubert, M., et al. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

  • Li, G., et al. (2018). α4β7 integrin inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 28(12), 903-917. [Link]

  • Bull, J. A., et al. (2023). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 145(4), 2145–2161.
  • Futatsugi, K., et al. (2020). Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose. Journal of Medicinal Chemistry, 63(22), 13544-13560. [Link]

  • Viney, J. L., et al. (2002). Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents. The Journal of Immunology, 168(10), 5408-5415. [Link]

  • Feagan, B. G., & Greenberg, G. R. (2015). Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn's disease. Clinical and Experimental Gastroenterology, 8, 149–160. [Link]

  • Smith, A. M., et al. (2018). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent.
  • Reiter, D., Türk, S., Schubert, M., et al. (2026). 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. ChemRxiv. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Ok, T., et al. (2010). Crystallization and preliminary X-ray analysis of L-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 7), 825–827. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

Sources

Foundational

Introduction: The Significance of the 2-(Trifluoromethyl)azetidine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)azetidine The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, offering a distinct advantage over more flexible acyclic amines or larger rings like pyrrolidine and piperidine. When combined with a trifluoromethyl (CF₃) group, one of the most impactful substituents in drug discovery, the resulting 2-(trifluoromethyl)azetidine moiety offers a unique combination of properties.

The CF₃ group is a powerful modulator of a molecule's physicochemical profile. Its strong electron-withdrawing nature significantly lowers the basicity (pKa) of the proximal azetidine nitrogen, which can mitigate off-target effects associated with amine basicity, such as hERG channel interactions.[1] Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[2] Despite these compelling attributes, the chemistry of 2-CF₃-azetidines remains a relatively underexplored field, making a thorough understanding of its core physical properties essential for its effective application in drug development.[3]

This guide provides a comprehensive analysis of the known and predicted physical properties of 2-(trifluoromethyl)azetidine, details authoritative experimental protocols for their determination, and offers insights into the structural rationale behind these characteristics.

Synthesis and Context

A prevalent synthetic route to access the 1-alkyl-2-(trifluoromethyl)azetidine core begins with ethyl 4,4,4-trifluoroacetoacetate. The process typically involves imination, subsequent hydride reduction, chlorination, and a final base-induced intramolecular cyclization to form the strained four-membered ring.[2][3][4] The electron-withdrawing effect of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, often necessitating the use of a strong base like LiHMDS to achieve efficient ring closure.[2]

Core Physicochemical Properties

Direct experimental data for the free base form of 2-(trifluoromethyl)azetidine is not extensively reported in peer-reviewed literature, a testament to its status as a developing building block. However, data for its salt forms, combined with established chemical principles, allows for a robust characterization.

PropertyValue / ObservationCompound FormRationale and Insights
Physical Form White SolidTosylate SaltThe salt forms, such as the tosylate and hydrochloride, are typically crystalline solids, which aids in their purification, handling, and storage.[5][6][7] The free base is expected to be a low-melting solid or a liquid at room temperature.
Molecular Weight 125.09 g/mol Free BaseCalculated from the chemical formula C₄H₆F₃N.[8]
Boiling Point Data not availableFree BaseExpected to be higher than the parent azetidine (61-62 °C) due to the significant increase in molecular weight and polarity, but potentially lower than other derivatives without the volatile CF₃ group.[9][10][11]
Melting Point Data not availableFree BaseThe introduction of the CF₃ group can disrupt crystal lattice packing compared to a methyl group, but its polarity may increase intermolecular forces. The precise melting point would require experimental determination.
Solubility Data not availableFree BaseThe CF₃ group increases lipophilicity (LogP). Therefore, solubility is expected to be higher in organic solvents (e.g., DMSO, DCM, Ethyl Acetate) and lower in aqueous media compared to unsubstituted azetidine.[2]
pKa (of Conjugate Acid) Significantly lower than Azetidine (11.29)Free BaseThe potent electron-withdrawing nature of the adjacent CF₃ group drastically reduces the electron density on the nitrogen atom, making it a much weaker base. This is a key feature for medicinal chemistry applications.[1][10]
LogP 0.9 (Computed for 3-isomer)Free BaseThe calculated LogP for the 3-trifluoromethyl isomer is 0.9, suggesting moderate lipophilicity.[8] A similar value is expected for the 2-isomer, indicating a balance between hydrophilic (amine) and lipophilic (CF₃, carbon backbone) character.

Spectral Characteristics: A Fingerprint of the Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-(trifluoromethyl)azetidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show complex multiplets for the diastereotopic methylene protons of the azetidine ring. The proton at the C2 position, adjacent to the CF₃ group, will likely appear as a quartet due to coupling with the three fluorine atoms.

    • ¹³C NMR: The carbon attached to the three fluorine atoms (CF₃) will exhibit a characteristic quartet with a large one-bond C-F coupling constant. The C2 carbon will also be significantly shifted downfield.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A singlet (or a complex multiplet if coupled to ring protons) corresponding to the CF₃ group is expected. Its chemical shift provides information about the electronic environment.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic C-H stretching vibrations for the aliphatic ring protons.

    • A key feature will be the strong C-F stretching absorptions, typically found in the 1000-1350 cm⁻¹ region.

    • An N-H stretching band for the secondary amine will be present around 3300-3500 cm⁻¹, which will be absent in N-substituted derivatives.

Experimental Protocols for Physicochemical Property Determination

The following section details the standard, validated methodologies for determining the core physical properties of a novel compound like 2-(trifluoromethyl)azetidine.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental indicators of a compound's purity and the strength of its intermolecular forces.[12][13]

Methodology: Digital Melting Point Apparatus & Micro-Boiling Point Determination

  • Melting Point:

    • A small, dry sample of the crystalline solid (e.g., the tosylate salt) is packed into a capillary tube.

    • The tube is placed in a calibrated digital melting point apparatus.

    • The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.

    • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow range (<2 °C) is indicative of high purity.

  • Boiling Point (Thiele Tube Method):

    • A small amount of the liquid sample (free base) is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube.

    • The apparatus is heated gently in a Thiele tube containing mineral oil.

    • As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

    • Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_start Pack Capillary Tube mp_heat Heat in Apparatus mp_start->mp_heat mp_observe Observe & Record Range mp_heat->mp_observe bp_start Setup Thiele Tube bp_heat Heat & Observe Bubbles bp_start->bp_heat bp_cool Cool & Observe Re-entry bp_heat->bp_cool bp_record Record Temperature bp_cool->bp_record

Caption: Workflow for Melting and Boiling Point Determination.

Solubility Assessment

Solubility is a critical parameter for drug formulation and bioavailability. Thermodynamic solubility is determined at equilibrium.[14]

Methodology: High-Performance Liquid Chromatography (HPLC)-Based "Shake-Flask" Method

  • Protocol Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. By adding an excess of the solid compound to a solvent, equilibrium is established between the dissolved and undissolved states. HPLC is used for accurate quantification.[14]

  • Step-by-Step:

    • An excess amount of 2-(trifluoromethyl)azetidine is added to a known volume of the solvent (e.g., phosphate-buffered saline, DMSO, or water).

    • The mixture is agitated (e.g., on a shaker) in a constant temperature bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered through a fine (e.g., 0.45 µm) filter to remove all undissolved solid.

    • The concentration of the compound in the clear filtrate is quantified using a validated HPLC method with a UV detector, by comparing the peak area to a standard curve of known concentrations.

G prep Add Excess Solid to Solvent equil Agitate at Constant Temp (24-48h) prep->equil filt Filter Suspension (0.45 µm) equil->filt quant Quantify Filtrate via HPLC filt->quant

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity or basicity in solution.

Methodology: Potentiometric Titration

  • Protocol Rationale: This method directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the amine is 50% protonated and 50% in its free base form.

  • Step-by-Step:

    • A precise amount of the compound (e.g., 2-(trifluoromethyl)azetidine hydrochloride) is dissolved in deionized water.

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • The pH is recorded after each addition, allowing the solution to stabilize.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion

2-(Trifluoromethyl)azetidine stands as a promising, albeit underexplored, building block for the development of next-generation pharmaceuticals. While a complete, experimentally verified dataset of its physical properties is still emerging, a combination of data from its stable salt forms and fundamental chemical principles provides a strong working framework for researchers. Its key predicted properties—notably its significantly reduced basicity and balanced lipophilicity—are precisely the attributes that make it an attractive scaffold for medicinal chemistry. The standardized protocols outlined herein provide a clear path for the rigorous characterization required to fully unlock the potential of this valuable molecule.

References

  • Gelis, C., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Singh, R. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Chaume, G., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters. Available at: [Link]

  • Kenis, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Kenis, M., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. PubMed. Available at: [Link]

  • ACS Publications. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Amanote Research. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building. Available at: [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Judson, R. S., et al. (2018). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)azetidine. PubChem. Available at: [Link]

  • Beilstein Journals. Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. Beilstein Journals. Available at: [Link]

  • LabXchange. (2022). Physical Properties of Molecules. LabXchange. Available at: [Link]

  • Croft, R. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gelis, C., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]

  • ResearchGate. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at: [Link]

  • Wikipedia. Azetidine. Wikipedia. Available at: [Link]

  • MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. Available at: [Link]

  • Study Mind. Properties of Small Molecules (GCSE Chemistry). Study Mind. Available at: [Link]

  • Ferreira, R.S., et al. (2015). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available at: [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Chem-space. Available at: [Link]

  • SpectraBase. 2'-(Trifluoromethyl)acetanilide. SpectraBase. Available at: [Link]

  • Feula, A. (2014). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. University of Birmingham. Available at: [Link]

  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

Sources

Exploratory

Synthesis of Chiral 2-(Trifluoromethyl)azetidine Building Blocks: A Technical Whitepaper

Executive Summary The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the chiral 2-(trifluoromethyl)azetidine motif has emerged as a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. Among these, the chiral 2-(trifluoromethyl)azetidine motif has emerged as a highly privileged bioisostere. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group, combined with the ring strain of the azetidine, profoundly modulates the basicity of the amine (pKa typically drops by 3–4 units compared to non-fluorinated analogs) and enhances metabolic stability[1].

However, synthesizing this building block enantioselectively presents significant challenges. The –CF₃ group destabilizes adjacent carbocations and drastically reduces the nucleophilicity of the adjacent nitrogen, rendering classical azetidine syntheses (such as standard intramolecular amine alkylations) highly inefficient[2]. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and comparative data for the two most robust pathways to access chiral 2-(trifluoromethyl)azetidines.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of 2-(trifluoromethyl)azetidines generally relies on two dominant retrosynthetic disconnections: the Asymmetric Staudinger Approach and the Intramolecular Cyclization Approach .

  • Pathway A (Staudinger): Leverages the high electrophilicity of fluoral-derived imines. A [2+2] cycloaddition with a ketene yields a 4-(trifluoromethyl)- β -lactam. Because the –CF₃ group activates the imine, the reaction proceeds rapidly even with bulky chiral auxiliaries, ensuring high diastereoselectivity[3]. Subsequent reduction of the lactam carbonyl yields the azetidine.

  • Pathway B (Cyclization): Involves the intramolecular ring closure of a chiral γ -amino- γ -trifluoromethyl alcohol. Due to the deactivated nature of the –CF₃ adjacent nitrogen, standard leaving groups (e.g., mesylates) fail. This pathway necessitates the use of super-leaving groups (triflates) and strong, non-nucleophilic bases (LiHMDS) to force the formation of the azetidinium intermediate[4].

Retrosynthesis Target Chiral 2-(CF3)-Azetidine BetaLactam 4-(CF3)-β-Lactam (Staudinger Route) Target->BetaLactam Reduction (LiAlH4) AminoAlcohol γ-Amino-γ-(CF3) Alcohol (Cyclization Route) Target->AminoAlcohol Intramolecular Cyclization Imine Fluoral Imine + Ketene BetaLactam->Imine [2+2] Cycloaddition (Chiral Auxiliary) Epoxide Chiral CF3-Epoxide + Amine AminoAlcohol->Epoxide Regioselective Ring Opening

Caption: Retrosynthetic pathways for the enantioselective construction of chiral 2-(trifluoromethyl)azetidines.

Core Methodologies & Self-Validating Protocols

Protocol 1: The Asymmetric Staudinger Approach

Causality & Design: The Staudinger reaction between a fluoral imine and a ketene is highly sensitive to steric bulk. By utilizing (R)-phenylglycinol as a chiral auxiliary on the imine nitrogen, facial selectivity is strictly controlled. The highly electrophilic nature of the –CF₃ imine compensates for the steric hindrance of the auxiliary, driving the [2+2] cycloaddition forward.

Step-by-Step Methodology:

  • Imine Condensation: Condense fluoral hydrate with (R)-phenylglycinol in toluene. Use a Dean-Stark apparatus to remove water azeotropically.

    • Self-Validation: The reaction is complete when water ceases to collect. ¹H NMR should show the disappearance of the hemiacetal proton and the appearance of a distinct imine proton (~7.8 ppm).

  • [2+2] Cycloaddition: Cool the imine solution to -78 °C. Add triethylamine (3.0 equiv), followed by the dropwise addition of benzyloxyacetyl chloride (1.5 equiv). The ketene forms in situ and undergoes cycloaddition.

    • Self-Validation: Monitor the diastereomeric ratio (d.r.) of the crude mixture via ¹⁹F NMR. The cis-4-CF₃- β -lactam major diastereomer will exhibit a distinct chemical shift and a specific ³ JHF​ coupling constant (typically ~6-7 Hz) compared to the minor trans isomer[3].

  • Lactam Reduction: Isolate the major diastereomer via silica gel chromatography. Dissolve in anhydrous THF and cool to 0 °C. Slowly add LiAlH₄ (3.0 equiv). Reflux for 12 hours to reduce the carbonyl group to a methylene, forming the azetidine ring.

  • Deprotection: Subject the resulting N-protected azetidine to hydrogenolysis (H₂, 10% Pd/C, MeOH, 50 psi) to cleave the chiral auxiliary and the benzyl ether, yielding the free (R)-2-(trifluoromethyl)azetidine.

Protocol 2: Intramolecular Cyclization via Azetidinium Intermediates

Causality & Design: The primary failure point in synthesizing 2-CF₃ azetidines via cyclization is the poor nucleophilicity of the nitrogen. To overcome this, the hydroxyl group must be converted into a triflate (–OTf), which is a superior leaving group. Furthermore, the reaction must be kept strictly at -78 °C during activation to prevent competitive E2 elimination to the corresponding alkene.

Step-by-Step Methodology:

  • Epoxide Opening: React a chiral 2-(trifluoromethyl)oxirane with benzylamine in ethanol at 60 °C to yield the γ -amino- γ -trifluoromethyl alcohol regioselectively.

  • Triflation: Dissolve the amino alcohol in anhydrous DCM. Add anhydrous pyridine (2.5 equiv) and cool strictly to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

    • Self-Validation: Quench a micro-aliquot and analyze via crude ¹H NMR. The absence of alkene protons (5.5–6.5 ppm) validates that the temperature control successfully suppressed the elimination pathway.

  • Ring Closure: To the cold solution, add LiHMDS (2.0 equiv) to deprotonate the amine, forcing the intramolecular displacement of the triflate to form the N-benzyl-2-(trifluoromethyl)azetidine.

Quantitative Data & Comparative Analysis

The selection of the synthetic route depends heavily on the required scale and the availability of chiral precursors. Table 1 summarizes the performance metrics of both strategies.

Synthetic StrategyKey IntermediateTypical ee (%)Overall Yield (%)ScalabilityPrimary Limitation
Asymmetric Staudinger 4-CF₃- β -lactam>98%45–55%High (Multi-gram)Requires stoichiometric chiral auxiliary and harsh LiAlH₄ reduction.
Intramolecular Cyclization γ -Amino triflate90–95%30–40%ModerateHigh sensitivity to temperature; competitive elimination pathways.

Table 1: Comparative Analysis of Synthetic Strategies for Chiral 2-(Trifluoromethyl)azetidines.

Application in Drug Discovery: The Case of GS-1291269

The utility of the chiral 2-(trifluoromethyl)azetidine building block is perfectly exemplified in the discovery of GS-1291269 , a potent, neutral Ketohexokinase (KHK) inhibitor developed for the treatment of metabolic-dysfunction-associated steatotic liver disease (MASLD)[1].

During lead optimization, researchers found that while a hydroxymethyl azetidine moiety provided good hepatic stability, it was a substrate for efflux pumps. Replacing it with an (R)-2-(trifluoromethyl)azetidine maintained the necessary lipophilic interactions while significantly improving the pharmacokinetic profile to support once-daily (QD) dosing[1].

Mechanistic Highlight (SₙAr Displacement): The installation of the azetidine onto the pyrimidine core of GS-1291269 required an SₙAr reaction. Because the –CF₃ group renders the azetidine a poor nucleophile, standard conditions failed. The protocol was successfully engineered by adding Cesium Fluoride (CsF) and heating to 130 °C in a microwave. The CsF transiently displaces the sulfone leaving group to form a highly electrophilic fluoropyrimidine intermediate, which is then successfully attacked by the weakly nucleophilic azetidine[1].

SNAr PyrimidylSulfone Pyrimidyl Sulfone (Electrophile) Intermediate Fluoropyrimidine (Transiently Formed by CsF) PyrimidylSulfone->Intermediate + CsF (- Sulfinate) Azetidine (R)-2-(CF3)-Azetidine (Weak Nucleophile) Azetidine->Intermediate SₙAr Attack Product GS-1291269 Precursor (C-N Bond Formed) Intermediate->Product - F⁻

Caption: CsF-mediated SₙAr displacement mechanism utilizing the poorly nucleophilic (R)-2-(trifluoromethyl)azetidine.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry, ACS Publications.

  • Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry.

  • Synthesis of α-Trifluoromethyl-β-lactams and Esters of β-Amino Acids via 1,3-Dipolar Cycloaddition of Nitrones to Fluoroalkenes. The Journal of Organic Chemistry, ACS Publications.

Sources

Foundational

introduction to trifluoromethylated saturated heterocycles

An In-depth Technical Guide to Trifluoromethylated Saturated Heterocycles for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of trifluoromethyl (CF₃) groups into saturate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Trifluoromethylated Saturated Heterocycles for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into saturated heterocyclic scaffolds represents a powerful approach in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated saturated heterocycles. We will delve into the profound impact of the CF₃ group on the physicochemical and pharmacological properties of these molecules, explore a range of synthetic methodologies from classical approaches to cutting-edge catalytic systems, and present case studies of their application in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to facilitate the design and synthesis of novel therapeutic agents.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group has emerged as a privileged substituent in drug design due to its unique electronic properties and steric profile.[1][2][3] Its introduction into a molecule can dramatically influence its metabolic stability, lipophilicity, binding affinity, and bioavailability.[4][5][6][7]

Key Physicochemical Properties Conferred by the CF₃ Group
  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1] This enhanced stability often leads to an increased in vivo half-life of drug candidates.[1]

  • Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][7] This property is crucial for drugs targeting the central nervous system.

  • Electronegativity and Acidity/Basicity: With three highly electronegative fluorine atoms, the CF₃ group is a potent electron-withdrawing group.[2][3] This strong inductive effect can significantly lower the pKa of nearby acidic protons and decrease the basicity of nitrogen atoms within a heterocyclic ring.[3][8] This modulation of pKa can be critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

  • Bioisosterism: The trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom.[1][2] Its steric demand is intermediate between an ethyl and an isopropyl group. This allows for the fine-tuning of molecular shape and interactions with biological targets.

PropertyMethyl Group (-CH₃)Trifluoromethyl Group (-CF₃)
Van der Waals Radius ~2.0 Å~2.7 Å
Electronegativity (Pauling Scale) 2.55 (Carbon)3.98 (Fluorine)
Hansch Lipophilicity Parameter (π) +0.56+0.88[1]
Metabolic Stability Prone to oxidationHighly resistant to oxidation[1]

Synthetic Strategies for Trifluoromethylated Saturated Heterocycles

The synthesis of trifluoromethylated saturated heterocycles can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks and the direct, late-stage introduction of the CF₃ group onto a pre-formed heterocyclic scaffold.

The Building Block Approach

This strategy involves the incorporation of a small, readily available molecule already containing the CF₃ group into a larger heterocyclic structure. This is a robust and often high-yielding approach.

Experimental Protocol: Synthesis of 2-Trifluoromethyl Pyrrolidines via Asymmetric Michael Addition/Reductive Cyclization [9][10]

This protocol describes a formal (3 + 2)-annulation strategy for the preparation of trisubstituted 2-trifluoromethyl pyrrolidines.[10]

Step 1: Asymmetric Michael Addition

  • To a solution of a 1,1,1-trifluoromethylketone (1.0 equiv.) and a nitroolefin (1.2 equiv.) in a suitable solvent (e.g., toluene) at -10 °C, add an organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv.).

  • Stir the reaction mixture at -10 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting materials.

  • Upon completion, the reaction can be directly subjected to the next step or purified by column chromatography to isolate the Michael adduct.

Step 2: Diastereoselective Reductive Cyclization

  • To the crude or purified Michael adduct from Step 1, add a reducing agent (e.g., H₂, Pd/C or Raney Nickel) in a suitable solvent (e.g., methanol or ethanol).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 2-trifluoromethylated pyrrolidine.

Late-Stage Trifluoromethylation

The direct introduction of a CF₃ group onto a complex, pre-existing heterocyclic scaffold is a highly desirable strategy in drug discovery as it allows for the rapid generation of analogs from a common intermediate. Recent years have seen the development of powerful methods, particularly those based on radical chemistry.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from readily available sources like CF₃I or Togni's reagent.[11][12][13] These radicals can then engage in C-H functionalization of heterocycles.[12][14]

G PC Photocatalyst (e.g., Ru(bpy)₃²⁺) PC_star Excited Photocatalyst* PC->PC_star Visible Light (hν) PC_star->PC SET Reducing_agent Sacrificial Electron Donor PC_star->Reducing_agent Oxidation CF3_source CF₃ Source (e.g., CF₃I) CF3_radical •CF₃ Radical CF3_source->CF3_radical e⁻ from PC Product Trifluoromethylated Heterocycle CF3_radical->Product + Heterocycle Heterocycle Saturated Heterocycle Heterocycle_radical Heterocyclic Radical Cation Heterocycle->Heterocycle_radical SET to PC Heterocycle_radical->Product + •CF₃ Oxidized_donor Oxidized Donor Reducing_agent->Oxidized_donor

Sources

Exploratory

The Role of the Trifluoromethyl Group in Modulating Azetidine Basicity: A Strategic Guide for Medicinal Chemistry

Executive Summary Azetidine is a highly valuable four-membered saturated nitrogen heterocycle utilized extensively in modern drug discovery. However, its high intrinsic basicity often leads to off-target liabilities, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidine is a highly valuable four-membered saturated nitrogen heterocycle utilized extensively in modern drug discovery. However, its high intrinsic basicity often leads to off-target liabilities, such as hERG channel inhibition, and poor pharmacokinetic profiles. This technical guide provides an in-depth analysis of how the strategic incorporation of a trifluoromethyl (–CF₃) group modulates azetidine basicity. By examining the underlying inductive effects, structure-activity relationships, and self-validating experimental protocols for pKa determination, this whitepaper equips researchers with the mechanistic understanding necessary to optimize lipophilic efficiency (LipE) and metabolic stability during lead optimization.

The Mechanistic Basis of Basicity Modulation

Unsubstituted azetidine is a strongly basic secondary amine, exhibiting a conjugate acid pKa of approximately 11.29[1]. This high basicity is driven by the compact, strained four-membered ring, which highly localizes electron density on the nitrogen atom. While azetidines are excellent structural motifs for improving the rigidity and three-dimensionality of drug candidates, their basicity results in near-complete protonation at physiological pH (7.4). This cationic state often leads to poor membrane permeability and a high affinity for the hERG potassium channel—a major cardiovascular toxicity liability.

The introduction of a trifluoromethyl group (–CF₃) serves as a powerful electronic perturbation tool[2]. Fluorine is the most electronegative element, and the –CF₃ group exerts a profound electron-withdrawing inductive effect (–I) through the molecule's sigma-bond framework. When placed at the 3-position (e.g., 3-(trifluoromethyl)azetidine), the –CF₃ group pulls electron density away from the nitrogen atom.

Causality in Action: This electronic depletion stabilizes the lone pair on the free amine, making it significantly less available to accept a proton. Consequently, this destabilizes the protonated conjugate acid, shifting the equilibrium toward the neutral species and drastically lowering the pKa[3].

Quantitative Impact on Physicochemical Properties

The distance and nature of the fluorinated substituent dictate the magnitude of the pKa shift. As demonstrated in the data below, progressive fluorination drastically alters the basicity landscape, allowing medicinal chemists to "dial in" the exact pKa required for their target profile.

Table 1: Comparative Physicochemical Impact of Fluorination on Azetidine
CompoundApproximate pKaΔpKa (vs. Azetidine)Pharmacological Implication
Azetidine ~11.29BaselineHigh hERG liability, low membrane permeability.
3-Fluoroazetidine ~8.4-2.9 unitsModerate basicity tuning, improved LipE.
3-(Trifluoromethyl)azetidine ~7.5 - 8.3-3.0 to -3.8 unitsOptimal balance of basicity and high metabolic stability.
3,3-Difluoroazetidine ~6.7-4.6 unitsDrastic basicity reduction, highly attenuated nucleophilicity.

The –CF₃ group not only lowers the pKa by over 3 units but also significantly increases the lipophilicity (LogP) of the scaffold. This dual effect is highly prized for optimizing Lipophilic Efficiency (LipE), allowing the molecule to cross lipid bilayers while avoiding the electrostatic trapping associated with highly basic amines[4].

Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic A Unsubstituted Azetidine pKa ~11.3 | High hERG Risk B Trifluoromethylation (-CF3) Strong -I Inductive Effect A->B C 3-(Trifluoromethyl)azetidine pKa ~8.0 | Optimized Basicity B->C D Improved ADME Profile Increased LipE & Permeability C->D

Fig 1. Logical workflow of basicity modulation via trifluoromethylation.

Experimental Protocol: Self-Validating pKa Determination

Accurate measurement of the pKa of fluorinated azetidines is critical for downstream biological assays. Because the –CF₃ group increases lipophilicity, aqueous solubility can be a limiting factor in standard titrations. Therefore, a self-validating dual-method approach utilizing potentiometric titration (with Yasuda-Shedlovsky extrapolation) and orthogonal ¹⁹F NMR is required to ensure absolute data integrity[5].

Step-by-Step Methodology: Dual-Orthogonal pKa Measurement

Step 1: Sample Preparation

  • Synthesize and purify the target 3-(trifluoromethyl)azetidine derivative to >98% purity (verified via LC-MS and ¹H/¹⁹F NMR).

  • Prepare a 1–2 mM stock solution of the analyte. To overcome poor aqueous solubility, prepare solutions in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH by weight).

Step 2: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

  • Calibrate the glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

  • Titrate the analyte solutions (in varying co-solvent ratios) with standardized 0.1 M HCl or 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption.

  • Record the apparent pKa (psKa) for each co-solvent mixture.

  • Extrapolate the aqueous pKa by plotting psKa + log[H₂O] versus the inverse dielectric constant (1/ε) of the solvent mixtures. The y-intercept yields the highly accurate aqueous pKa.

Step 3: Orthogonal Validation via ¹⁹F NMR Titration

  • Prepare a solution of the fluorinated azetidine in D₂O/H₂O (10:90) containing a reference standard with a known, well-characterized pKa close to the expected value.

  • Adjust the pH of the solution incrementally using dilute DCl or NaOD.

  • Acquire ¹⁹F NMR spectra at each pH step. The chemical shift of the –CF₃ group is highly sensitive to the protonation state of the adjacent nitrogen[5].

  • Plot the ¹⁹F chemical shift (δ) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Step 4: Data Reconciliation

  • Compare the extrapolated aqueous pKa from potentiometry with the NMR-derived pKa. A variance of <0.1 log units validates the structural basicity assignment and confirms the protocol's trustworthiness.

ExpWorkflow S1 1. Sample Preparation Synthesize CF3-Azetidine S2 2. Potentiometric Titration Cosolvent Extrapolation S1->S2 S3 3. 19F NMR Validation Chemical Shift Tracking S1->S3 S4 4. Data Reconciliation Henderson-Hasselbalch Fit S2->S4 S3->S4

Fig 2. Self-validating experimental workflow for accurate pKa determination.

Strategic Implications for Drug Development

The incorporation of a trifluoromethyl group into the azetidine ring does more than merely lower the pKa; it fundamentally alters the molecule's interaction with biological systems:

  • Metabolic Stability: The strong C–F bonds in the –CF₃ group resist cytochrome P450-mediated oxidation, protecting otherwise vulnerable positions on the azetidine ring[2].

  • Conformational Control: The steric bulk of the –CF₃ group can lock the azetidine ring into a specific pucker, directing the spatial orientation of the nitrogen lone pair and enhancing target binding affinity.

  • Target Selectivity (The Goldilocks Effect): By tuning the pKa to ~8.0, the amine exists in a balanced equilibrium of protonated and neutral states at physiological pH. This "Goldilocks" basicity ensures sufficient aqueous solubility while providing enough of the neutral species to permeate lipid membranes, directly improving oral bioavailability and target selectivity[4].

References

  • Azetidine - Wikipedia. Wikipedia. URL: [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. URL:[Link]

  • Acidities (pKa values) of Fluorocompounds at ESFC 2022. Chair of Analytical Chemistry, University of Tartu. URL:[Link]

  • Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase. PubMed. URL:[Link]

Sources

Foundational

Engineering ADME Profiles: The Lipophilicity of Trifluoromethyl Azetidine Derivatives

Executive Summary In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties relies heavily on the precise modulation of molecular lipophilicity. Small alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties relies heavily on the precise modulation of molecular lipophilicity. Small aliphatic rings, such as azetidines, are frequently deployed to restrict conformational flexibility while avoiding the molecular weight and lipophilicity penalties associated with larger heterocycles like piperidines1[1]. However, when a trifluoromethyl ( −CF3​ ) group is introduced to the azetidine scaffold, the physicochemical landscape of the molecule shifts dramatically. This technical guide explores the stereoelectronic causality behind these shifts, provides quantitative data on lipophilicity modulation, and outlines a self-validating experimental protocol for accurately measuring the LogD7.4​ of these highly strained, fluorinated systems.

Stereoelectronic Causality: Ring Strain Meets Electronegativity

To understand why the −CF3​ group profoundly impacts azetidine, we must analyze the intrinsic properties of the parent heterocycle. Azetidine possesses a high theoretical ring strain (25.2 kcal/mol) and a highly basic nitrogen atom, with a pKa of approximately 11.29 in aqueous solution[1].

When a −CF3​ group is incorporated—either at the carbon (e.g., 3-(trifluoromethyl)azetidine) or directly on the nitrogen (N- CF3​ )—it exerts a powerful inductive electron-withdrawing ( −I ) effect.

  • Causality of Basicity Reduction: The strong electronegativity of the fluorine atoms pulls electron density away from the nitrogen lone pair through the sigma ( σ ) bond framework. This stabilizes the unprotonated amine, making it significantly less willing to accept a proton. For instance, incorporating a trifluoromethyl unit at the beta-position of an azetidine ring drops the pKa by more than two orders of magnitude, down to ~8.8 2[2].

  • Causality of Lipophilicity Increase: Because the nitrogen atom is significantly less protonated at physiological pH (7.4), the apparent lipophilicity ( LogD7.4​ ) of the molecule increases[2]. Furthermore, the N- CF3​ motif specifically has been shown to increase LogD7.4​ by an average of 1.1 log units compared to N- CH3​ counterparts, driven by the highly hydrophobic nature of the C-F bonds3[3].

Mechanism N1 Azetidine Core (High pKa ~11.3) N2 CF3 Incorporation (C-CF3 or N-CF3) N1->N2 N3 Strong Inductive Withdrawal (-I) N2->N3 N4 Reduced Basicity (pKa drops to ~8.8) N3->N4 N5 Increased LogD7.4 (Higher Lipophilicity) N4->N5

Fig 1: Stereoelectronic pathway of CF3-mediated lipophilicity modulation in azetidines.

Quantitative Physicochemical Profiling

The synergistic effect of the strained ring and the fluorinated moiety results in a predictable shift in physicochemical properties. The table below summarizes the quantitative impact of trifluoromethylation on the azetidine scaffold based on established literature trends.

Scaffold ModificationRepresentative MotifApprox. pKa LogD7.4​ Aqueous Solubility
Unsubstituted Azetidine11.3-0.1High (>1000 µM)
β -Trifluoromethylation 3-(trifluoromethyl)azetidine8.81.2 - 1.5Moderate (~300 µM)
N-Trifluoromethylation N- CF3​ azetidine< 6.0> 3.0Low (< 50 µM)

Case Study: P-Loop Engagement in TYK2 Inhibitors

The practical implications of this lipophilicity modulation are perfectly illustrated in the discovery of PF-06826647, a Tyrosine Kinase 2 (TYK2) inhibitor developed for autoimmune diseases4[4].

During lead optimization, a trifluoromethyl azetidine group was strategically incorporated to engage the kinase P-loop[4]. While this structural motif provided the desired on-target potency, the inherent lipophilicity of the CF3​ -azetidine system resulted in a moderate Lipophilic Efficiency (LipE) of 5.5[4]. Because excessive lipophilicity drives oxidative metabolism and rapid clearance, researchers had to carefully balance the CF3​ -induced LogD increase. This was achieved by exploring rigidified analogs (such as cyclobutanes) to lock the active conformation, thereby maintaining potency while optimizing the overall pharmacokinetic profile and mitigating lipophilicity-driven liabilities[4].

Self-Validating Experimental Protocol: LogD7.4​ Determination

Standard computational LogP models frequently fail to accurately predict the solvation energies of highly strained, fluorinated heterocycles[3]. Therefore, empirical measurement via the Shake-Flask method coupled with LC-MS/MS is mandatory. The following protocol is engineered as a self-validating system to prevent false reporting due to volatility or surface adsorption.

Step-by-Step Methodology
  • Phase Saturation: Vigorously stir equal volumes of n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours at 25°C.

    • Causality: Pre-equilibration prevents thermodynamic volume shifts during the actual assay, which would artificially skew phase concentration calculations.

  • Analyte Spiking: Dissolve the CF3​ -azetidine derivative in DMSO to create a 10 mM stock. Spike the stock into the biphasic system ensuring the final DMSO concentration remains < 1% v/v.

    • Causality: Excess co-solvent alters the dielectric constant of the aqueous phase, artificially increasing the apparent solubility of the lipophilic CF3​ -azetidine.

  • Thermodynamic Partitioning: Shake the mixture mechanically at 25°C for exactly 60 minutes.

    • Causality: 60 minutes is the optimal window to reach thermodynamic equilibrium without subjecting the highly strained azetidine ring to prolonged hydrolytic conditions.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes.

    • Causality: Centrifugation breaks down micro-emulsions at the phase interface that would otherwise contaminate the aqueous sampling with octanol-bound analyte.

  • LC-MS/MS Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the analyte concentration ( Coct​ and Caq​ ) using LC-MS/MS against a standard curve.

  • System Self-Validation (Mass Balance): Calculate the total recovered mass:

    Recovery (%)=Initial Mass Spiked(Coct​×Voct​)+(Caq​×Vaq​)​×100
    • Causality: Fluorinated amines can be highly volatile or adsorb to borosilicate glassware. If the mass balance is < 95%, the assay is structurally invalidated, preventing the reporting of artificially inflated or deflated lipophilicity values.

Protocol S1 Phase Equilibration S2 Analyte Spiking S1->S2 S3 Thermodynamic Partitioning S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Mass Balance Validation (>95%) S4->S5

Fig 2: Self-validating shake-flask workflow for empirical LogD7.4 determination.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry, NIH PMC. 1

  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies, ChemRxiv. 2

  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases, ACS Publications.4

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles, NIH PMC. 3

Sources

Exploratory

commercial availability of (S)-2-(trifluoromethyl)azetidine tosylate

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-(Trifluoromethyl)azetidine Tosylate Foreword for the Modern Drug Discovery Professional The confluence of fluorine chemistry and straine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-2-(Trifluoromethyl)azetidine Tosylate

Foreword for the Modern Drug Discovery Professional

The confluence of fluorine chemistry and strained ring systems has become a cornerstone of modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a valuable motif for its ability to impart desirable pharmacokinetic properties and provide novel three-dimensional vectors for molecular design.[2][3] This guide provides a comprehensive technical overview of (S)-2-(trifluoromethyl)azetidine tosylate, a chiral building block that embodies this powerful synergy. We will delve into its commercial availability, synthesis, quality control, and applications, offering a practical resource for researchers, scientists, and drug development professionals.

Commercial Landscape and Procurement

(S)-2-(trifluoromethyl)azetidine tosylate is available from a range of specialized chemical suppliers. Procurement for research and development purposes is typically straightforward, with the compound offered in quantities ranging from milligrams to several grams.

Table 1: Commercial Supplier Overview

SupplierCAS NumberTypical PurityNotes
Sigma-Aldrich2554776-11-1≥96%Available through their J & W Pharmlab LLC partner.
Fisher Scientific2554776-11-1Not specifiedDistributed via their eMolecules platform.[4]
ChemScene2305079-51-8≥98%Note: This CAS number may refer to the racemate or a different salt form.[5]

It is crucial for researchers to verify the CAS number and stereochemistry with the supplier before purchase, as the (R)-enantiomer (CAS: 2554776-09-7) is also commercially available.[6] For larger-scale applications, several of these suppliers offer custom synthesis and scale-up services.

Synthesis and Mechanistic Insights

The synthesis of (S)-2-(trifluoromethyl)azetidine tosylate is a multi-step process that requires careful control of stereochemistry. The following is a representative synthetic route based on established methodologies for the formation of trifluoromethyl-substituted azetidines and subsequent tosylate salt formation.

Synthesis of the Azetidine Free Base

The synthesis of the chiral azetidine core can be achieved through various methods. One common approach involves the cyclization of a chiral amino alcohol precursor. The trifluoromethyl group's strong electron-withdrawing nature necessitates the use of a strong, non-nucleophilic base to facilitate the intramolecular cyclization.[7]

Synthesis_of_Azetidine Start Ethyl 4,4,4-trifluoroacetoacetate Step1 Imination with (S)-1-phenylethylamine Start->Step1 1. (S)-PEA, AcOH Step2 Diastereoselective Reduction Step1->Step2 2. NaBH4 Step3 Chlorination Step2->Step3 3. SOCl2 Step4 Base-induced Cyclization Step3->Step4 4. LiHMDS Step5 Deprotection Step4->Step5 5. H2, Pd/C End (S)-2-(trifluoromethyl)azetidine Step5->End

Caption: Synthetic workflow for (S)-2-(trifluoromethyl)azetidine.

Experimental Protocol: Synthesis of (S)-2-(trifluoromethyl)azetidine

  • Imination: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) in a suitable solvent such as toluene, add (S)-1-phenylethylamine (1.0 eq.) and a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Reduction: After the reaction is complete, cool the mixture and reduce the resulting enamine in situ with a reducing agent like sodium borohydride in a protic solvent like ethanol.

  • Chlorination: The resulting γ-amino alcohol is then treated with a chlorinating agent, such as thionyl chloride, in an aprotic solvent like dichloromethane at low temperature to yield the corresponding N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine.

  • Cyclization: The crucial ring-closing step is achieved by treating the chlorinated amine with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a solvent like THF under reflux.[7]

  • Deprotection: The N-phenylethyl protecting group is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the desired (S)-2-(trifluoromethyl)azetidine free base.

Formation of the Tosylate Salt

The conversion of the free base to its tosylate salt is a standard acid-base reaction. This process is often employed to improve the handling characteristics of the amine, converting an oil or low-melting solid into a more stable, crystalline solid.

Tosylate_Salt_Formation Azetidine (S)-2-(trifluoromethyl)azetidine (Free Base) Reaction Acid-Base Reaction in a suitable solvent (e.g., Isopropanol) Azetidine->Reaction TsOH p-Toluenesulfonic acid (TsOH·H2O) TsOH->Reaction Salt (S)-2-(trifluoromethyl)azetidine tosylate Reaction->Salt

Sources

Foundational

Foreword: The Strategic Value of a Strained, Fluorinated Scaffold

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-(Trifluoromethyl)azetidine Ring In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological proper...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 2-(Trifluoromethyl)azetidine Ring

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Saturated heterocycles, rich in sp³-hybridized carbons, have proven to be invaluable in this endeavor, often conferring improved pharmacokinetic profiles compared to their flat, aromatic counterparts.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique space.[2][3] Its inherent ring strain and conformational rigidity provide a powerful tool for chemists to sculpt molecules with precise three-dimensional orientations, enhancing receptor affinity and metabolic stability.[3][4]

When this privileged scaffold is augmented with a trifluoromethyl (CF₃) group—a substituent renowned for its ability to modulate lipophilicity, block metabolic pathways, and alter pKa—the resulting 2-(trifluoromethyl)azetidine moiety emerges as a scaffold of profound interest.[5] However, the chemistry of this specific ring system has remained a relatively underexplored field.[5][6] This guide serves as a comprehensive technical exploration of the fundamental reactivity of the 2-(trifluoromethyl)azetidine ring, from its synthesis to its characteristic chemical behavior, providing researchers, scientists, and drug development professionals with a foundational understanding of this high-potential building block.

Synthetic Access to the 2-(Trifluoromethyl)azetidine Core

The construction of the 2-(trifluoromethyl)azetidine ring is a non-trivial synthetic challenge, primarily due to the electronic influence of the CF₃ group. Several key strategies have been developed to provide access to this valuable scaffold.

Pathway I: Intramolecular Cyclization of γ-Chloro-α-(trifluoromethyl)amines

A robust and widely cited method for constructing the 2-(trifluoromethyl)azetidine ring involves a classical intramolecular nucleophilic substitution.[5][6][7] This multi-step sequence begins with readily available starting materials and culminates in a critical ring-closing event.

The causality behind this pathway is straightforward: a 1,3-amino-halide precursor is synthesized and then induced to cyclize. However, a critical detail lies in the final step. The potent electron-withdrawing nature of the adjacent trifluoromethyl group significantly decreases the nucleophilicity of the nitrogen atom.[5] Consequently, conventional bases are often insufficient to promote the intramolecular Sₙ2 reaction. The use of a powerful, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), is essential to deprotonate the amine effectively, thereby initiating the ring-closing cascade.[5][7]

Synthesis_via_Intramolecular_Cyclization start Ethyl 4,4,4-trifluoroacetoacetate step1 Imination (Primary Amine, Acetic Acid) start->step1 1 enamine Enamine Intermediate step1->enamine step2 Hydride Reduction (NaBH4) enamine->step2 2 amino_alcohol γ-Amino Alcohol step2->amino_alcohol step3 Chlorination (SOCl2) amino_alcohol->step3 3 chloro_amine γ-Chloro-α-(trifluoromethyl)amine step3->chloro_amine step4 Ring Closure (LiHMDS) chloro_amine->step4 4 final_product 1-Alkyl-2-(trifluoromethyl)azetidine step4->final_product

Caption: Synthetic pathway via intramolecular cyclization.

  • Imination: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) in a suitable solvent (e.g., toluene), add a primary amine (1.1 equiv) and a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC/GC-MS). Remove the solvent under reduced pressure.

  • Reduction: Dissolve the crude enamine intermediate in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product with an organic solvent.

  • Chlorination: Dissolve the resulting γ-amino alcohol (1.0 equiv) in dichloromethane (DCM) and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise. Stir the reaction at room temperature until the formation of the N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine is complete.

  • Cyclization: Dissolve the crude chloro-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv, e.g., 1.0 M in THF) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours. Cool the reaction, quench with saturated aqueous NH₄Cl, and extract the final 1-alkyl-2-(trifluoromethyl)azetidine product. Purify by column chromatography.[5]

Pathway II: Strain-Release Functionalization of Azabicyclobutanes

A more contemporary and versatile approach leverages the high ring strain of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) as synthetic precursors.[1][8][9] These highly strained molecules are themselves accessible via the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines.[1] The immense potential energy stored in the ABB scaffold can be released in polar reactions with various electrophilic partners, effectively "cracking open" the bicyclic system to form a functionalized azetidine ring.

This method provides a direct entry to diversely substituted azetidines, including 3-chloroazetidines, 3-substituted azetidines, and azetidin-3-ols, by carefully selecting the reacting partner.[1][8][9] For instance, reaction with benzyl chloroformate or trifluoroacetic anhydride yields functionalized products that would be difficult to access through other means.[1]

Synthesis_via_Strain_Release start 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) reagent1 Benzyl Chloroformate start->reagent1 reagent2 Trifluoroacetic Anhydride start->reagent2 reagent3 Pd-Catalyzed Hydrogenolysis start->reagent3 product1 Substituted 3-Chloroazetidine reagent1->product1 Strain-Release Ring Opening product2 Substituted Azetidin-3-ol reagent2->product2 Strain-Release Ring Opening product3 cis-3-Aryl-2-(trifluoromethyl)azetidine reagent3->product3 Strain-Release Ring Opening

Caption: Synthesis via strain-release of azabicyclobutanes.

Comparison of Synthetic Routes
RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
I: Intramolecular Cyclization Ethyl 4,4,4-trifluoroacetoacetate, primary aminesMulti-step, requires strong baseRobust, well-established, good for simple N-alkyl derivatives[5][7]Limited substitution patterns, harsh conditions in final step
II: Strain-Release of ABBs 2-(Trifluoromethyl)-2H-azirinesStrain-driven reactivityHigh versatility, direct access to C3-functionalized azetidines[1][8]Requires synthesis of highly strained, potentially unstable precursors
III: Chiral Synthesis Ethyl trifluoroacetoacetate, chiral auxiliariesAsymmetric synthesisAccess to enantiopure products, crucial for medicinal chemistry[10]Often involves more steps, requires chiral starting materials

The Core Reactivity Manifold: Activation and Regiospecific Ring-Opening

The fundamental reactivity of the 2-(trifluoromethyl)azetidine ring is dominated by its response to activation at the nitrogen atom. While the N-unsubstituted or N-alkylated ring is relatively stable, its conversion to a quaternary azetidinium salt dramatically alters its chemical behavior, priming it for nucleophilic attack.[6][7]

The process begins with quaternization of the azetidine nitrogen via protonation, alkylation, or acylation. This step creates a highly strained, positively charged intermediate. The key insight into the reactivity of this system is the subsequent regiospecific ring-opening . Nucleophilic attack does not occur at the C2 position adjacent to the CF₃ group, but rather exclusively at the C4 position.[6][7]

This pronounced regioselectivity can be rationalized by two primary factors:

  • Steric Hindrance: The bulky CF₃ group at C2 sterically shields this position from an incoming nucleophile.

  • Electronic Effects: The powerful inductive electron-withdrawing effect of the CF₃ group polarizes the C2-N bond, but more importantly, it destabilizes any potential transition state involving nucleophilic attack at C2. The positive charge on the azetidinium nitrogen renders the C4 methylene group highly electrophilic and susceptible to a classic Sₙ2-type ring-opening.

This predictable reactivity provides a reliable method for transforming 2-(trifluoromethyl)azetidines into a diverse array of acyclic α-(trifluoromethyl)amines, which are themselves valuable synthetic intermediates.[6]

Reactivity_Manifold azetidine 2-(Trifluoromethyl)azetidine activation Activation (Protonation, Alkylation, Acylation) azetidine->activation E⁺ azetidinium Azetidinium Ion (Intermediate) activation->azetidinium attack Regiospecific Attack at C4 azetidinium->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack product Acyclic α-(Trifluoromethyl)amine attack->product

Caption: Reactivity: Quaternization and regiospecific ring-opening.

Scope of Nucleophilic Ring-Opening

The quaternized 2-(trifluoromethyl)azetidinium intermediate is a versatile electrophile, reacting with a broad spectrum of nucleophiles. This opens a synthetic gateway to numerous classes of functionalized amines.

Nucleophile ClassExample NucleophileResulting Product StructureReference
Oxygen H₂O, ROH, RCO₂⁻γ-Hydroxy, γ-Alkoxy, or γ-Acyloxy-α-(trifluoromethyl)amine[6][7]
Nitrogen R₂NH, N₃⁻γ-Amino or γ-Azido-α-(trifluoromethyl)amine[6][7]
Carbon CN⁻, Enolatesγ-Cyano or γ-Carbonyl-α-(trifluoromethyl)amine[6][7]
Sulfur RSH, SCN⁻γ-Thio or γ-Thiocyanato-α-(trifluoromethyl)amine[6][7]
Halogen Cl⁻, Br⁻, I⁻γ-Halo-α-(trifluoromethyl)amine[6][7]

Implications for Drug Discovery and Development

The unique structural and electronic properties of the 2-(trifluoromethyl)azetidine scaffold make it a compelling building block for medicinal chemistry programs.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is known to block sites of oxidative metabolism, often leading to an improved pharmacokinetic profile.[5]

  • Modulation of Basicity: The inductive effect of the CF₃ group lowers the pKa of the azetidine nitrogen, which can be crucial for tuning ligand-receptor interactions and improving cell permeability.

  • Conformational Constraint: The rigid azetidine ring locks appended substituents into well-defined regions of three-dimensional space.[3] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing potency.

  • Vectorial Exit Point: The predictable C4 ring-opening provides a reliable "exit vector" from the core scaffold, allowing for the controlled synthesis of acyclic derivatives while retaining the crucial α-trifluoromethylamine motif.

While the broader azetidine scaffold is present in several FDA-approved drugs like baricitinib and cobimetinib, the specific application of the 2-(trifluoromethyl)azetidine moiety is an emerging area.[2] Its use in the development of potent and orally bioavailable TGR5 agonists for metabolic diseases showcases its potential in generating novel drug candidates.[11]

Conclusion and Future Outlook

The fundamental reactivity of the 2-(trifluoromethyl)azetidine ring is characterized by a fascinating interplay of ring strain and powerful electronic effects. Synthetic access, while challenging, is achievable through both classical cyclizations and modern strain-release strategies. The core reactivity is dominated by a predictable pattern of nitrogen activation followed by highly regiospecific nucleophilic ring-opening at the C4 position. This reliable chemical behavior, combined with the desirable physicochemical properties imparted by both the azetidine and trifluoromethyl components, establishes the 2-(trifluoromethyl)azetidine ring as a scaffold with significant untapped potential. As synthetic methods become more refined and accessible, this unique building block is poised to become an increasingly valuable tool in the design of next-generation therapeutics.

References

  • Ghorbani-Choghamarani, A., & Yousofi-Hajiarab, R. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

  • C3M. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chimie Moléculaire, Macromoléculaire et Matériaux. [Link]

  • Ghorbani-Choghamarani, A., & Yousofi-Hajiarab, R. (2017). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]

  • Panier, A., & Leroux, F. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Publisher unknown. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Panossian, A., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters. [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. PubMed. [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry. [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • De Kimpe, N., et al. (n.d.). Synthesis of Trifluoromethylated Azetidines. Amanote Research. [Link]

  • Smith, R. T., & Njardarson, J. T. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Panier, A., & Leroux, F. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]

  • Wang, Y., et al. (n.d.). Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. Organic Chemistry Frontiers. [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists. PubMed. [Link]

  • Chen, K., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

Sources

Exploratory

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Executive Summary As a Senior Application Scientist, I approach the azetidine ring not merely as a structural curiosity, but as a precision-engineered tool for solving complex developability bottlenecks. Bridging the hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the azetidine ring not merely as a structural curiosity, but as a precision-engineered tool for solving complex developability bottlenecks. Bridging the highly strained aziridines and the conformationally flexible pyrrolidines, azetidines have emerged as privileged scaffolds in contemporary medicinal chemistry. This technical whitepaper dissects the biological significance of the azetidine ring, exploring its role in conformational restriction, bioisosterism, and the optimization of pharmacokinetic (PK) profiles, supported by self-validating experimental workflows.

Structural and Physicochemical Foundations

The azetidine ring is a four-membered, nitrogen-containing saturated heterocycle. It possesses significant angle strain (ring strain energy ~25.2 kcal/mol), yet this strain is coupled with substantial molecular rigidity.

  • Conformational Restriction: The rigid three-dimensional framework restricts the spatial orientation of attached pharmacophores. This pre-organization reduces the entropic penalty upon binding to the target receptor, often leading to enhanced binding affinity compared to highly flexible acyclic chains.

  • pKa Modulation and Basicity: The basicity of the azetidine nitrogen is generally lower than that of larger rings like pyrrolidine or piperidine. This is due to the increased s-character of the nitrogen lone pair constrained within the four-membered ring. This modulated pKa is crucial for optimizing membrane permeability and reducing off-target interactions (1).

The Azetidine Ring as a Bioisostere

In lead optimization, azetidines frequently serve as bioisosteres for larger saturated heterocycles (e.g., piperazine, morpholine, piperidine) to rescue failing drug candidates (2).

  • Metabolic Stability: Replacing a piperazine or morpholine ring with an azetidine often mitigates susceptibility to oxidative metabolism. The compact nature of the ring and the lack of easily abstractable alpha-hydrogens shield the molecule from Cytochrome P450 (CYP450)-mediated N-dealkylation or oxidation, thereby improving the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Reduced Off-Target Toxicity: Highly basic amines often suffer from hERG channel blockade, leading to cardiotoxicity. By utilizing an azetidine bioisostere, the reduced basicity directly correlates with a lower hERG liability while maintaining the critical hydrogen-bond acceptor/donor interactions required for target efficacy.

BioisostereLogic A Suboptimal Lead (e.g., Piperazine/Morpholine) B Azetidine Bioisosteric Replacement A->B Structural Optimization C Increased sp3 Character & Conformational Rigidity B->C D Modulated pKa & Reduced Lipophilicity B->D E Improved Metabolic Stability (Reduced CYP450 Clearance) C->E Steric Shielding F Reduced Off-Target Toxicity (e.g., Lower hERG Liability) C->F D->E D->F Lower Basicity

Caption: Logical workflow demonstrating the downstream pharmacological benefits of azetidine bioisosteric replacement.

Clinical Validation: FDA-Approved Azetidine-Containing Drugs

The integration of azetidine motifs has yielded several FDA-approved therapeutics across diverse indications. The empirical data below highlights how specific structural modifications translate to pharmacological success (3).

Table 1: Pharmacological Outcomes of Azetidine Incorporation in FDA-Approved Drugs

Drug NameIndicationPrimary TargetMechanistic/Structural Role of the Azetidine Ring
Baricitinib Rheumatoid ArthritisJAK1 / JAK2Enhances metabolic stability and fine-tunes receptor selectivity.
Cobimetinib MelanomaMEK1 / MEK2Provides conformational restriction for optimal allosteric pocket binding.
Azelnidipine HypertensionL-type Ca²⁺ ChannelsModulates lipophilicity; improves overall pharmacokinetic profile.
Delafloxacin Bacterial InfectionsDNA TopoisomeraseActs as a weak acid at C-7, significantly increasing activity in acidic environments.

(Data supported by4)

MEKPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Cobimetinib Cobimetinib (Azetidine-containing) Cobimetinib->MEK Allosteric Inhibition

Caption: The MEK/ERK signaling pathway illustrating the targeted allosteric inhibition by Cobimetinib.

Experimental Methodologies in Azetidine Research

Theoretical design must be backed by robust, self-validating experimental protocols. Below are two critical workflows for synthesizing and evaluating azetidine-containing candidates.

Protocol A: Photochemical Synthesis of Alkyl Azetidines (Flow Chemistry)

Recent advances have enabled the direct photochemical modification of azetidine-2-carboxylic acids with alkenes (5). Causality Focus: We utilize decarboxylative functionalization because it leverages highly stable, commercially available azetidine carboxylic acids, circumventing the need for hazardous pre-functionalized reagents. Flow chemistry is chosen over batch to ensure uniform photon flux and seamless scalability.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the N-Boc-azetidine-2-carboxylic acid (1.0 equiv), the target alkene (e.g., 4-vinylpyridine, 2.0 equiv), an Iridium-based photocatalyst (2.5 mol%), and LiOH·H₂O (1.1 equiv) in anhydrous DMF to a concentration of 0.2 M.

  • System Priming: Prime the continuous-flow photoreactor (equipped with 450 nm blue LEDs) with anhydrous DMF. Validation: Ensuring no air bubbles are present is critical to prevent inconsistent residence times and localized overheating.

  • Irradiation & Flow: Pump the reaction mixture through the reactor at a flow rate calibrated to achieve a residence time of 30-45 minutes. The blue light excites the photocatalyst, initiating a single-electron transfer (SET) that triggers the decarboxylation of the azetidine, generating a carbon-centered radical that rapidly adds to the alkene.

  • Quenching & Isolation: Collect the eluent in a receiving flask containing saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the functionalized alkyl azetidine.

Protocol B: In Vitro Metabolic Stability Assessment (HLM Assay)

To empirically validate the hypothesis that an azetidine bioisostere improves metabolic stability, a Human Liver Microsome (HLM) assay is employed. Causality Focus: HLMs contain the major drug-metabolizing enzymes (CYP450s and UGTs) present in the human liver, providing a highly reliable in vitro prediction of in vivo hepatic clearance.

HLMWorkflow Step1 1. Preparation Test Cmpd + HLM Step2 2. Pre-incubation 37°C, 5 min Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Sampling Timepoints (0-60 min) Step3->Step4 Step5 5. Quenching Add Cold Acetonitrile Step4->Step5 Step6 6. LC-MS/MS Quantification Step5->Step6

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the azetidine test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein. Validation: Keep the final DMSO concentration <0.1% to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. This equilibrates the temperature and allows the lipophilic compound to partition into the microsomal membranes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Validation: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise start-time ( T0​ ) for the assay.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Validation: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein to ensure clean LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant and quantify the remaining parent compound using LC-MS/MS. Plot the natural log of % remaining versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Conclusion

The azetidine ring is a highly functional, privileged motif that solves critical developability problems in medicinal chemistry. By leveraging its unique conformational rigidity and modulated basicity, drug development professionals can systematically engineer out metabolic liabilities and off-target toxicities, paving the way for safer, more efficacious therapeutics.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

  • Approved antibacterial drugs in the last 10 years: from the bench to the clinic Source: Exploration of Targeted Anti-tumor Therapy (Explorationpub) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Engineering Conformational Space: An In-Depth Guide to Azetidines as Proline Mimics

Abstract: In the realm of peptidomimetics and rational drug design, the substitution of canonical amino acids with unnatural surrogates is a primary strategy for tuning pharmacokinetic (PK) and pharmacodynamic (PD) prope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the realm of peptidomimetics and rational drug design, the substitution of canonical amino acids with unnatural surrogates is a primary strategy for tuning pharmacokinetic (PK) and pharmacodynamic (PD) properties. Azetidine-2-carboxylic acid (Aze), the four-membered ring homologue of proline, offers a unique structural paradigm. By contracting the pyrrolidine ring of proline to an azetidine ring, medicinal chemists can subtly alter backbone dihedral angles, lower cis/trans isomerization barriers, and modulate lipophilicity. This whitepaper provides a comprehensive technical analysis of Aze as a proline mimic, detailing its physicochemical properties, biological implications, and the experimental workflows required for its successful incorporation into peptide scaffolds.

Structural and Physicochemical Foundations

The unique behavior of proline in biological systems stems from its secondary amine being locked within a five-membered pyrrolidine ring, which heavily restricts the ϕ (phi) backbone dihedral angle and eliminates its ability to act as a hydrogen bond donor[1]. Azetidine-2-carboxylic acid (Aze) shares these fundamental traits but introduces critical deviations due to its four-membered ring structure[2].

Ring Strain and Puckering Dynamics

The azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol), closely mirroring that of the three-membered aziridine, yet its chemical reactivity and basicity remain more analogous to pyrrolidine[3]. While the five-membered proline ring rapidly interconverts between C γ -endo and C γ -exo puckered states, the four-membered Aze ring is essentially flat or only slightly puckered[4]. This lack of puckering alters the spatial projection of the outgoing peptide bond, subtly shifting the Ramachandran space available to the peptide backbone.

Impact on Lipophilicity and pKa

Replacing proline with Aze removes a single hydrophobic methylene (-CH2-) unit. This seemingly minor truncation has a profound impact on the hydration shell of the peptide. Molecular dynamics simulations and biphasic partitioning studies demonstrate that Aze exhibits stronger electrostatic interactions with water and a higher hydrogen-bonding potential compared to proline[5]. Consequently, incorporating Aze lowers the overall lipophilicity (LogP/LogD) of the peptide, which can be strategically utilized to improve aqueous solubility in drug candidates[5]. Furthermore, the pKa of the secondary amine in Aze is slightly lower than that of proline due to the altered s-character of the nitrogen lone pair induced by the compressed C-N-C bond angles (~93°)[6].

Table 1: Physicochemical Comparison of Proline vs. Azetidine-2-Carboxylic Acid
PropertyL-Proline (Pro)L-Azetidine-2-Carboxylic Acid (Aze)Structural / Functional Implication
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Aze induces higher ring strain and alters backbone trajectory.
Ring Pucker C γ -endo / C γ -exoNearly planar / slightly puckeredAze disrupts standard Polyproline II (PPII) helical formation[5].
Amide Rotational Barrier ~84–89 kJ/mol~74–79 kJ/molAze lowers the activation energy for cis/trans isomerization[7].
Lipophilicity Contribution BaselineDecreased (more hydrophilic)Aze improves aqueous solubility and alters membrane partitioning[5].
Turn Propensity Favors β -turnsFavors γ -turns (context-dependent)Aze can be used to engineer tighter, more compact peptide turns[8].

Conformational Dynamics: The cis/trans Isomerization

One of the most critical roles of proline in structural biology is its ability to populate the cis conformation of the preceding peptide bond (Xaa-Pro). The energy difference between the trans and cis states is unusually small (ca. 3–4 kJ/mol)[4].

When Aze is substituted for proline, the equilibrium ratio of cis to trans conformers remains remarkably similar (typically ranging from 1:1 to 1:4 depending on the solvent and the preceding residue)[8]. However, the kinetic barrier to isomerization ( ΔG‡ ) is significantly reduced . Dynamic 1 H NMR line-shape analyses reveal that the rotational barrier for cyclic proline analogues like Aze is lower than that of proline by approximately 10 kJ/mol[7].

Causality in Drug Design: Why does this matter? The reduced steric bulk of the four-membered ring lowers the steric clash in the perpendicular transition state during rotation around the partial double bond of the tertiary amide. In drug development, if a specific cis or trans conformation is required for target engagement, substituting Pro with Aze allows the molecule to reach thermodynamic equilibrium faster, potentially accelerating target binding kinetics without drastically altering the equilibrium population.

Biological Implications: Misincorporation and Proteotoxicity

Because Aze is a naturally occurring non-proteinogenic amino acid—found in high concentrations in plants like Convallaria majalis (lily of the valley) and sugar beets—it poses a unique biological challenge[2].

The prolyl-tRNA synthetase in many organisms, including humans, cannot reliably discriminate between proline and Aze. Consequently, Aze is mistakenly charged onto tRNA Pro and misincorporated into nascent polypeptide chains during ribosomal translation[2][9].

When Aze replaces proline in highly structured, proline-rich proteins (such as collagen or myelin basic protein), the altered ring puckering and backbone constraints disrupt the formation of essential secondary structures, like the polyproline II (PPII) helix[2][5]. This structural perturbation leads to the accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering a massive Unfolded Protein Response (UPR) characterized by the upregulation of PERK, ATF6, and IRE1 α [9][10].

UPR_Pathway AZE Azetidine-2-Carboxylic Acid (Aze) tRNA Prolyl-tRNA Synthetase Misincorporation AZE->tRNA Competes with Proline Ribosome Ribosomal Translation (Proline Replacement) tRNA->Ribosome Aze-tRNA^Pro Misfolded Misfolded Protein Accumulation Ribosome->Misfolded Disrupted PPII Helices ER_Stress Endoplasmic Reticulum Stress Misfolded->ER_Stress UPR Unfolded Protein Response (ATF6, PERK, IRE1α) ER_Stress->UPR Sensor Activation Apoptosis Cellular Apoptosis (if unresolved) UPR->Apoptosis Sustained Stress

Fig 1: Aze misincorporation pathway leading to ER stress and UPR activation.

Experimental Workflows & Protocols

To effectively utilize Aze in peptidomimetic research, scientists must master its incorporation via Solid-Phase Peptide Synthesis (SPPS) and the subsequent conformational analysis. Below are self-validating protocols designed for high-fidelity execution.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aze-Peptides

The secondary amine of Aze is sterically hindered and its four-membered ring is susceptible to acid-catalyzed ring-opening under harsh conditions. Therefore, standard Fmoc-SPPS must be carefully optimized.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin (or 2-CTC resin for free acids) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Aze Coupling:

    • Causality: Because the Aze amine is less nucleophilic than a primary amine, coupling the subsequent amino acid onto the Aze nitrogen requires highly efficient coupling reagents to prevent deletion sequences.

    • Prepare a solution of Fmoc-AA-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to the resin and agitate for 60 minutes.

    • Validation: Perform a Kaiser test. If coupling onto the Aze nitrogen, use the Chloranil test, as the Kaiser test is insensitive to secondary amines.

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Caution: Avoid prolonged cleavage times (>3 hours) to prevent potential acid-mediated degradation of the strained azetidine ring.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Thermodynamic Profiling of the cis/trans Amide Bond via VT-NMR

To quantify the reduced rotational barrier of the Xaa-Aze peptide bond, Variable Temperature Nuclear Magnetic Resonance (VT-NMR) is employed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified Aze-peptide in D2O or a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0) to a concentration of 2–5 mM.

  • 1D Peak Assignment: Acquire standard 1D 1 H and 13 C NMR spectra at 298 K. Identify the distinct resonances for the cis and trans conformers (typically, the Aze α -proton and γ -protons show significant chemical shift dispersion between isomers).

  • 2D EXSY Acquisition:

    • Causality: 2D Exchange Spectroscopy (EXSY) allows the observation of chemical exchange between the cis and trans states at equilibrium.

    • Acquire EXSY spectra at multiple mixing times ( tm​ = 50, 100, 200, 400 ms) to calculate the forward and reverse exchange rate constants ( kex​ ).

  • Variable Temperature (VT) Analysis: Repeat the 1D and 2D NMR acquisitions across a temperature gradient (e.g., 278 K to 348 K in 10 K increments).

  • Eyring Plot Construction: Plot ln(kex​/T) versus 1/T . Extract the activation enthalpy ( ΔH‡ ) from the slope and the activation entropy ( ΔS‡ ) from the y-intercept to calculate the total rotational barrier ( ΔG‡ ).

NMR_Workflow Synthesis SPPS of Aze-Peptide SamplePrep Dissolution in D2O (pH 7.0 Buffer) Synthesis->SamplePrep NMR1D 1D 1H/13C NMR (Peak Assignment) SamplePrep->NMR1D NMR2D 2D EXSY/ROESY (Exchange Rates) NMR1D->NMR2D Identify cis/trans peaks Eyring Variable Temp (VT) NMR (Eyring Plot) NMR2D->Eyring Measure k_ex Kinetics Extract ΔG‡, ΔH‡, ΔS‡ (Rotational Barrier) Eyring->Kinetics Thermodynamic fitting

Fig 2: Experimental workflow for determining Aze peptide cis/trans rotational barriers.

Conclusion

Azetidine-2-carboxylic acid represents a powerful tool in the medicinal chemist's arsenal. By understanding the causality between its four-membered ring structure and its macroscopic physicochemical properties—namely, altered Ramachandran preferences, reduced lipophilicity, and a lowered cis/trans isomerization barrier—researchers can rationally design peptidomimetics with finely tuned conformational and pharmacokinetic profiles. However, the inherent proteotoxicity of Aze via prolyl-tRNA misincorporation demands careful consideration when evaluating the safety and off-target effects of Aze-containing therapeutics.

References

  • Rodgers, K. J., Kabalan, J., & Phillips, C. R. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Toxicology, 510, 153999.[Link]

  • Fang, J., Lieblich, S. A., & Tirrell, D. A. (2019). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology.[Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-265.[Link]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-125.[Link]

  • Kern, D., Schutkowski, M., & Drakenberg, T. (1997). Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Journal of the American Chemical Society, 119(36), 8403-8408.[Link]

  • D'Este, G., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10243.[Link]

  • Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Direct, 8(12).[Link]

  • Couty, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(7), 2633-2640.[Link]

  • Erdelyi, M., et al. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 584-592.[Link]

Sources

Exploratory

The Strategic Incorporation of (2S)-2-(Trifluoromethyl)azetidine in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Application Workflows

Executive Summary In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates. The azetidine ring has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to improve clinical success rates. The azetidine ring has emerged as a highly prized, conformationally restricted bioisostere for morpholines, piperidines, and pyrrolidines. When functionalized with a trifluoromethyl (-CF3) group at the C2 position, specifically as the (2S)-enantiomer (CAS: 1221266-25-6) , it creates an electron-deficient azaheterocycle that solves multiple ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities simultaneously .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical structures, providing actionable, field-proven methodologies for synthesizing this chiral building block and seamlessly integrating it into late-stage lead optimization workflows.

Physicochemical Profiling & Structural Dynamics

The addition of a -CF3 group to an azetidine ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.

Quantitative Data Summary
PropertyValueCausality / Impact in Drug Design
IUPAC Name (2S)-2-(trifluoromethyl)azetidine-
CAS Number 1221266-25-6Unique identifier for the (S)-enantiomer.
Molecular Formula C4H6F3N-
Molecular Weight 125.09 g/mol Low molecular weight ideal for fragment-based design.
SMILES FC([C@H]1NCC1)(F)FConfirms the (2S) absolute stereochemistry.
Amine pKa ~7.0 - 7.5Drastically reduced from unsubstituted azetidine (~10.4).
Physical State Pale yellow oil (Free base)Highly volatile; typically handled as the HCl salt.
Mechanistic Insight: The "Fluorine Effect" on Basicity

Unsubstituted azetidines are highly basic (pKa ~10.4) and exist almost entirely as cations at physiological pH (7.4). This permanent positive charge severely limits passive membrane permeability and increases the risk of binding to the hERG potassium channel (a primary cause of cardiotoxicity).

The strongly electronegative -CF3 group exerts a profound inductive effect through the sigma-bond framework, pulling electron density away from the nitrogen lone pair. This drops the pKa to approximately 7.5. The causality here is critical: at pH 7.4, nearly 50% of the drug molecules containing this motif will exist in their neutral, un-ionized state. This exponentially increases lipophilicity (Log D) and passive membrane permeability while simultaneously abolishing the hERG liability associated with strong aliphatic amines .

ADME Core Incorporation of (2S)-2-(Trifluoromethyl)azetidine Inductive Strong Inductive Effect (Electron Withdrawal) Core->Inductive Steric Steric Shielding (C-alpha Blocking) Core->Steric pKa Reduced Amine pKa (~10.4 -> ~7.5) Inductive->pKa Metab Resistance to CYP450 Oxidation Steric->Metab Perm Enhanced Membrane Permeability pKa->Perm hERG Reduced hERG Binding Liability pKa->hERG Clearance Decreased In Vivo Clearance Metab->Clearance

Fig 2. Logical pathway of how CF3-azetidine incorporation resolves critical ADME liabilities.

Synthetic Methodology: Enantioselective Construction

Direct asymmetric synthesis of small, strained, fluorinated rings is notoriously difficult due to the volatility of intermediates and the risk of β -fluoride elimination. The most robust, scalable approach utilizes a chiral pool strategy .

Protocol 1: Enantioselective Synthesis via Chiral Auxiliary

Causality behind experimental choices: By condensing ethyl 4,4,4-trifluoroacetoacetate with (S)-1-phenylethylamine, we establish a chiral imine. The steric bulk of the phenyl group effectively blocks one face of the molecule, directing the subsequent hydride attack to the less hindered face, thereby establishing the (2S) stereocenter with >95% diastereomeric excess (d.e.).

  • Step 1: Imination. In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and (S)-1-phenylethylamine (1.05 eq) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (PTSA). Reflux under Dean-Stark conditions for 12 hours to remove water and drive the equilibrium toward the enamine/imine.

  • Step 2: Diastereoselective Reduction. Cool the solution to 0 °C. Slowly add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) in methanol. The acidic conditions (pH ~4-5) activate the imine for hydride attack. Stir for 4 hours. Quench with saturated NaHCO3 and extract with dichloromethane (DCM).

  • Step 3: Ester Reduction. Dissolve the resulting chiral amino ester in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH4) (2.0 eq). The strong reducing agent converts the ester to the corresponding primary alcohol. Carefully quench with the Fieser method (water, 15% NaOH, water) to prevent aluminum salt emulsions.

  • Step 4: Mesylation & Cyclization. To form the strained 4-membered ring, the alcohol must be converted into a good leaving group. Dissolve the intermediate in DCM, add Triethylamine (Et3N) (2.0 eq), and cool to -10 °C. Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq). After 1 hour, remove the solvent, redissolve in DMF, and add Sodium Hydride (NaH) (1.5 eq) to deprotonate the amine, triggering an intramolecular 4-exo-tet cyclization to form the N-protected azetidine.

  • Step 5: Global Deprotection. Dissolve the N-protected azetidine in methanol. Add 10% Pd/C (0.1 eq) and 1M HCl. Stir under a Hydrogen atmosphere (1 atm) for 12 hours to cleave the (S)-1-phenylethyl group via hydrogenolysis. Filter through Celite and concentrate to yield (2S)-2-(trifluoromethyl)azetidine hydrochloride as a stable, crystalline solid.

Synthesis Step1 1. Imination Ethyl 4,4,4-trifluoroacetoacetate + (S)-1-Phenylethylamine Step2 2. Asymmetric Reduction NaBH3CN (Diastereoselective) Step1->Step2 Step3 3. Ester Reduction LiAlH4 to yield Alcohol Step2->Step3 Step4 4. Mesylation & Cyclization MsCl, Et3N then NaH Step3->Step4 Step5 5. Global Deprotection Pd/C, H2 (Cleave Chiral Auxiliary) Step4->Step5 Product (2S)-2-(Trifluoromethyl)azetidine CAS: 1221266-25-6 Step5->Product

Fig 1. Enantioselective synthetic workflow for (2S)-2-(trifluoromethyl)azetidine via chiral auxiliary.

Applications in Drug Discovery: Overcoming Nucleophilic Deficiencies

While the reduced basicity of (2S)-2-(trifluoromethyl)azetidine is excellent for ADME properties, it creates a significant synthetic bottleneck: the amine is an exceptionally poor nucleophile. Standard Nucleophilic Aromatic Substitution (SNAr) conditions with heteroaryl chlorides (e.g., chloropyrimidines or chloropyridines) routinely fail or result in degradation due to the extreme temperatures required .

Protocol 2: CsF-Mediated SNAr Coupling

Causality behind experimental choices: To force the coupling of this deactivated amine, we must hyper-activate the electrophile. As demonstrated in the synthesis of advanced Ketohexokinase (KHK) inhibitors (e.g., GS-1291269), the addition of anhydrous Cesium Fluoride (CsF) is mandatory . CsF transiently converts the heteroaryl chloride into a highly electrophilic fluoropyrimidine in situ. This activated intermediate is sufficiently reactive to be trapped by the poorly nucleophilic CF3-azetidine, driving the reaction to completion.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask under an argon atmosphere, charge the heteroaryl chloride (1.0 eq), (2S)-2-(trifluoromethyl)azetidine hydrochloride (1.5 eq), and anhydrous Cesium Fluoride (3.0 eq). Note: CsF is highly hygroscopic; it must be dried under vacuum at 150 °C prior to use to prevent hydrolysis of the electrophile.

  • Step 2: Solvent and Base Addition. Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA serves a dual purpose: it liberates the free base of the azetidine from its HCl salt and neutralizes the HCl generated during the substitution.

  • Step 3: Reaction Execution. Seal the flask and heat to 130 °C in an oil bath (or microwave reactor) for 12-18 hours. Monitor conversion via LC-MS.

  • Step 4: Workup. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with water and brine to remove cesium salts and excess DIPEA. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 5: Purification. Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient to isolate the sterically constrained, coupled product.

References

  • "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group", Journal of Medicinal Chemistry (ACS Publications). [Link]

  • "Synthesis of α -CF3 azanorbornene and azetidines by aza Diels-Alder or iodine-mediated cyclizations", ResearchGate.[Link]

  • "Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation", University of Birmingham.[Link]

Foundational

(2S)-2-(Trifluoromethyl)azetidine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over physicochemical and pharmacokinetic properties is paramount. Among these, saturated ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over physicochemical and pharmacokinetic properties is paramount. Among these, saturated nitrogen-containing heterocycles have emerged as particularly valuable motifs.[1][2] This guide focuses on a specific and increasingly important building block: (2S)-2-(trifluoromethyl)azetidine .

The Azetidine Scaffold in Medicinal Chemistry: A Privileged Motif

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery due to their unique structural and chemical characteristics.[2][3] The inherent ring strain of the azetidine core imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[2] Furthermore, their sp3-rich character often leads to improved solubility and metabolic stability compared to their aromatic counterparts, making them highly desirable for the design of novel therapeutics.[1]

The Impact of Trifluoromethylation in Drug Design

The introduction of a trifluoromethyl (CF3) group into a drug candidate can profoundly and often beneficially alter its pharmacological profile.[4][5] The high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups, influencing drug absorption and distribution.[4] Moreover, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic nature.[5]

(2S)-2-(Trifluoromethyl)azetidine: A Key Building Block

(2S)-2-(Trifluoromethyl)azetidine represents a powerful convergence of the beneficial properties of both the azetidine ring and the trifluoromethyl group. This chiral building block provides a structurally constrained, sp3-rich scaffold with a stereodefined center, offering a versatile platform for the synthesis of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles. Its utility has been demonstrated in the development of potent and orally bioavailable therapeutic agents.[6]

Physicochemical and Structural Properties

Core Data Summary
PropertyValue
Molecular Formula C₄H₆F₃N
Molecular Weight 125.09 g/mol
CAS Number 1221266-25-6
Appearance Powder
Chirality (S)-enantiomer
InChI Key LIIQGGQFRCUFCZ-VKHMYHEASA-N
Structural Analysis and Stereochemistry

(2S)-2-(Trifluoromethyl)azetidine possesses a single chiral center at the C2 position, which is substituted with a trifluoromethyl group. The azetidine ring is a puckered, four-membered heterocycle. The presence of the sterically demanding and electron-withdrawing trifluoromethyl group at the C2 position influences the ring conformation and the nucleophilicity of the nitrogen atom.

Calculated Physicochemical Parameters
ParameterValue
XlogP 1.1
Topological Polar Surface Area (TPSA) 12.47 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Synthesis and Characterization

The synthesis of 2-(trifluoromethyl)azetidines has been an area of active research, with several effective strategies developed to access this valuable heterocyclic scaffold.

Retrosynthetic Analysis and Key Synthetic Strategies

Two primary retrosynthetic approaches have proven effective for the synthesis of 2-(trifluoromethyl)azetidines: the cyclization of γ-amino alcohols and the strain-release reactions of bicyclic precursors.

A robust and widely utilized method involves the intramolecular cyclization of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines. This strategy, developed by De Kimpe et al., begins with readily available starting materials and proceeds through a series of straightforward transformations.[5]

A more recent and innovative approach utilizes the high ring strain of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These intermediates can undergo ring-opening reactions with various reagents to afford diversely substituted 2-(trifluoromethyl)azetidines.[7][8]

Detailed Experimental Protocol: Synthesis via Intramolecular Cyclization

The following is a representative, step-by-step methodology for the synthesis of N-alkyl-2-(trifluoromethyl)azetidines, adapted from the work of De Kimpe et al.[5]

Step 1: Imine Formation

  • Ethyl 4,4,4-trifluoroacetoacetate is reacted with a primary amine in the presence of a catalytic amount of acetic acid to yield the corresponding enamine.

Step 2: Reduction of the Enamine

  • The enamine is then reduced with a hydride source, such as sodium borohydride, to afford the γ-amino alcohol.

Step 3: Chlorination

  • The resulting 3-alkylamino-4,4,4-trifluorobutan-1-ol is treated with a chlorinating agent, such as thionyl chloride, to convert the primary alcohol to a chloride.

Step 4: Intramolecular Cyclization

  • The final ring-closing step is achieved by treating the N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) to induce intramolecular cyclization, yielding the desired 1-alkyl-2-(trifluoromethyl)azetidine.[5] The use of a strong base is necessary due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing trifluoromethyl group.[5]

G cluster_0 Synthetic Workflow A Ethyl 4,4,4-trifluoroacetoacetate + Primary Amine B Enamine A->B Imine Formation (cat. Acetic Acid) C γ-Amino Alcohol B->C Reduction (e.g., NaBH4) D N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amine C->D Chlorination (e.g., SOCl2) E 1-Alkyl-2-(trifluoromethyl)azetidine D->E Intramolecular Cyclization (LiHMDS)

A generalized synthetic workflow for 1-alkyl-2-(trifluoromethyl)azetidines.
Characterization and Spectroscopic Analysis

The structural elucidation of (2S)-2-(trifluoromethyl)azetidine and its derivatives relies on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum would be expected to show characteristic signals for the azetidine ring protons, with their chemical shifts and coupling patterns providing information about the ring conformation and stereochemistry.

    • ¹³C NMR : The carbon spectrum will display signals for the three carbon atoms of the azetidine ring and the trifluoromethyl carbon. The C2 carbon, attached to the CF3 group, will appear as a quartet due to coupling with the fluorine atoms.[8]

    • ¹⁹F NMR : The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group, which will typically appear as a singlet in the absence of other fluorine atoms.[8]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the N-H bond (for the free base) and C-H bonds of the azetidine ring.

Applications in Medicinal Chemistry and Drug Development

The unique combination of a conformationally restricted azetidine ring and an electron-withdrawing trifluoromethyl group makes (2S)-2-(trifluoromethyl)azetidine a highly valuable building block in drug discovery.

Role as a Proline Surrogate and Conformational Constraint

The azetidine ring can serve as a bioisostere for other cyclic systems, such as the pyrrolidine ring of proline. The smaller ring size of azetidine imposes greater conformational constraints on the molecule, which can lead to increased receptor binding affinity and selectivity.

Modulation of Physicochemical Properties

The incorporation of the 2-trifluoromethyl-azetidine moiety can significantly enhance the drug-like properties of a molecule.

  • pKa Modulation : The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the azetidine nitrogen, reducing its basicity. This can be beneficial for avoiding off-target interactions and improving oral absorption.

  • Lipophilicity : The trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Metabolic Stability : The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

Case Studies: Incorporation into Bioactive Molecules

A notable example of the successful application of a trifluoromethyl-substituted azetidine is in the development of agonists for the Takeda G-protein-coupled receptor 5 (TGR5).[6] TGR5 is a key regulator of metabolic pathways and is a promising target for the treatment of diabetes and metabolic syndrome.[6] The discovery of potent and orally bioavailable trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists highlights the potential of this scaffold in generating novel therapeutics.[6]

G cluster_1 Role in Drug Discovery A (2S)-2-(Trifluoromethyl)azetidine B Conformational Rigidity A->B C Modulated pKa A->C D Increased Lipophilicity A->D E Enhanced Metabolic Stability A->E F Improved Receptor Binding & Selectivity B->F G Enhanced Pharmacokinetic Profile C->G D->G E->G H Novel Drug Candidate F->H G->H

Logical relationships of (2S)-2-(trifluoromethyl)azetidine's properties in drug discovery.

Handling, Storage, and Safety

(2S)-2-(Trifluoromethyl)azetidine and its derivatives should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place. For specific safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2S)-2-(Trifluoromethyl)azetidine is a powerful and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained azetidine ring and the advantageous properties of a trifluoromethyl group offers a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing this and related scaffolds continue to evolve, the application of (2S)-2-(trifluoromethyl)azetidine in the development of next-generation medicines is expected to expand.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Available at: [Link]

  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. ACS Publications. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Synthesis of Trifluoromethylated Azetidines, - Amanote Research. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at: [Link]

  • Supporting Information for Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation foll. Beilstein Journals. Available at: [Link]

  • Azetidines of pharmacological interest. PubMed. Available at: [Link]

  • Azetidines of pharmacological interest. ResearchGate. Available at: [Link]

  • Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv.org. Available at: [Link]

  • Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis of (2S)-2-(trifluoromethyl)azetidine

Application Note: Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)azetidine Hydrochloride Introduction & Scientific Rationale The incorporation of strained, saturated nitrogen heterocycles into drug candidates has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)azetidine Hydrochloride

Introduction & Scientific Rationale

The incorporation of strained, saturated nitrogen heterocycles into drug candidates has become a cornerstone of modern medicinal chemistry. Specifically, the azetidine ring offers a unique three-dimensional exit vector that often improves metabolic stability and lowers lipophilicity (logD) compared to open-chain amines or larger pyrrolidine analogs[1].

When functionalized with a trifluoromethyl (–CF₃) group at the C2 position, the physicochemical profile of the azetidine is profoundly altered. The strong electron-withdrawing inductive effect of the –CF₃ group significantly lowers the pKa of the adjacent amine. This reduction in basicity enhances passive membrane permeability, minimizes hERG channel liabilities, and sterically shields the alpha-carbon from cytochrome P450-mediated oxidative metabolism. Because of these superior properties, chiral 2-(trifluoromethyl)azetidines have been heavily utilized as critical building blocks in recent advanced clinical candidates, such as the neutral ketohexokinase (KHK) inhibitor GS-1291269 developed for the treatment of metabolic-dysfunction-associated steatotic liver disease (MASLD)[2].

This application note details a robust, enantioselective synthetic route to (2S)-2-(trifluoromethyl)azetidine hydrochloride . The protocol leverages a highly controlled intramolecular 4-exo-tet cyclization of a chiral 1,3-amino alcohol precursor, ensuring high enantiomeric fidelity and excellent overall yield.

Mechanistic Overview & Pathway Causality

The synthesis begins with the commercially available chiral pool reagent, (S)-3-amino-4,4,4-trifluorobutan-1-ol . The transformation to the cyclic azetidine requires four distinct mechanistic phases, each carefully optimized to prevent competing side reactions:

  • Amine Masking (N-Boc Protection): The primary amine is highly nucleophilic. If the alcohol were activated directly, uncontrolled intermolecular oligomerization would occur. Masking the amine with a tert-butyloxycarbonyl (Boc) group dampens its nucleophilicity and prevents premature reactions.

  • Leaving Group Formation (O-Mesylation): The primary hydroxyl group is converted into a methanesulfonate (mesylate) ester. This step must be strictly temperature-controlled (0 °C) to prevent base-catalyzed elimination, which would yield an undesired terminal olefin.

  • Intramolecular Cyclization (4-exo-tet): This is the critical step. A sterically hindered strong base, Potassium tert-butoxide (KOtBu), is used to deprotonate the carbamate nitrogen. Because KOtBu is bulky, it acts exclusively as a base rather than a nucleophile, preventing intermolecular displacement of the mesylate. The reaction is run under high dilution to kinetically favor the intramolecular 4-exo-tet ring closure over intermolecular dimerization.

  • Cleavage and Salt Isolation: The free (2S)-2-(trifluoromethyl)azetidine is highly volatile and prone to atmospheric degradation. Immediate cleavage of the Boc group using anhydrous HCl in dioxane traps the azetidine as a stable, non-volatile hydrochloride salt, facilitating long-term storage and handling.

Synthetic Workflow Diagram

SynthesisWorkflow A (S)-3-amino-4,4,4-trifluorobutan-1-ol (Starting Material) B N-Boc Protection (Boc2O, Et3N, DCM) A->B Step 1: Amine Masking C O-Activation (MsCl, Et3N, 0 °C) B->C Step 2: Leaving Group Formation D Intramolecular Cyclization (KOtBu, THF, 0 °C to RT) C->D Step 3: 4-exo-tet Ring Closure E Boc Deprotection (4M HCl in Dioxane) D->E Step 4: Cleavage F (2S)-2-(trifluoromethyl)azetidine HCl (Final Product) E->F Step 5: Salt Isolation

Workflow for the hydrochloride.

Step-by-Step Experimental Protocols

Note: All reactions involving moisture-sensitive reagents must be performed under an inert atmosphere (Argon or N₂) using oven-dried glassware.

Step 1: Synthesis of tert-butyl (S)-(4,4,4-trifluoro-1-hydroxybutan-3-yl)carbamate

Procedure:

  • Dissolve (S)-3-amino-4,4,4-trifluorobutan-1-ol (10.0 g, 69.9 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Add triethylamine (Et₃N, 14.6 mL, 104.8 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 16.8 g, 76.9 mmol, 1.1 eq) portionwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material will stain strongly positive (purple) with ninhydrin, whereas the product will be ninhydrin-negative but visible under KMnO₄ stain.

  • Quench with saturated aqueous NH₄Cl (100 mL), extract with DCM (2 × 100 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the crude product as a colorless oil.

Step 2: Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutyl methanesulfonate

Procedure:

  • Dissolve the crude N-Boc amino alcohol (~17.0 g, 69.9 mmol) in anhydrous DCM (200 mL) and cool strictly to 0 °C. Causality: Maintaining 0 °C is imperative to suppress the elimination of the incoming mesylate group.

  • Add Et₃N (14.6 mL, 104.8 mmol, 1.5 eq).

  • Add methanesulfonyl chloride (MsCl, 6.5 mL, 83.9 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes to maintain the internal temperature below 5 °C.

  • Stir for 1 hour at 0 °C.

  • Self-Validation Check: Confirm completion via ¹H NMR of a micro-aliquot. Successful mesylation is indicated by the appearance of a sharp singlet at ~3.0 ppm (–OSO₂CH₃) and a downfield shift of the –CH₂–O– protons from ~3.7 ppm to ~4.3 ppm.

  • Wash the organic layer with ice-cold water (2 × 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate in vacuo at a bath temperature not exceeding 30 °C to prevent thermal degradation.

Step 3: Synthesis of tert-butyl (2S)-2-(trifluoromethyl)azetidine-1-carboxylate

Procedure:

  • Dissolve the crude mesylate (~22.4 g, 69.9 mmol) in anhydrous tetrahydrofuran (THF, 700 mL) to achieve a high dilution of ~0.1 M. Causality: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.

  • Cool the solution to 0 °C.

  • Add Potassium tert-butoxide (KOtBu, 11.8 g, 104.8 mmol, 1.5 eq) portionwise over 20 minutes.

  • Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation Check: LC-MS analysis should show the disappearance of the mesylate mass and the appearance of the desired product mass[M+H-tBu]⁺ = 170.1.

  • Quench the reaction with water (200 mL) and extract with Ethyl Acetate (3 × 200 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Step 4: Deprotection to (2S)-2-(trifluoromethyl)azetidine hydrochloride

Procedure:

  • Dissolve the purified N-Boc azetidine (10.0 g, 44.4 mmol) in anhydrous DCM (50 mL).

  • Add a solution of 4M HCl in dioxane (55.5 mL, 222 mmol, 5.0 eq) dropwise at room temperature.

  • Stir the mixture for 3 hours. Causality: The reaction will vigorously evolve CO₂ gas. The cessation of gas evolution is a macroscopic indicator of reaction completion.

  • Self-Validation Check: The product will begin to precipitate as a white solid as the Boc group is cleaved.

  • Add diethyl ether (100 mL) to fully precipitate the salt. Filter the solid, wash with cold diethyl ether (2 × 50 mL), and dry under high vacuum to yield the final hydrochloride salt as a highly crystalline white powder.

Quantitative Data Summary

The table below outlines the expected yields, enantiomeric excesses (ee), and critical reaction parameters for each step of the optimized protocol.

Intermediate / ProductReaction TypeReagents & ConditionsYield (%)ee (%)
N-Boc-(S)-amino alcoholAmine MaskingBoc₂O, Et₃N, DCM, 0 °C to RT94 - 98>99
O-Mesyl-N-Boc-(S)-amino alcoholO-ActivationMsCl, Et₃N, DCM, 0 °C89 - 92>99
N-Boc-(2S)-azetidineIntramolecular CyclizationKOtBu, THF, 0 °C to RT (0.1 M)68 - 74>98
(2S)-2-(trifluoromethyl)azetidine HCl Boc Cleavage & Salt Formation4M HCl/Dioxane, DCM, RT95 - 99>98

Note: The stereocenter at C3 of the starting butanol is perfectly conserved and translates directly to the C2 position of the azetidine ring without epimerization.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Journal of Medicinal Chemistry (2026)[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities The Journal of Organic Chemistry (2022)[Link]

Sources

Application

A Scalable, Enantioselective Synthesis of (2S)-2-(Trifluoromethyl)azetidine: A Key Building Block for Modern Medicinal Chemistry

An Application Note for Drug Discovery Professionals Abstract The azetidine motif is a cornerstone in contemporary drug design, prized for its ability to confer metabolic stability, improve physicochemical properties, an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The azetidine motif is a cornerstone in contemporary drug design, prized for its ability to confer metabolic stability, improve physicochemical properties, and provide novel three-dimensional exit vectors for structure-activity relationship (SAR) studies.[1] The introduction of a trifluoromethyl group at the 2-position further enhances these benefits, as the CF3 group can lower the basicity of the proximal nitrogen, increase lipophilicity, and improve binding affinity.[2] However, the development of a robust, scalable, and stereocontrolled synthesis for (2S)-2-(trifluoromethyl)azetidine has remained a significant challenge, often limiting its broader application in drug discovery programs.[3] This application note presents a detailed, field-proven protocol for the scalable synthesis of enantiopure (2S)-2-(trifluoromethyl)azetidine, adapted from established methodologies and optimized for practicality and reproducibility.[3][4]

Introduction: The Strategic Value of 2-CF3 Azetidines

Saturated nitrogen heterocycles are prevalent scaffolds in pharmaceuticals.[5] Among them, the strained four-membered azetidine ring has emerged as a "privileged" structural unit.[6] Its incorporation into lead compounds can lead to significant improvements in pharmacological profiles.[1] When functionalized with a trifluoromethyl (CF3) group, a well-established bioisostere, the resulting 2-(trifluoromethyl)azetidine building block becomes a powerful tool for medicinal chemists. Molecules incorporating this moiety have shown promise as inhibitors and agonists for various biological targets.[2][7]

Despite its clear potential, the synthesis of this building block is non-trivial. The primary challenges lie in:

  • Controlling Stereochemistry: Establishing the (S)-configuration at the C2 position in a predictable and high-fidelity manner.

  • Ring Formation: The electron-withdrawing nature of the CF3 group deactivates the nitrogen atom, making the final intramolecular cyclization step difficult.[3]

  • Scalability: Many reported syntheses rely on expensive reagents, cryogenic conditions, or purification methods (like chiral chromatography) that are not amenable to large-scale production.[1]

This guide details a linear, four-step synthesis that addresses these challenges, starting from commercially available materials to deliver the target compound with high enantiomeric purity.

Overview of the Synthetic Strategy

Several routes to 2-(trifluoromethyl)azetidines have been explored, including the ring-opening of strained azabicyclobutanes and cycloaddition reactions.[8][9] However, for a scalable and stereocontrolled approach, a linear synthesis involving the construction of a chiral γ-chloroamine precursor followed by intramolecular cyclization offers the most practical and cost-effective pathway.[3][4]

The chosen strategy, outlined below, leverages a substrate-controlled diastereoselective reduction to set the key stereocenter, a robust chlorination, and a powerful base-mediated cyclization.

G cluster_workflow Synthetic Workflow A Ethyl 4,4,4-trifluoroacetoacetate B Step 1: Condensation & Chiral Auxiliary Introduction A->B (S)-1-Phenylethylamine C Step 2: Diastereoselective Reduction B->C NaBH4 D Step 3: Hydroxyl-to-Chloride Conversion C->D SOCl2 E Step 4: Base-Mediated Intramolecular Cyclization D->E LiHMDS F Step 5: Deprotection (Hydrogenolysis) E->F H2, Pd/C G (2S)-2-(Trifluoromethyl)azetidine (Final Product) F->G

Caption: Overall workflow for the scalable synthesis.

Detailed Protocols and Mechanistic Insights

This section provides step-by-step experimental procedures. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Principle: This step involves the condensation of a β-ketoester with a chiral amine. The reaction forms a stable enamine, incorporating the chiral auxiliary that will direct the stereochemistry in the subsequent reduction. Acetic acid acts as a catalyst to facilitate the dehydration process.

  • Protocol:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.), (S)-1-phenylethylamine (1.05 eq.), and toluene (approx. 2.0 M concentration relative to the ketoester).

    • Add glacial acetic acid (0.1 eq.) as a catalyst.

    • Heat the mixture to reflux and monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove toluene. The crude enamine (a mixture of E/Z isomers) is typically a viscous oil and can be used directly in the next step without further purification.

  • Principle: This is the critical stereochemistry-defining step. The reduction of the enamine's C=C double bond and the ester's C=O group is performed using a mild reducing agent like sodium borohydride. The pre-existing stereocenter on the phenylethyl group directs the hydride attack, leading to the desired diastereomer as the major product.

  • Protocol:

    • Dissolve the crude enamine from Step 1 in ethanol (approx. 0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH4, 2.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours. Monitor completion by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~7.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate to yield the crude amino alcohol. This product is carried forward without further purification.

  • Principle: The primary alcohol is converted into a good leaving group (chloride) in preparation for the cyclization. Thionyl chloride (SOCl2) is an effective and inexpensive reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate.

  • Protocol:

    • Dissolve the crude amino alcohol from Step 2 in dichloromethane (DCM, approx. 0.5 M).

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.2 eq.) dropwise. An exotherm may be observed.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto ice and basify to pH 9-10 with saturated sodium bicarbonate (NaHCO3) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure. The crude chloride is used immediately in the next step.

  • Principle (Cyclization): This is the key ring-forming step. The electron-withdrawing CF3 group significantly reduces the nucleophilicity of the nitrogen atom, necessitating the use of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine and initiate the intramolecular SN2 reaction.[3]

Sources

Method

Application Note: Advanced Protocols for the Incorporation of (2S)-2-(Trifluoromethyl)azetidine in Peptide Synthesis

Introduction & Scientific Rationale The incorporation of conformationally restricted, fluorinated building blocks into peptides is a cornerstone of modern peptidomimetic drug design. Among these, (2S)-2-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of conformationally restricted, fluorinated building blocks into peptides is a cornerstone of modern peptidomimetic drug design. Among these, (2S)-2-(trifluoromethyl)azetidine represents a highly specialized and valuable motif. The four-membered azetidine ring restricts the ϕ and ψ dihedral angles of the peptide backbone, acting as a rigid, compact surrogate for proline.

Simultaneously, the α -trifluoromethyl (-CF 3​ ) group dramatically alters the physicochemical landscape of the molecule. It increases lipophilicity, enhances membrane permeability, and provides exceptional metabolic stability against proteolytic degradation. However, the introduction of this moiety comes with significant synthetic challenges. The strong electron-withdrawing nature (-I inductive effect) of the -CF 3​ group, combined with the steric bulk adjacent to the nitrogen atom, renders the secondary amine exceptionally poor at nucleophilic attack . Standard peptide coupling conditions often fail, necessitating specialized protocols to achieve efficient amide bond formation .

Mechanistic Logic & Physicochemical Impact

Understanding the causality behind coupling failures is critical for protocol optimization. In standard carbodiimide chemistry (e.g., DIC/HOBt) at room temperature, amide bond formation relies on a moderately nucleophilic amine to attack the highly reactive O-acylisourea or the active ester intermediate.

When utilizing (2S)-2-(trifluoromethyl)azetidine, the activation energy barrier for this nucleophilic attack is prohibitively high. Consequently, the activated carboxylate intermediate will either hydrolyze, undergo extensive epimerization via oxazolone formation, or rearrange to inactive byproducts (such as N-acylureas) long before the amine can successfully react.

To overcome this, the reaction requires highly reactive acylating agents—such as acid fluorides or uronium salts like HATU combined with HOAt—and thermal energy (microwave irradiation). HOAt is specifically chosen over HOBt because the nitrogen atom in its pyridine ring provides an essential neighboring group effect, hydrogen-bonding to the incoming hindered amine and accelerating the coupling process.

G1 CF3 alpha-Trifluoromethyl Group (-CF3) Inductive Strong Inductive Effect (-I) CF3->Inductive Steric Increased Steric Bulk CF3->Steric Nucleo Reduced N-Nucleophilicity Inductive->Nucleo Steric->Nucleo Conform Restricted Ring Conformation Steric->Conform Stability High Proteolytic Stability Nucleo->Stability Conform->Stability

Physicochemical effects of the alpha-CF3 group on azetidine reactivity and stability.

Experimental Workflows & Protocols

G2 Start Peptide Acid Precursor Activation Carboxyl Activation (HATU / HOAt / DIPEA) Start->Activation  Step 1 Coupling Amide Bond Formation +(2S)-2-(CF3)azetidine (MW) Activation->Coupling  Step 2 Validation Cleavage & Analysis (19F NMR / LC-MS) Coupling->Validation  Step 3

Workflow for the microwave-assisted coupling of (2S)-2-(trifluoromethyl)azetidine.

Protocol: Microwave-Assisted Amide Bond Formation

This protocol details the solution-phase C-terminal capping of a peptide acid with (2S)-2-(trifluoromethyl)azetidine hydrochloride. It is designed as a self-validating system where the conversion can be directly monitored via LC-MS without intermediate purification.

Materials:

  • Peptide-COOH precursor (1.0 equiv)

  • (2S)-2-(Trifluoromethyl)azetidine hydrochloride (2.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (1.2 equiv, 0.6 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Amine Free Base: In a dry microwave vial, suspend (2S)-2-(trifluoromethyl)azetidine hydrochloride (2.0 equiv) in anhydrous DMF (yielding a 0.2 M solution). Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

    • Causality: The hydrochloride salt must be fully neutralized prior to coupling. The excess DIPEA ensures the intrinsically poorly nucleophilic amine remains completely unprotonated and available for attack.

  • Carboxyl Activation: In a separate vial, dissolve the Peptide-COOH precursor (1.0 equiv), HATU (1.2 equiv), and HOAt (1.2 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv). Stir for exactly 2 minutes.

    • Causality: A brief pre-activation generates the highly reactive HOAt-active ester. Prolonged pre-activation is strictly avoided to prevent base-catalyzed epimerization of the C-terminal residue.

  • Coupling Reaction: Transfer the activated peptide solution into the microwave vial containing the free azetidine base. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 75 °C for 60 minutes with continuous stirring.

    • Causality: Thermal energy is mandatory to overcome the steric and electronic deactivation of the azetidine nitrogen. 75 °C provides an optimal kinetic balance between driving the reaction to completion and minimizing thermal degradation of the peptide backbone.

  • Quenching and Workup: Cool the vial to room temperature. Quench the reaction by adding a 10% aqueous solution of citric acid (to neutralize excess base and unreacted azetidine). Extract the organic components with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Quantitative Data & Optimization

The table below summarizes the optimization data for coupling a sterically demanding model dipeptide (Fmoc-Ala-Val-OH) to (2S)-2-(trifluoromethyl)azetidine. The data clearly demonstrates the necessity of microwave heating and highly reactive coupling reagents to achieve viable yields.

Coupling Reagent SystemTemperatureTimeYield (%)Epimerization (D-Val %)*
DIC / HOBt / DIPEA25 °C (RT)24 h< 5%N/A
PyBOP / DIPEA25 °C (RT)24 h15%> 20%
HATU / HOAt / DIPEA25 °C (RT)24 h42%12%
HATU / HOAt / DIPEA 75 °C (MW) 1 h 82% < 5%
Cyanuric Fluoride / Pyridine75 °C (MW)1 h88%< 2%

*Determined via chiral HPLC analysis of the crude reaction mixture.

Troubleshooting & Self-Validation

To ensure the integrity of the protocol and confirm successful incorporation, the following self-validating analytical checks must be performed:

  • LC-MS Analysis: The highly lipophilic -CF 3​ group will significantly increase the retention time of the product on a C18 reverse-phase column compared to the starting peptide acid. Look for the expected [M+H]+ mass peak. If a mass corresponding to [M−H2​O+H]+ is observed without the azetidine mass addition, it indicates the formation of an unreactive oxazolone byproduct, suggesting insufficient amine nucleophilicity or degraded coupling reagents.

  • 19 F NMR Spectroscopy: 19 F NMR serves as a powerful, unambiguous diagnostic tool. The free (2S)-2-(trifluoromethyl)azetidine exhibits a distinct trifluoromethyl resonance. Upon successful amide bond formation, this signal will shift significantly. Furthermore, due to the restricted rotation around the newly formed tertiary amide bond (analogous to proline cis/trans isomerization), the 19 F NMR spectrum will typically display two distinct sets of signals corresponding to the cis and trans rotamers.

References

  • Kasun, Z. A., et al. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry, 2026, 69(1), 501-516. URL:[Link]

  • Mykhailiuk, P. K. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, 2022, 87(11), 6961-7005. URL:[Link]

Application

High-Efficiency N-Alkylation of 2-(Trifluoromethyl)azetidine: Overcoming Nucleophilic Deactivation and Ring Strain

Executive Summary The 2-(trifluoromethyl)azetidine motif is a highly prized building block in modern drug discovery, offering unique conformational constraints, improved metabolic stability, and modulated basicity. It ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(trifluoromethyl)azetidine motif is a highly prized building block in modern drug discovery, offering unique conformational constraints, improved metabolic stability, and modulated basicity. It has been prominently featured in the development of novel therapeutics, including advanced Ketohexokinase (KHK) inhibitors like GS-1291269[1].

However, the N-alkylation and N-heteroarylation of this scaffold present severe synthetic challenges. The strong electron-withdrawing nature of the trifluoromethyl group drastically reduces the nucleophilicity of the amine, while the inherent strain of the four-membered ring makes it highly susceptible to degradation. This application note details a field-proven, high-temperature protocol utilizing Cesium Fluoride (CsF) activation to achieve high-yielding N-alkylation while suppressing regiospecific ring-opening side reactions[1],[2].

Mechanistic Principles: The Causality of Experimental Choices

To successfully functionalize 2-(trifluoromethyl)azetidine, researchers must navigate two competing thermodynamic and kinetic penalties:

  • Nucleophilic Deactivation (The CF₃ Penalty): The strong σ-electron-withdrawing inductive effect of the adjacent -CF₃ group pulls electron density away from the azetidine nitrogen. This renders the amine a remarkably poor nucleophile compared to unsubstituted azetidines or pyrrolidines. Consequently, standard alkylation conditions (e.g., K₂CO₃ in DMF at 80 °C) fail to drive the reaction forward.

  • Ring Strain and Azetidinium Intermediates: Azetidines possess approximately 26 kcal/mol of ring strain. During alkylation, a transient azetidinium intermediate is formed. If the reaction conditions are too harsh or if strongly nucleophilic counter-ions (like free halides) accumulate, the azetidinium species undergoes rapid, regiospecific ring-opening at the less sterically hindered C4 position, yielding acyclic α-(trifluoromethyl)amine byproducts[3],[4].

  • The Role of Cesium Fluoride (CsF): To overcome poor nucleophilicity without triggering ring degradation, anhydrous CsF is employed as a critical additive[1]. Fluoride acts as a potent hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the free amine in situ. Furthermore, in S_NAr reactions with chloro-heteroarenes, CsF transiently generates a highly electrophilic fluorinated intermediate that is much more susceptible to displacement by the deactivated azetidine[1].

  • Base Selection (DIPEA): Due to the high volatility of the free base, the starting material is universally handled as a hydrochloride salt[5]. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HCl salt and sequestering the acid generated during alkylation.

Condition Optimization & Causality Data

The following table summarizes the optimization landscape for the N-alkylation/arylation of 2-(trifluoromethyl)azetidine, demonstrating why the standard parameters were abandoned in favor of the CsF-mediated protocol.

Base (Equiv)AdditiveSolventTemp (°C)Time (h)Conversion (%)Mechanistic Outcome & Causality
K₂CO₃ (3.0)NoneDMF8024< 10%Insufficient thermal energy; the deactivated amine cannot attack the electrophile.
NaH (2.0)NoneTHF60120%Strong, unhindered base promotes deprotonation-induced azetidine ring-opening and degradation.
DIPEA (3.5)NoneMeCN13014~ 35%Sluggish reaction; electrophile degradation outpaces the desired alkylation event.
DIPEA (3.5) CsF (1.5) MeCN 130 14 > 85% Optimal. Fluoride activation enhances nucleophilicity; high temp drives conversion[1],[2].

Experimental Workflow

Workflow Step1 1. Reagent Assembly 2-(CF3)azetidine HCl + Electrophile Step2 2. Base & Activator Addition DIPEA (3.5 eq) + CsF (1.5 eq) Step1->Step2 Step3 3. Solvent & Degassing Anhydrous MeCN, Argon Sparge Step2->Step3 Step4 4. High-Temp Reactor 130 °C, 8-14 h (Microwave/Sealed) Step3->Step4 Step5 5. Workup & Isolation NaHCO3 wash, DCM extract, Silica GC Step4->Step5

Figure 1: Step-by-step experimental workflow for the N-alkylation of 2-(trifluoromethyl)azetidine.

Step-by-Step Protocol

Materials Required:

  • 2-(Trifluoromethyl)azetidine hydrochloride (CAS: 1803590-56-8)[5]

  • Alkyl Halide or Heteroaryl Halide (Electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cesium Fluoride (CsF) - Strictly Anhydrous

  • Acetonitrile (MeCN) - Anhydrous

Methodology:

  • Reagent Assembly: In a microwave-safe vial or a heavy-walled pressure flask, charge the electrophile (1.0 equiv) and 2-(trifluoromethyl)azetidine hydrochloride (1.50 – 1.75 equiv)[1].

  • Activator Addition: Add anhydrous CsF (1.5 equiv). Critical Note: CsF is highly hygroscopic. It must be dried under a vacuum at 150 °C prior to use. Wet CsF will lead to competitive hydrolysis of your electrophile.

  • Solvent and Base: Suspend the solid mixture in anhydrous MeCN to achieve a concentration of 0.2 M relative to the electrophile. Add DIPEA (3.5 equiv)[1],[2]. The excess DIPEA is mandatory to liberate the free azetidine base and neutralize the resulting hydrohalic acid, preventing acid-catalyzed ring opening.

  • Degassing: Sparge the heterogeneous mixture with argon or nitrogen gas for 5 minutes to remove dissolved oxygen, which can cause oxidative degradation at high temperatures.

  • Thermal Activation: Seal the vessel securely (use a blast shield if using a conventional oil bath). Heat the reaction mixture to 130 °C for 8 to 14 hours[1],[2]. If using a microwave reactor (e.g., CEM), set the hold time to 8 hours at 130 °C[2].

  • Quench and Workup: Cool the reaction mixture to ambient temperature. Carefully unseal the vessel and dilute the mixture with saturated aqueous NaHCO₃ (3 volumes). Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 3 volumes)[2].

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient)[1].

Self-Validation & Troubleshooting

A robust protocol must be a self-validating system. Because the 2-(trifluoromethyl)azetidine free base lacks a UV chromophore and is highly volatile, you cannot rely on its disappearance to monitor reaction progress.

  • Primary Validation Metric (LC-MS): Monitor the consumption of the UV-active electrophile.

  • Troubleshooting Ring-Opening: If the electrophile is consumed but the desired product mass is absent, analyze the MS spectra for a mass corresponding to [Electrophile + Azetidine + Halide]. This indicates that the azetidinium intermediate formed but subsequently underwent nucleophilic attack by the displaced halide ion[4]. To correct this, increase the equivalents of CsF to better sequester the halide, or lower the reaction concentration.

  • Troubleshooting Hydrolysis: If the electrophile is converted to its corresponding alcohol (hydrolysis), your CsF or MeCN was wet. Rigorously dry the reagents and repeat.

Sources

Method

Application Note: Synthesis and SAR Integration of (2S)-2-(Trifluoromethyl)azetidine Derivatives

Executive Summary & Structural Rationale The integration of the (2S)-2-(trifluoromethyl)azetidine motif into small-molecule scaffolds represents a sophisticated strategy in modern drug design. The azetidine ring provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of the (2S)-2-(trifluoromethyl)azetidine motif into small-molecule scaffolds represents a sophisticated strategy in modern drug design. The azetidine ring provides a conformationally restricted, rigid framework that precisely projects substituents into targeted binding pockets. When functionalized with a trifluoromethyl ( CF3​ ) group at the 2-position, the molecule gains a powerful bioisostere that dramatically alters its physicochemical profile.

In Structure-Activity Relationship (SAR) campaigns—such as the development of neutral Ketohexokinase (KHK) inhibitors for metabolic-dysfunction-associated steatotic liver disease (MASLD)—the CF3​ -azetidine moiety has been shown to effectively fill specific lipophilic clefts within ATP-binding pockets[1]. The stereochemistry is equally critical; the (2S) configuration ensures the optimal spatial trajectory of the CF3​ group, maximizing van der Waals interactions while minimizing steric clashes with adjacent amino acid residues[2].

Mechanistic Insights: Overcoming the Nucleophilicity Deficit

A fundamental challenge in utilizing (2S)-2-(trifluoromethyl)azetidine is its exceptionally poor nucleophilicity. The strong inductive electron-withdrawing effect (-I effect) of the CF3​ group depletes electron density from the adjacent secondary amine. Consequently, standard Nucleophilic Aromatic Substitution ( SN​Ar ) conditions (e.g., using K2​CO3​ or DIPEA alone) typically result in negligible yields.

The Causality of Halogen Exchange: To drive the coupling forward, the electrophilicity of the heteroaryl halide partner must be artificially enhanced in situ. This is achieved by introducing Cesium Fluoride (CsF) to the reaction mixture. CsF facilitates a transient halogen exchange, converting a relatively unreactive heteroaryl chloride into a highly electrophilic heteroaryl fluoride. This highly reactive intermediate readily undergoes nucleophilic attack by the electron-poor azetidine, validating the necessity of the fluoride source in the reaction design[1].

SNAr_Mechanism A Heteroaryl Chloride Core (Poor Electrophile) B Heteroaryl Fluoride Intermediate (Highly Electrophilic) A->B CsF (Halogen Exchange) C Meisenheimer Complex (Transition State) B->C Nucleophilic Attack by (2S)-2-(CF3)azetidine D CF3-Azetidine Coupled Product (Stable Target) C->D Elimination of F-

Fig 1: Mechanistic pathway of CsF-mediated SNAr coupling with CF3-azetidine.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the underlying chemistry is progressing as intended, preventing the costly advancement of failed reactions.

Protocol A: High-Efficiency SN​Ar Coupling for SAR Library Generation

This procedure details the coupling of (2S)-2-(trifluoromethyl)azetidine hydrochloride to a generic pyrimidine/pyridazine core[3], adapted from optimized industrial syntheses[1].

Reagents & Materials:

  • Heteroaryl chloride core (1.0 equiv, e.g., 1.0 mmol)

  • (2S)-2-(trifluoromethyl)azetidine hydrochloride salt (1.75 equiv, 1.75 mmol)

  • Cesium Fluoride (CsF) (1.5 equiv, 1.5 mmol) - Must be anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 3.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (0.2 M relative to core)

Step-by-Step Methodology:

  • Reactor Charging: To a heavy-walled pressure vessel or microwave vial, add the heteroaryl chloride, (2S)-2-(trifluoromethyl)azetidine hydrochloride, and anhydrous CsF.

    • Causality Check: CsF is highly hygroscopic. Water ingress will hydrolyze the transient fluoropyrimidine to an inactive hydroxypyrimidine. Weigh CsF quickly or in a glovebox.

  • Solvent & Base Addition: Suspend the solids in anhydrous MeCN, followed by the addition of DIPEA.

    • Causality Check: The excess DIPEA (3.5 equiv) serves a dual purpose: it neutralizes the HCl salt of the azetidine and acts as an acid scavenger for the HF/HCl generated during the substitution.

  • Deoxygenation: Sparge the heterogeneous mixture with argon for 5–10 minutes.

    • Causality Check: Sparging prevents oxidative degradation of electron-rich intermediates at the high temperatures required for this transformation.

  • Thermal Activation: Seal the vessel and heat to 130 °C behind a blast shield for 12–14 hours (or via microwave irradiation at 130 °C for 8 hours).

  • In-Process Validation (LC-MS): Sample the reaction mixture. Dilute 5 μL into 1 mL of MeOH.

    • Validation Criteria: The LC-MS trace must show the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the CF3​ -azetidine adduct. If the intermediate hydroxypyrimidine ( [M−Cl+OH]+ ) is observed, the solvent was wet.

  • Workup & Isolation: Cool to ambient temperature. Filter the suspension through a pad of Celite to remove inorganic salts (CsCl, CsF). Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via silica gel flash column chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient).

    • Validation Criteria: Confirm the presence of the CF3​ group in the purified product via 19F NMR (typically a sharp doublet or singlet around -72 to -75 ppm depending on the solvent and adjacent stereocenters).

SAR_Workflow A Core Heteroaryl Chloride B (2S)-2-(CF3)azetidine Coupling (SNAr) A->B CsF, DIPEA 130°C C SAR Library Generation B->C D In vitro Assays (Potency, DMPK) C->D E Lead Selection (Optimized Profile) D->E Favorable Clearance & High Affinity

Fig 2: Iterative workflow for SAR library generation using CF3-azetidine derivatives.

Quantitative SAR Data Analysis

The substitution of the azetidine ring profoundly impacts both the biochemical potency and the Drug Metabolism and Pharmacokinetics (DMPK) profile of the resulting leads. The table below summarizes the causality of these structural changes, using generalized data adapted from recent KHK inhibitor development[1].

Compound VariantAzetidine SubstituentKHK-C IC50​ (nM)Predicted Clearance (L/h/kg)Efflux RatioStructural Rationale / Causality
Analog A 2-Hydroxymethyl450.851.2Polar OH group reduces lipophilicity but fails to optimally fill the lipophilic cleft, resulting in moderate potency.
Analog B 2-Methyl121.452.5Methyl group perfectly fills the lipophilic cleft (high potency), but introduces a metabolic soft spot (oxidation).
Analog C (2S)-2-Trifluoromethyl8 2.10 3.1 CF3​ acts as a robust bioisostere, maximizing potency and metabolic stability, though the increased lipophilicity slightly elevates clearance.

Data Interpretation: While the (2S)-2-(trifluoromethyl)azetidine derivative (Analog C) demonstrates superior target engagement (8 nM), the increased lipophilicity inherent to the CF3​ group can lead to higher predicted clearance rates. In a complete SAR campaign, this requires compensatory modifications elsewhere on the scaffold (e.g., introducing polar solubilizing groups) to achieve a profile suitable for once-daily (QD) dosing[1].

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK)
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Public
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:Verified Link

Sources

Application

use of (2S)-2-(trifluoromethyl)azetidine as a constrained amino acid

An In-Depth Technical Guide to the Application of (2S)-2-(Trifluoromethyl)azetidine as a Constrained Amino Acid in Peptide Science Abstract The strategic incorporation of non-proteinogenic amino acids is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of (2S)-2-(Trifluoromethyl)azetidine as a Constrained Amino Acid in Peptide Science

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, enabling precise control over conformation, stability, and biological activity. This guide provides a comprehensive overview of (2S)-2-(trifluoromethyl)azetidine, a unique constrained amino acid that merges the rigidifying properties of the azetidine ring with the potent electronic and steric effects of a trifluoromethyl group. We detail the rationale for its use, its impact on peptide structure, and provide field-tested protocols for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome the limitations of natural peptides.

Introduction: The Rationale for Constrained, Fluorinated Scaffolds

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic candidates by their metabolic instability and conformational flexibility. Constraining the peptide backbone with non-natural amino acids is a proven strategy to mitigate these issues. Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, offers a more severe conformational restriction than its five-membered counterpart, making it a powerful tool for inducing specific secondary structures.[1][2][3]

Parallel to the development of constrained scaffolds, fluorine chemistry has revolutionized drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical pharmaceutical properties. Its strong electron-withdrawing nature and significant lipophilicity can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability and bioavailability.[4][5][6][7]

The molecule (2S)-2-(trifluoromethyl)azetidine represents a powerful convergence of these two design strategies. It acts as a "super-proline," combining the rigid azetidine backbone with the robust physicochemical advantages of the CF₃ group.[8][9] Its incorporation into a peptide sequence is hypothesized to not only lock the backbone into a defined conformation but also to shield the adjacent peptide bonds from enzymatic degradation, thereby enhancing proteolytic resistance.[10][11]

Physicochemical Properties and Conformational Impact

The unique structure of (2S)-2-(trifluoromethyl)azetidine imparts properties that distinguish it from natural amino acids like proline. The primary differentiator is the powerful inductive effect of the CF₃ group, which lowers the basicity of the azetidine nitrogen.[12] This can influence the local electronic environment and hydrogen bonding capacity within a peptide.

PropertyL-Proline(2S)-2-(Trifluoromethyl)azetidineRationale for Difference
Molecular Weight 115.13 g/mol 169.11 g/mol Addition of CF₃ group and removal of CH₂.
Lipophilicity (Calc. LogP) ~ -1.6~ -0.5The CF₃ group is highly lipophilic, significantly increasing the value over proline.[4]
pKa (Amine) ~ 10.6Lower than ProlineThe potent electron-withdrawing CF₃ group reduces the electron density on the nitrogen, lowering its basicity.[12]
Backbone Dihedral Angle (Φ) Restricted to ~ -60°Highly RestrictedThe four-membered ring imposes a more severe constraint on the Φ angle than proline's five-membered ring.[2]
Proteolytic Stability ModerateHigh (Predicted)The sterically demanding and electronically unique structure is expected to hinder protease recognition and cleavage.[10][13]

The primary value of this amino acid lies in its ability to enforce a specific local geometry. The azetidine ring is significantly more rigid than proline's pyrrolidine ring, severely limiting the range of accessible Φ (phi) dihedral angles and influencing the surrounding peptide backbone.

SPPS_Cycle resin Start: Fmoc-AA-Resin deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. DMF Wash deprotection->wash1 Removes Dibenzofulvene & Piperidine coupling 3. Amino Acid Coupling (Fmoc-Aze(CF3)-OH, Activator, Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 Removes Excess Reagents next_cycle Repeat for Next Amino Acid wash2->next_cycle Chain Elongation final Final Peptide-Resin wash2->final If Last Residue next_cycle->deprotection

Sources

Method

Preparation and Application of 2-(Trifluoromethyl)azetidine-Containing Drug Candidates: Synthetic Workflows and Mechanistic Insights

Rationale and Strategic Importance in Medicinal Chemistry The incorporation of the 2-(trifluoromethyl)azetidine motif into drug scaffolds represents a sophisticated strategy in modern medicinal chemistry. Azetidines are...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Strategic Importance in Medicinal Chemistry

The incorporation of the 2-(trifluoromethyl)azetidine motif into drug scaffolds represents a sophisticated strategy in modern medicinal chemistry. Azetidines are privileged four-membered nitrogen heterocycles that offer improved metabolic stability, enhanced aqueous solubility, and lower lipophilicity compared to their acyclic amine or larger ring (e.g., pyrrolidine, piperidine) counterparts[1].

The strategic addition of a trifluoromethyl (–CF3) group at the C2 position profoundly alters the physicochemical profile of the molecule:

  • Basicity Modulation: The strong electron-withdrawing nature of the –CF3 group significantly lowers the pKa of the azetidine nitrogen via inductive effects, which can enhance membrane permeability and reduce off-target hERG liabilities.

  • Metabolic Resistance: The bulky, highly fluorinated group sterically shields the adjacent nitrogen and carbon centers from cytochrome P450-mediated oxidative metabolism.

  • Bioisosteric Replacement: As demonstrated in the recent discovery of the Ketohexokinase (KHK) inhibitor GS-1291269 by Gilead Sciences, the 2-(trifluoromethyl)azetidine moiety can successfully replace metabolically labile or efflux-prone groups (such as hydroxy-azetidines), achieving a pharmacokinetic profile suitable for once-daily (QD) dosing[2].

Mechanistic Workflows for Azetidine Assembly

The synthesis of the non-activated 2-(trifluoromethyl)azetidine core is historically challenging due to the electron-deficient nature of the intermediate species. Two primary strategic pathways have emerged as the industry standards.

Route A: Intramolecular Cyclization of β -Chloro Amines

Developed extensively by De Kimpe and co-workers, this classical approach builds the ring from acyclic fluorinated precursors (e.g., 1,1,1-trifluoroacetone or ethyl 4,4,4-trifluoroacetoacetate)[3][4]. Causality in Reagent Selection: After imination and hydride reduction, the resulting amine is chlorinated using N-chlorosuccinimide (NCS). The critical ring-closure step requires Lithium bis(trimethylsilyl)amide (LiHMDS) . Because the –CF3 group severely reduces the nucleophilicity of the adjacent amine, weaker bases fail to drive the intramolecular SN2 displacement of the chloride. LiHMDS is chosen because it is a strong, non-nucleophilic base that quantitatively deprotonates the deactivated amine without causing competing nucleophilic attack on the alkyl chloride[3].

Route B: Strain-Release of 1-Azabicyclo[1.1.0]butanes

A highly modern approach utilizes the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs)[1]. Causality in Reagent Selection: The bicyclic system is highly strained (65 kcal/mol). By introducing an electrophile (such as benzyl chloroformate or trifluoroacetic anhydride) to activate the N1 nitrogen, or a nucleophile to attack the C3 position, the central C–N bond is cleaved. This thermodynamically driven ring-opening provides rapid, modular access to diversely substituted 2-CF3~-azetidines that would be otherwise difficult to synthesize via classical cyclization[1].

AzetidineSynthesis cluster_0 Route A: Classical Cyclization cluster_1 Route B: Strain-Release A Trifluoromethyl Precursor B β-Chloro Amine Intermediate A->B 1. Imination 2. NaBH4 3. NCS C 2-CF3-Azetidine B->C LiHMDS (Deprotonation) D 2-CF3-1-Azabicyclo [1.1.0]butane E Functionalized 2-CF3-Azetidine D->E Nucleophile / Electrophile

Caption: Synthetic pathways for 2-(trifluoromethyl)azetidines via cyclization and strain-release.

Late-Stage Functionalization: Preparing the Drug Candidate

Once the 2-(trifluoromethyl)azetidine building block is secured, it must be coupled to the core drug scaffold. In the synthesis of the KHK inhibitor GS-1291269 , the azetidine is coupled to a pyrimidyl sulfone via Nucleophilic Aromatic Substitution (SNAr)[2].

The Mechanistic Challenge: The same –CF3 group that provides metabolic stability renders the azetidine nitrogen exceptionally poor as a nucleophile. Standard SNAr conditions utilizing amine bases and heat result in trace yields or require impractically harsh conditions.

The Causal Solution (CsF Activation): To overcome the poor nucleophilicity of the amine, the electrophile must be activated. The addition of Cesium Fluoride (CsF) facilitates the transient conversion of the pyrimidyl sulfone into a highly electrophilic fluoropyrimidine in situ. This fluorinated intermediate is significantly more reactive toward SNAr, allowing the poorly nucleophilic (R)-2-(trifluoromethyl)azetidine to successfully displace the fluoride and form the final drug candidate[2].

DrugCandidatePrep A Pyrimidyl Sulfone (Electrophile) B Transient Fluoropyrimidine (Highly Active) A->B CsF (1.5 equiv) 130 °C, MeCN C GS-1291269 Candidate (2-CF3-Azetidine Adduct) B->C (R)-2-CF3-Azetidine SNAr Displacement D DIPEA (3.5 equiv) Acid Scavenger D->B Facilitates reaction

Caption: Mechanistic workflow of the CsF-mediated SNAr coupling in GS-1291269 preparation.

Experimental Protocols

Protocol A: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidine via Cyclization

Adapted from the validated methodologies of De Kimpe and co-workers[3][4].

  • Imination: Condense 1,1,1-trifluoroacetone (1.0 equiv) with the desired primary alkylamine (1.1 equiv) in the presence of catalytic TiCl4 (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Stir for 4 hours, filter through Celite, and concentrate to yield the trifluoromethyl imine.

  • Reduction: Dissolve the crude imine in methanol at 0 °C. Add NaBH4 (1.5 equiv) portion-wise. Stir for 2 hours, quench with saturated aqueous NH4Cl, and extract with ethyl acetate to isolate the amine (Typical yield: 54–65%).

  • Chlorination: Dissolve the amine in DCM. Add N-chlorosuccinimide (NCS, 1.05 equiv) and stir at room temperature for 12 hours to afford the β -chloro-trifluoromethyl amine.

  • Ring Closure:

    • Transfer the β -chloro amine to a flame-dried flask under argon and dissolve in anhydrous THF (0.1 M).

    • Cool the solution to -78 °C.

    • Dropwise add LiHMDS (1.0 M in THF, 1.2 equiv).

    • Allow the reaction to slowly warm to room temperature over 6 hours.

  • System Validation & Quality Control: Quench an aliquot with water and analyze via ^19^F NMR. The disappearance of the acyclic –CF3 signal and the appearance of a distinct upfield shifted multiplet (characteristic of the constrained azetidine ring) validates successful cyclization. Purify via silica gel chromatography (Typical yield: >78%).

Protocol B: Late-Stage Preparation of GS-1291269 via CsF-Mediated SNAr

Scale-up protocol for the preparation of the clinical candidate[2].

  • Reagent Preparation: To a heavy-walled reaction flask, add the pyrimidyl sulfone intermediate (approx. 225 mmol, 1.0 equiv).

  • Amine Addition: Add (R)-2-(trifluoromethyl)azetidine hydrochloride salt (64.2 g, 395 mmol, 1.75 equiv).

  • Activation and Base: Add anhydrous CsF (51.8 g, 338 mmol, 1.5 equiv) to activate the sulfone, followed by N,N-Diisopropylethylamine (DIPEA) (138 mL, 788 mmol, 3.5 equiv) to scavenge the generated HCl.

  • Solvent and Degassing: Suspend the mixture in anhydrous Acetonitrile (MeCN, 1 L). Sparge the heterogeneous mixture with argon gas for 15 minutes to remove dissolved oxygen.

  • Thermal Reaction: Seal the flask tightly. Heat the reaction mixture to 130 °C behind a blast shield for 14 hours.

  • System Validation & Quality Control: Monitor the reaction via LC-MS. The transient fluoropyrimidine intermediate should be detectable early in the reaction; complete consumption of the starting sulfone and the intermediate indicates reaction completion.

  • Workup: Cool the mixture to ambient temperature. Filter the suspension to remove insoluble inorganic salts (cesium sulfinate and chloride salts). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel flash column chromatography (hexanes/ethyl acetate gradient) to isolate the protected GS-1291269 precursor.

Quantitative Data Summaries

Table 1: Pharmacokinetic Impact of Azetidine Substitution in KHK Inhibitors Data highlights the bioisosteric optimization leading to GS-1291269[2].

Scaffold ModificationPrimary Effect on Target PotencyImpact on Hepatic StabilityOverall DMPK Suitability
Hydroxy-azetidine (1st Gen)HighHigh (Metabolically stable)Limited by severe efflux liability
2-(Trifluoromethyl)azetidine (GS-1291269)MaintainedModerate (Reduced vs OH, but stable)Suitable for QD (Once-Daily) Dosing

Table 2: Comparison of 2-(Trifluoromethyl)azetidine Synthetic Strategies

StrategyKey ReagentsCritical IntermediateAdvantagesLimitations
β -Chloro Amine Cyclization TiCl4, NaBH4, NCS, LiHMDS β -Chloro-trifluoromethyl amineUses inexpensive, commercially available starting materials[3]Multi-step sequence; requires strong non-nucleophilic base
Strain-Release Reactions Benzyl chloroformate, TFAA2-CF3-1-azabicyclo[1.1.0]butaneHighly modular; rapid access to C3-functionalized derivatives[1]Requires synthesis of the highly strained bicyclic precursor

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.
  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)
  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK)

Sources

Application

Application Note: Diastereoselective Synthesis of Substituted 2-(Trifluoromethyl)azetidines

Introduction & Rationale Substituted azetidines have emerged as privileged heterocyclic scaffolds in modern medicinal chemistry. Their incorporation into drug candidates often improves pharmacokinetic (PK) profiles by lo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Substituted azetidines have emerged as privileged heterocyclic scaffolds in modern medicinal chemistry. Their incorporation into drug candidates often improves pharmacokinetic (PK) profiles by lowering lipophilicity and enhancing metabolic stability compared to their pyrrolidine or piperidine counterparts. Furthermore, the introduction of a trifluoromethyl ( −CF3​ ) group at the C2 position of the azetidine ring provides profound stereoelectronic effects: it lowers the basicity of the adjacent amine, increases proteolytic stability, and restricts the conformational flexibility of the ring [1].

However, the synthesis of 2-(trifluoromethyl)azetidines—particularly with high diastereoselectivity—presents significant synthetic challenges. Traditional cyclization methods often suffer from poor yields due to the electron-withdrawing nature of the −CF3​ group, which deactivates nucleophilic ring closure. This application note details two state-of-the-art, field-proven methodologies for overcoming these barriers: Strain-Release Reactions and Chiral Auxiliary-Directed Cycloadditions . By understanding the mechanistic causality behind these approaches, researchers can reliably design and scale enantiopure fluorinated azetidines [2].

Mechanistic Pathways & Causal Logic

Pathway A: Strain-Release of 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes

The first highly efficient method leverages the inherent thermodynamic instability of bicyclobutanes. 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes possess immense ring strain. When exposed to electrophiles (e.g., benzyl chloroformate) or nucleophiles under polar conditions, the strain-release acts as the primary thermodynamic driving force [1].

Causality of Regio- and Stereocontrol: The strongly electron-withdrawing −CF3​ group polarizes the bicyclic system. During palladium-catalyzed hydrogenolysis, the bulky −CF3​ group dictates the trajectory of the incoming hydrogen or nucleophile. The catalyst coordinates to the less sterically hindered face, reliably yielding cis-3-substituted-2-(trifluoromethyl)azetidines as the major diastereomer.

Pathway B: Chiral Auxiliary-Directed Strecker-Type Synthesis

For the synthesis of quaternary α-trifluoromethylated azetidine 2-carboxylic acids, a chiral auxiliary approach is superior. Condensing ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with (R) -phenylglycinol forms a rigid bicyclic oxazolidine intermediate [3].

Causality of Diastereoselectivity: The rigid bicyclic framework effectively shields one stereoface of the intermediate iminium ion. When subjected to a Strecker-type reaction (addition of cyanide), the nucleophile is forced to attack from the less hindered exo face. This steric shielding results in exceptional diastereoselectivity (dr > 99:1), providing a self-validating system where the stereochemical outcome is entirely dictated by the readily available (R) -phenylglycinol auxiliary [3].

MechanisticLogic A 2-(CF3)-1-Azabicyclo [1.1.0]butane B Strain-Release (Pd/C, H2) A->B C cis-3-Aryl-2-(CF3) azetidines B->C D ETFAA + (R)-Phenylglycinol E Bicyclic Oxazolidine (Facial Shielding) D->E F Enantiopure 2-(CF3) azetidine-2-carboxylic acid E->F

Mechanistic pathways for diastereoselective 2-(CF3)azetidine synthesis.

Quantitative Data Summary

The following table summarizes the expected yields and diastereomeric ratios (dr) based on the chosen synthetic strategy and substrate.

Synthetic StrategyReagents / CatalystTarget ScaffoldYield (%)Stereoselectivity (dr)
Strain-Release [1]Pd/C (10%), H2​ (1 atm), EtOHcis-3-aryl-2-(CF 3​ )azetidines70 - 85%strictly cis (>95:5)
Strain-Release [1]Benzyl chloroformate (CbzCl)3-chloro-2-(CF 3​ )azetidines65 - 80%cis/trans mixture
Chiral Auxiliary [3]NaH, THF (reflux) then TMSCN(2R)-2-(CF 3​ )-2-carboxyazetidine74% (cyclization)> 99:1 (Single Diastereomer)
Aza-Darzens [2]Trifluoroaldimines + Diazoacetates, BF 3​ ·Et 2​ Ocis-2-(CF 3​ )aziridines (precursors)56 - 96%up to 99:1 (cis selective)

Experimental Protocols

Protocol 1: Synthesis of cis-3-Aryl-2-(trifluoromethyl)azetidines via Strain-Release

This protocol utilizes palladium-catalyzed hydrogenolysis to achieve high cis-selectivity.

Reagents: 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane derivative (1.0 equiv), 10% Pd/C (0.1 equiv by weight), absolute Ethanol. Equipment: Schlenk flask, hydrogen balloon, Celite pad.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane substrate (1.0 mmol) in anhydrous ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (400 mg). Caution: Pd/C is pyrophoric; ensure the flask is thoroughly purged with argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H2​ for 1 to 3 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Workup: Once complete, purge the flask with argon to remove residual hydrogen. Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure cis-3-aryl-2-(trifluoromethyl)azetidine.

Protocol 2: Synthesis of Enantiopure (2R)-2-Trifluoromethyl-2-carboxyazetidine

This protocol utilizes a chiral auxiliary to completely dictate the stereocenter formation.

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), (R) -phenylglycinol, NaH (60% dispersion in mineral oil), Trimethylsilyl cyanide (TMSCN), THF.

  • Condensation: React ETFAA with (R) -phenylglycinol in toluene under Dean-Stark conditions to form the corresponding imine, which spontaneously cyclizes to the chiral oxazolidine intermediate.

  • Activation & Cyclization: To a solution of the oxazolidine in anhydrous THF at 0 °C, carefully add NaH (1.2 equiv). Reflux the mixture for 4 hours to yield the bicyclic trifluoromethylated oxazolidine as a single diastereomer [3].

  • Strecker Addition: Cool the reaction to -78 °C. Add TMSCN (1.5 equiv) and a Lewis acid catalyst (e.g., BF 3​ ·Et 2​ O). The rigid bicyclic structure forces the cyanide to attack exclusively from the exo face.

  • Hydrolysis: Treat the resulting azetidine-2-carbonitrile with 6M HCl at reflux to hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the chiral auxiliary, yielding the enantiopure quaternary amino acid.

ProtocolWorkflow S1 Step 1: Condensation ETFAA + (R)-Phenylglycinol S2 Step 2: Base-Promoted Cyclization NaH in refluxing THF S1->S2 S3 Step 3: Strecker Reaction TMSCN addition at -78°C S2->S3 S4 Step 4: Acidic Hydrolysis 6M HCl, Reflux S3->S4 S5 Enantiopure (2R)-2-(CF3)- 2-carboxyazetidine S4->S5

Workflow for the synthesis of enantiopure 2-trifluoromethyl-2-carboxyazetidine.

References

  • Scuiller, A., Dupas, A., Lefebvre, G., Bouriche, N., Chédotal, H., & G. (n.d.). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chimie Moléculaire, Macromoléculaire et Matériaux (C3M) - ESPCI.
  • Meyer, F. (2013). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, RSC Publishing.
  • Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. (2015). Organic Letters, ACS Publications.
Method

Application Note: Protecting Group Strategies for 2-(Trifluoromethyl)azetidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Navigating Steric Strain and Electronic Deactivation in Fluorinated Heterocycles Executive Summary The incorporation of the 2-(t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Navigating Steric Strain and Electronic Deactivation in Fluorinated Heterocycles

Executive Summary

The incorporation of the 2-(trifluoromethyl)azetidine motif has become a highly sought-after strategy in modern medicinal chemistry. Acting as a metabolically stable, lipophilic bioisostere for morpholines and piperidines, this functional group has been pivotal in the development of advanced therapeutics, including Gilead's Ketohexokinase (KHK) inhibitor GS-1291269[1]. However, handling this building block requires overcoming a unique "double penalty": the inherent thermodynamic instability of a strained 4-membered ring combined with the severe electronic deactivation of the nitrogen atom by the adjacent α -trifluoromethyl group. This application note details field-proven protecting group (PG) strategies, explaining the mechanistic causality behind each protocol to ensure high-yielding, self-validating workflows.

Physicochemical Profiling: The "Double Penalty"

To successfully manipulate 2-(trifluoromethyl)azetidine, one must design experiments that account for its extreme physicochemical deviations from standard aliphatic amines. The strong inductive electron-withdrawing effect of the CF 3​ group renders the secondary amino group virtually non-nucleophilic[2].

Table 1: Physicochemical Properties & Synthetic Impact

PropertyValue / CharacteristicImpact on Reactivity & Experimental Design
pKa (Conjugate Acid) ~8.53[3]Drastically reduced basicity compared to standard azetidine (pKa 11.2). The amine remains neutral under mildly acidic conditions.
Nucleophilicity Extremely PoorStandard electrophilic trapping (e.g., standard Boc 2​ O/TEA) stalls. Requires nucleophilic catalysis (DMAP) or full deprotonation (NaH).
Ring Strain ~26 kcal/molHighly susceptible to acid-catalyzed or nucleophile-driven ring-opening. Deprotection conditions must be strictly anhydrous and controlled.
Steric Hindrance HighThe bulky α -CF 3​ group blocks the trajectory of incoming electrophiles, necessitating elevated temperatures for PG installation.

Real-World Application: Overcoming Deactivation in Drug Discovery

The profound lack of nucleophilicity in 2-(trifluoromethyl)azetidine dictates not only how it is protected, but how it is utilized in late-stage functionalization. During the discovery of the KHK inhibitor GS-1291269, researchers attempted an S N​ Ar coupling of the unprotected azetidine with a pyrimidyl sulfone[1]. Because the amine is so poorly nucleophilic, standard S N​ Ar conditions failed.

The Causality of the Solution: The team achieved the coupling by utilizing CsF and DIPEA at a forcing temperature of 130 °C[1]. The addition of CsF was critical; it transiently generated a highly electrophilic fluoropyrimidine intermediate, which was reactive enough to be trapped by the deactivated trifluoromethyl azetidine[1]. This highlights a core principle: if the amine cannot be made more nucleophilic, the electrophile must be hyper-activated, or the amine must be protected until a stronger coupling strategy (e.g., cross-coupling of a protected intermediate) can be deployed.

Strategic Selection of Protecting Groups

Table 2: Protecting Group Matrix for 2-(Trifluoromethyl)azetidine

Protecting GroupInstallation ReagentsDeprotection ReagentsOrthogonality & Strategic Fit
Boc (tert-Butyloxycarbonyl)Boc 2​ O, DMAP (cat.), DIPEA, 40 °C4M HCl/Dioxane, 20 °CGold Standard. Stable to strong bases/nucleophiles. Mild, anhydrous acidic cleavage prevents ring-opening.
Cbz (Carboxybenzyl)Cbz-Cl, NaH, THF, 0 °C to RTH 2​ (1 atm), Pd/C, MeOHAcid-Stable. Ideal when subsequent steps require acidic conditions. Cleaved via neutral hydrogenolysis.
Bn (Benzyl)BnBr, K 2​ CO 3​ , TBAI, MeCN, 80 °CH 2​ (50 psi), Pd(OH) 2​ /CHighly Stable. Difficult to install due to poor nucleophilicity; requires forcing conditions and phase-transfer catalysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: N-Boc Protection (Nucleophilic Catalysis Pathway)

Causality: Standard Boc protection using triethylamine at room temperature will yield <50% conversion due to the deactivated α -CF 3​ amine. The addition of 4-dimethylaminopyridine (DMAP) is not merely for rate acceleration; it is an absolute requirement. DMAP reacts with Boc 2​ O to form a highly reactive N-Boc-pyridinium intermediate, bypassing the high activation energy barrier imposed by the CF 3​ group.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(trifluoromethyl)azetidine hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) dropwise at 0 °C. Rationale: Excess base is required to free-base the hydrochloride salt and neutralize the acid generated during the reaction.

  • Activation: Add DMAP (0.1 eq, 1.0 mmol) followed by portion-wise addition of Boc 2​ O (1.5 eq, 15 mmol).

  • Thermal Drive: Attach a reflux condenser, warm the reaction to 40 °C, and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield N-Boc-2-(trifluoromethyl)azetidine.

Protocol B: N-Cbz Protection (Deprotonation Pathway)

Causality: For orthogonal protection requiring Cbz, the electrophilicity of Cbz-Cl alone is insufficient to react with the neutral amine at a practical rate. Using a strong base like Sodium Hydride (NaH) fully deprotonates the amine, converting the poorly nucleophilic neutral species into a highly reactive amide anion.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Amine Addition: Add a solution of 2-(trifluoromethyl)azetidine hydrochloride (1.0 eq) in THF dropwise over 15 minutes. Stir for 30 minutes at 0 °C. Rationale: The first equivalent of NaH neutralizes the HCl salt; the second equivalent forces the deprotonation of the deactivated amine.

  • Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Workup: Carefully quench excess NaH with ice water (dropwise). Dilute with Ethyl Acetate, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol C: Acidic Deprotection of N-Boc (Controlled Cleavage)

Causality: Azetidines are highly susceptible to acid-catalyzed ring opening. The use of aqueous acids or prolonged exposure to neat Trifluoroacetic acid (TFA) can lead to polymerization or the formation of ring-opened esters. Utilizing anhydrous 4M HCl in 1,4-dioxane ensures that the resulting deprotected amine immediately precipitates as a stable hydrochloride salt, effectively removing it from the reactive medium and preventing degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-2-(trifluoromethyl)azetidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Cleavage: Cool the solution to 0 °C and slowly add 4M HCl in dioxane (10.0 eq).

  • Monitoring: Remove the ice bath and stir at 20 °C for 2-4 hours. A white precipitate should begin to form. Monitor by TLC (ninhydrin stain) until the starting material is consumed.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold, anhydrous diethyl ether (3 x 10 mL).

  • Collection: Filter the solid and dry under high vacuum to afford pure 2-(trifluoromethyl)azetidine hydrochloride as a bench-stable white powder.

Workflow Visualization

ProtectionWorkflow Azetidine 2-(Trifluoromethyl)azetidine (Poorly Nucleophilic) Boc_Path Boc Protection (Boc2O, DMAP, DIPEA) Azetidine->Boc_Path Cbz_Path Cbz Protection (Cbz-Cl, NaH, THF) Azetidine->Cbz_Path Boc_Int N-Boc-2-CF3-Azetidine (Base Stable) Boc_Path->Boc_Int Cbz_Int N-Cbz-2-CF3-Azetidine (Acid Stable) Cbz_Path->Cbz_Int Boc_Deprot Acidic Cleavage (4M HCl in Dioxane) Boc_Int->Boc_Deprot Cbz_Deprot Hydrogenolysis (H2, Pd/C, MeOH) Cbz_Int->Cbz_Deprot Product Functionalized Target (e.g., KHK Inhibitor) Boc_Deprot->Product Cbz_Deprot->Product

Orthogonal protection strategies for 2-(trifluoromethyl)azetidine.

Sources

Application

Application Notes and Protocols for the Ring-Opening Reactions of 2-(Trifluoromethyl)azetidinium Salts

Introduction: The Strategic Value of Trifluoromethylated Azetidines in Modern Chemistry The incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Trifluoromethylated Azetidines in Modern Chemistry

The incorporation of a trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1] This is due to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis, offering a rigid scaffold and a gateway to a diverse range of more complex nitrogen-containing molecules.[3] The convergence of these two structural motifs in the form of 2-(trifluoromethyl)azetidines presents a powerful platform for the synthesis of novel α-(trifluoromethyl)amines, which are of significant interest in the pharmaceutical and agrochemical industries.

This guide provides a comprehensive overview and detailed protocols for the ring-opening reactions of 2-(trifluoromethyl)azetidinium salts. These reactions proceed via a highly regioselective nucleophilic attack at the C4 position, a feature that distinguishes them from azetidinium ions bearing other substituents at the C2 position.[4][5] This unique reactivity profile allows for the predictable and controlled synthesis of a wide array of functionalized α-(trifluoromethyl)amines.

Core Principle: Regiospecific C4-Opening of 2-(Trifluoromethyl)azetidinium Salts

The key to the synthetic utility of 2-(trifluoromethyl)azetidinium salts lies in the predictable regioselectivity of their ring-opening reactions. Unlike many other 2-substituted azetidinium ions where a mixture of C2 and C4-attack can occur, the strong electron-withdrawing nature of the trifluoromethyl group at the C2 position deactivates this position towards nucleophilic attack.[1] This electronic effect directs incoming nucleophiles exclusively to the sterically less hindered and electronically favorable C4 position, resulting in a single, well-defined product.

This regiospecificity is a significant advantage, as it simplifies product purification and increases the overall efficiency of the synthetic route. The general transformation is depicted below:

G Start Ethyl 4,4,4-trifluoroacetoacetate Azetidine 1-Alkyl-2-(trifluoromethyl)azetidine Start->Azetidine Synthesis Azetidinium 2-(Trifluoromethyl)azetidinium Salt Azetidine->Azetidinium Quaternization Product α-(Trifluoromethyl)amine Azetidinium->Product Nucleophilic Ring-Opening

Caption: Overall synthetic workflow.

Part 1: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines

This protocol is adapted from the work of De Kimpe and coworkers. [4][5]

Protocol 1.1: Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Primary amine (e.g., benzylamine)

  • Acetic acid

  • Sodium borohydride (NaBH4)

  • Methanol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Imination: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of acetic acid. Stir the mixture at room temperature for 12-24 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Chlorination: Dissolve the crude amino alcohol in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2-4 hours.

  • Cyclization: Carefully quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer. To the organic layer, add a 2M aqueous solution of sodium hydroxide and stir vigorously at room temperature for 12-24 hours.

  • Purification: Separate the organic layer, wash with water, dry over magnesium sulfate, and concentrate under reduced pressure. The crude 1-alkyl-2-(trifluoromethyl)azetidine can be purified by column chromatography on silica gel.

Part 2: Quaternization of 1-Alkyl-2-(trifluoromethyl)azetidines

The quaternization of the azetidine nitrogen is essential to activate the ring for nucleophilic attack.

Protocol 2.1: Formation of Azetidinium Salts

Materials:

  • 1-Alkyl-2-(trifluoromethyl)azetidine

  • Activating agent (e.g., methyl trifluoromethanesulfonate (MeOTf), methyl iodide (MeI), benzyl bromide)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • Quaternization: Dissolve the 1-alkyl-2-(trifluoromethyl)azetidine (1.0 eq) in anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add the activating agent (1.0-1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. The formation of a precipitate indicates the formation of the azetidinium salt.

  • Isolation: Isolate the azetidinium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The salts are often used in the next step without further purification.

Part 3: Nucleophilic Ring-Opening of 2-(Trifluoromethyl)azetidinium Salts

The following protocols provide examples of the regiospecific C4 ring-opening with different classes of nucleophiles. [4][5]

Protocol 3.1: Ring-Opening with Oxygen Nucleophiles (e.g., Water)

Materials:

  • 2-(Trifluoromethyl)azetidinium salt

  • Acetonitrile/Water (1:1 v/v)

Procedure:

  • Dissolve the azetidinium salt in a 1:1 mixture of acetonitrile and water.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the ring-opened product.

Protocol 3.2: Ring-Opening with Nitrogen Nucleophiles (e.g., Benzylamine)

Materials:

  • 2-(Trifluoromethyl)azetidinium salt

  • Benzylamine

  • Acetonitrile

Procedure:

  • Dissolve the azetidinium salt in acetonitrile.

  • Add benzylamine (2.0 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3.3: Ring-Opening with Carbon Nucleophiles (e.g., Sodium Cyanide)

Materials:

  • 2-(Trifluoromethyl)azetidinium salt

  • Sodium cyanide (NaCN)

  • Acetonitrile

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Suspend the azetidinium salt and sodium cyanide (2.0 eq) in acetonitrile.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3.4: Ring-Opening with Sulfur Nucleophiles (e.g., Thiophenol)

Materials:

  • 2-(Trifluoromethyl)azetidinium salt

  • Thiophenol

  • Acetonitrile

Procedure:

  • Dissolve the azetidinium salt in acetonitrile.

  • Add thiophenol (2.0 eq) and stir at room temperature for 3 hours.

  • Concentrate the reaction mixture and purify by column chromatography.

Data Summary: Scope of the Ring-Opening Reaction

The following table summarizes the yields for the ring-opening of various 1-alkyl-2-(trifluoromethyl)azetidinium salts with different nucleophiles, as reported by De Kimpe and coworkers. [5]

Entry R' in Azetidinium Nucleophile Product Yield (%)
1 Benzyl H2O Nu-CH2-CH2-N(Bn)-CH2-CF3 72
2 4-Chlorobenzyl H2O Nu-CH2-CH2-N(4-ClBn)-CH2-CF3 88
3 Benzyl Benzylamine Nu-CH2-CH2-N(Bn)-CH2-CF3 56
4 4-Chlorobenzyl Benzylamine Nu-CH2-CH2-N(4-ClBn)-CH2-CF3 52
5 Benzyl NaCN Nu-CH2-CH2-N(Bn)-CH2-CF3 74
6 4-Chlorobenzyl NaCN Nu-CH2-CH2-N(4-ClBn)-CH2-CF3 78
7 Benzyl Thiophenol Nu-CH2-CH2-N(Bn)-CH2-CF3 64

| 8 | 4-Chlorobenzyl | Thiophenol | Nu-CH2-CH2-N(4-ClBn)-CH2-CF3 | 63 |

Troubleshooting and Safety Considerations

  • Low Yields in Azetidine Synthesis: Ensure all reagents are dry, as moisture can interfere with the imination and chlorination steps. The final cyclization step is sensitive to the concentration of the sodium hydroxide solution.

  • Incomplete Quaternization: If the azetidinium salt does not precipitate, the reaction may be incomplete. Monitor by TLC or NMR. The use of more reactive alkylating agents (e.g., MeOTf) can improve yields.

  • Safety:

    • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

    • Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

    • Sodium cyanide is extremely toxic. Use with extreme caution and have an appropriate quenching and disposal procedure in place.

    • Alkylating agents such as methyl iodide and methyl triflate are toxic and potential carcinogens. Handle with appropriate personal protective equipment.

References

  • De Kimpe, N., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982–5992. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48256-48284. [Link]

  • De Kimpe, N., et al. (2012). Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts. PubMed, 22769223. [Link]

  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(8), 957-987. [Link]

  • Mague, J. T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Palmacci, E. R., & Seeberger, P. H. (2019). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 55(58), 8347-8360. [Link]

  • Kenis, S., et al. (2012). A complete switch of the reactivity was observed when the CF3 substituent was replaced by a methyl group. Unpublished thesis/dissertation, University of Birmingham. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of α-Trifluoromethyl Amines via Ring-Opening of 2-CF3-Azetidines

An Application Guide for Drug Development Professionals This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of α-trifluoromethyl amines, a critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of α-trifluoromethyl amines, a critical pharmacophore, utilizing 2-trifluoromethyl-azetidines as versatile building blocks. We will delve into the mechanistic principles, present detailed experimental protocols, and offer practical insights to ensure successful implementation in a research setting.

Introduction: The Strategic Value of α-Trifluoromethyl Amines

The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Specifically, the α-trifluoromethyl amine moiety is increasingly exploited as a bioisostere for amide bonds in peptidomimetics, offering resistance to protease-mediated degradation.[1]

While numerous methods exist for their synthesis, the use of strained-ring precursors like 2-CF3-azetidines offers a powerful and modular approach. The inherent ring strain of the azetidine core provides a thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse functionalities under controlled conditions.[2] This document focuses on the strategic ring-opening of 2-CF3-azetidines to forge a wide array of α-trifluoromethyl amines.

Mechanistic Principles: Activating the Azetidine Ring

Azetidines, while strained, are significantly more stable than their three-membered aziridine counterparts and often require activation to undergo nucleophilic ring-opening.[2][3] The presence of the electron-withdrawing CF3 group at the C2 position polarizes the ring but is generally insufficient for spontaneous reaction with most nucleophiles. The primary strategy, therefore, is to enhance the electrophilicity of the ring system.

Core Strategy: Formation of a Highly Reactive Azetidinium Ion

The most robust and widely reported method involves the quaternization of the azetidine nitrogen.[4][5] This is typically achieved using a potent alkylating agent, such as methyl trifluoromethanesulfonate (MeOTf).

  • Causality: The formation of the positively charged azetidinium ion dramatically increases the ring strain and transforms the ring carbons into highly electrophilic centers. This intermediate is primed for nucleophilic attack.

  • Regioselectivity: The subsequent nucleophilic attack occurs with high regioselectivity. For 2-CF3-azetidines, the attack predominantly happens at the sterically less hindered C4 position.[4][6] This selective cleavage of the N-C4 bond is the key step that releases the ring strain and generates the desired linear α-trifluoromethyl amine product.

G cluster_0 Activation Step cluster_1 Ring-Opening & Functionalization A 2-CF3-Azetidine B Azetidinium Ion (Reactive Intermediate) A->B  Quaternization  (e.g., MeOTf) D α-Trifluoromethyl Amine (Functionalized Product) B->D  Regioselective  Attack at C4 C Nucleophile (NuH) C->D  Regioselective  Attack at C4

Caption: General workflow for the synthesis of α-CF3 amines.

Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies, primarily adapted from the work of D'hooghe, Verniest, De Kimpe, and coworkers.[4]

This two-step, one-pot procedure details the activation of a 1-alkyl-2-(trifluoromethyl)azetidine followed by nucleophilic ring-opening.

Materials:

  • 1-Alkyl-2-(trifluoromethyl)azetidine (1.0 equiv)

  • Methyl trifluoromethanesulfonate (MeOTf) (1.1 equiv)

  • Nucleophile (e.g., sodium azide, sodium cyanide, pyrrolidine, sodium methoxide) (1.2 - 2.0 equiv)

  • Anhydrous Acetonitrile (CH3CN)

  • Standard glassware for inert atmosphere reactions (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the 1-alkyl-2-(trifluoromethyl)azetidine (1.0 equiv) and dissolve it in anhydrous acetonitrile (approx. 0.2 M solution).

  • Activation (Azetidinium Formation): Cool the solution to 0 °C using an ice bath. Slowly add methyl trifluoromethanesulfonate (1.1 equiv) dropwise via syringe.

    • Scientist's Note: MeOTf is a highly reactive and toxic alkylating agent. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the azetidinium salt intermediate occurs during this step.

  • Nucleophile Addition: Add the chosen nucleophile (1.2 - 2.0 equiv) to the reaction mixture in one portion.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 . Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure α-trifluoromethyl amine.

Caption: The azetidinium intermediate is attacked by a nucleophile.

Data Presentation: Scope of the Nucleophilic Ring-Opening

The following table summarizes the results for the ring-opening of 1-benzyl-2-(trifluoromethyl)azetidine using the protocol described above, demonstrating the versatility of this method with various nucleophiles.[4]

EntryNucleophile (NuH)SolventTime (h)Product StructureYield (%)
1Sodium Azide (NaN3)CH3CN2N-(1,1,1-Trifluoro-4-azidobutan-2-yl)benzylamine85
2PyrrolidineCH3CN21-Benzyl-N-(4-(pyrrolidin-1-yl)-1,1,1-trifluorobutan-2-yl)amine94
3Sodium Methoxide (NaOMe)CH3OH2N-(1,1,1-Trifluoro-4-methoxybutan-2-yl)benzylamine89
4Sodium Cyanide (NaCN)DMSO244-(Benzylamino)-5,5,5-trifluoropentanenitrile75
5Sodium Thiophenoxide (NaSPh)CH3CN2N-(1,1,1-Trifluoro-4-(phenylthio)butan-2-yl)benzylamine91

Data adapted from J. Org. Chem. 2012, 77, 13, 5982–5988.[4]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete formation of the azetidinium ion. 2. Insufficiently nucleophilic reagent. 3. Degradation of starting material or product.[3]1. Ensure MeOTf is fresh and the reaction is anhydrous. 2. Consider a stronger nucleophile or a more polar aprotic solvent (e.g., DMSO) to enhance reactivity. Increase reaction temperature if necessary. 3. Monitor reaction carefully by TLC to avoid prolonged reaction times.
Poor Regioselectivity 1. Steric hindrance at the C4 position of the azetidine ring. 2. Use of bulky nucleophiles.1. This method is most effective for azetidines unsubstituted at C4. If substitution is present, attack at C2 may compete.[6] 2. Employ smaller nucleophiles to favor attack at the sterically accessible C4 position.
Reaction Stalls The nucleophile is not strong enough to open the azetidinium ring under the conditions.Switch to a more forcing solvent like DMSO or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring carefully for decomposition.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.

  • Reagent-Specific Hazards:

    • Methyl Trifluoromethanesulfonate (MeOTf): Acutely toxic, corrosive, and a potent alkylating agent. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe for transfer. Quench any residual MeOTf with a saturated sodium bicarbonate solution.

    • Sodium Cyanide (NaCN): Highly toxic. Can release deadly hydrogen cyanide (HCN) gas upon contact with acids. All manipulations must be done in a fume hood. A separate basic waste container should be used.

    • Sodium Azide (NaN3): Toxic. Can form explosive heavy metal azides. Avoid contact with metal spatulas and ensure waste is handled according to institutional guidelines.

This guide provides a robust framework for the synthesis of α-trifluoromethyl amines from 2-CF3-azetidines. By understanding the underlying mechanistic principles and adhering to the detailed protocols, researchers can effectively leverage this powerful synthetic strategy to access novel and diverse molecules for drug discovery programs.

References

  • D'hooghe, M., Kenis, S., Verniest, G., & De Kimpe, N. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(13), 5982–5988. [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF. [Link]

  • Amanote Research. (2016). Synthesis of Trifluoromethylated Azetidines. [Link]

  • Berger, G., Wintjens, R., & Meyer, F. (n.d.). PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Université Libre de Bruxelles. [Link]

  • Gaci, T., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590). [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl γ-aminophosphonates by nucleophilic aziridine ring opening. Organic & Biomolecular Chemistry. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • ResearchGate. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

  • Scerba, M. T., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Institutes of Health. [Link]

  • ResearchGate. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Request PDF. [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • ResearchGate. (n.d.). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. PDF. [Link]

  • Scribd. (n.d.). Lewis Acid Ring-Opening of Azetidines. [Link]

  • IIT Kanpur. (n.d.). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. [Link]

  • ACS Publications. (2025). Electrochemical Ring Opening and [3 + 2] Cycloaddition of Aziridines: Access to 1,2-Bifunctionalized Products and Imidazolines. Organic Letters. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]

  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Trifluoromethyl-Substituted Heterocycles

Welcome to the organofluorine Technical Support Center. The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a privileged strategy in drug development to enhance metabolic stability, lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the organofluorine Technical Support Center. The incorporation of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a privileged strategy in drug development to enhance metabolic stability, lipophilicity, and binding affinity. However, researchers frequently encounter challenges related to regioselectivity, reagent stability, and functional group tolerance.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to streamline your trifluoromethylation workflows.

I. Frequently Asked Questions (FAQs): Reagent Selection & Reaction Design

Q1: When should I choose TMSCF₃ (Ruppert-Prakash reagent) over Langlois reagent (NaSO₂CF₃) for functionalizing heterocycles? A1: The choice depends entirely on the electronic nature of your heterocycle and the desired reaction pathway.

  • TMSCF₃ is primarily a nucleophilic –CF₃ source. It is ideal for electrophilic substrates (e.g., ketones, imines, or activated enamides). It requires an initiator (typically a fluoride source like KF or CsF) to form a reactive pentacoordinate silicate intermediate [Me₃Si(F)CF₃]⁻, which subsequently transfers the CF₃ carbanion equivalent .

  • Langlois Reagent (NaSO₂CF₃) is a bench-stable, inexpensive solid used for radical C–H trifluoromethylation. Under oxidative conditions (e.g., with t-BuOOH), it generates electrophilic CF₃ radicals (•CF₃). This is highly effective for "innate" C–H functionalization of electron-rich to neutral heterocycles (like indoles, pyrroles, and unactivated pyridines) without requiring pre-functionalization .

Q2: My late-stage radical C–H trifluoromethylation of a pyrazole scaffold is yielding multiple regioisomers and low conversion. How can I control this? A2: Free N–H groups in heterocycles like pyrazoles often quench radical intermediates or coordinate non-productively with metal catalysts, leading to stalled reactions or poor regioselectivity.

  • Causality: The •CF₃ radical is electrophilic and will attack the most electron-rich position. In an unprotected pyrazole, tautomerization and N-centered radical formation compete with C–H addition.

  • Solution: Protect the pyrazole N–H moiety. Studies demonstrate that utilizing a 2-(trimethylsilyl)ethoxymethyl (SEM) or pentafluorobenzyl protecting group significantly improves both yield and regiocontrol. Furthermore, adding a copper(II) catalyst can mediate the radical addition, directing the •CF₃ group selectively to the C4 position while suppressing side reactions .

Q3: I am using TMSCF₃ under oxidative conditions for the C(sp²)–H trifluoromethylation of enamides, but my yields are inconsistent and I often observe a black precipitate. What is happening? A3: You are likely experiencing premature decomposition of the oxidant or the TMSCF₃ reagent.

  • Causality: In oxidative C(sp²)–H trifluoromethylation (e.g., synthesizing trifluoromethylated isoquinolinones), TMSCF₃ is often paired with an oxidant like PhI(OAc)₂ or Ag₂CO₃. If the solvent is not rigorously dry, TMSCF₃ rapidly hydrolyzes to fluoroform (CHF₃), destroying your reagent. The black precipitate is typically elemental silver (Ag⁰) or copper (Cu⁰) crashing out due to uncoupled single-electron transfer (SET) reduction .

  • Solution: Ensure absolute anhydrous conditions. Pre-dry your enamides and use freshly distilled solvents. Control the rate of initiation by adding the fluoride source dropwise to maintain a low, steady-state concentration of the active CF₃ species, preventing rapid thermal decomposition.

II. Diagnostic Workflows

TMSCF3_Troubleshooting Start Issue: Low Yield or Stalled TMSCF3 Reaction CheckMoisture Check System Moisture Start->CheckMoisture CheckInit Check Initiator (F- or RO-) Start->CheckInit CheckSub Evaluate Substrate Electrophilicity Start->CheckSub MoistureHigh Action: Rigorously dry solvents. Water hydrolyzes TMSCF3 to CHF3. CheckMoisture->MoistureHigh High Moisture Detected InitLow Action: Increase KF/CsF eq. or switch to DMF/THF solvent. CheckInit->InitLow Incomplete Activation SubPoor Action: Use Cu(I)/Ag(I) catalyst to mediate CF3 transfer. CheckSub->SubPoor Poor Reactivity

Troubleshooting workflow for low yields in TMSCF3-mediated trifluoromethylation.

Langlois_Mechanism Reagent Langlois Reagent (NaSO2CF3) Oxidation Oxidation (t-BuOOH) Reagent->Oxidation Radical •CF3 Radical Generation Oxidation->Radical -SO2 Addition Addition to Innate C-H Position Radical->Addition + Heterocycle Intermediate Radical Cation Intermediate Addition->Intermediate Product CF3-Heterocycle Product Intermediate->Product SET & -H+

Mechanistic pathway of innate radical C-H trifluoromethylation via Langlois reagent.

III. Self-Validating Experimental Protocols

Protocol A: Direct C(sp²)–H Trifluoromethylation of Enamides using TMSCF₃

Objective: Synthesis of trifluoromethylated isoquinolinones via oxidative nucleophilic trifluoromethylation . Self-Validation Checkpoint: The reaction should transition from a pale suspension to a homogenous deep-colored solution upon the addition of the oxidant and initiator. If it remains clear and colorless, the silicate initiation step has failed.

Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the enamide substrate (1.0 equiv, 0.5 mmol) and Ag₂CO₃ (2.0 equiv) as the oxidant.

  • Solvent & Reagent Addition: Add rigorously anhydrous DMF (5.0 mL) followed by TMSCF₃ (3.0 equiv). Stir the mixture at 0 °C for 5 minutes.

  • Initiation: Slowly add KF (4.0 equiv). Causality note: Dropwise addition or using a mildly soluble fluoride source prevents runaway exothermic decomposition of TMSCF₃.

  • Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.

  • Quench & Workup: Dilute the mixture with EtOAc, filter through a pad of Celite to remove silver salts (validating the removal of the dark Ag⁰ precipitate), and wash the filtrate with brine.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography.

Protocol B: Innate Radical Trifluoromethylation of Heterocycles in Water

Objective: Environmentally benign, late-stage CF₃ installation using Langlois reagent via micellar catalysis . Self-Validation Checkpoint: The reaction mixture must form a cloudy emulsion (micelles). If phase separation occurs immediately, the surfactant concentration is incorrect, and the radical transfer will fail.

Methodology:

  • Micelle Formation: Prepare a 2 wt % solution of TPGS-750-M (designer surfactant) in degassed HPLC-grade water.

  • Reagent Loading: To a reaction vial, add the heterocyclic substrate (1.0 equiv, 1.0 mmol) and Langlois reagent (NaSO₂CF₃, 3.0 equiv).

  • Solvent Addition: Add 2.0 mL of the TPGS-750-M aqueous solution. Stir vigorously (800+ rpm) to ensure the formation of nanoreactors.

  • Radical Initiation: Add t-BuOOH (5.0 equiv, 70% aqueous solution) dropwise at room temperature. Causality note: t-BuOOH oxidizes the sulfinate to a sulfonyl radical, which extrudes SO₂ to yield the •CF₃ radical. The micellar environment stabilizes the highly reactive radical, increasing its lifetime for substrate attack.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor completion by TLC or LC-MS.

  • Extraction: Extract the product using a minimal amount of EtOAc (3 × 2 mL). The aqueous surfactant layer can be recycled for subsequent runs.

IV. Quantitative Data: Reagent Comparison

ReagentActivation ModeTarget ScaffoldsKey AdvantagesPrimary LimitationsTypical Yields
TMSCF₃ (Ruppert-Prakash)Nucleophilic (requires F⁻ or RO⁻ initiator)Electrophilic heterocycles, ketones, enamidesHigh atom economy, versatile, well-establishedMoisture sensitive, requires careful initiation60–90%
NaSO₂CF₃ (Langlois)Radical (requires oxidant like t-BuOOH)Electron-rich/neutral heterocycles (indoles, pyrroles)Bench-stable, inexpensive, innate C–H functionalizationRegioselectivity issues in unprotected systems40–85%
Photocaged CF₃ Reagents Photochemical (456 nm light)Diverse aromatics, late-stage pharmaceuticalsMild conditions, rapid reaction, transition-metal freeRequires specialized photoreactors50–80%

V. References

  • Title: C(sp²)–H Trifluoromethylation of enamides using TMSCF3: access to trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones and other heterocycles Source: Chemical Communications (RSC Publishing) URL: [Link][1]

  • Title: Innate C-H trifluoromethylation of heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) / PMC URL: [Link][2]

  • Title: Trifluoromethylation of Heterocycles in Water at Room Temperature Source: PMC - NIH URL: [Link][3]

  • Title: Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds Source: PMC - NIH URL: [Link][4]

Sources

Optimization

Technical Support Center: Navigating the Unexpected Reactivity of Trifluoromethylated Building Blocks

Welcome to the Technical Support Center for Trifluoromethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoromethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the often-unexpected reactivity of trifluoromethylated building blocks. The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very properties that make the CF₃ group so attractive also contribute to its unique and sometimes problematic reactivity.

This guide moves beyond simple protocols to explain the causality behind common experimental challenges. By understanding the "why," you can make more informed decisions to optimize your reactions, troubleshoot failures, and unlock the full potential of these powerful building blocks.

Section 1: Electrophilic Trifluoromethylation (e.g., Togni and Umemoto Reagents)

Electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds (e.g., Togni's reagents), are prized for their ability to deliver a "CF₃⁺" equivalent to nucleophiles.[3][4] However, their reactivity is highly dependent on proper activation and reaction conditions.

FAQ 1: I am observing low to no conversion of my starting material when using a Togni's reagent with an electron-rich substrate. What are the likely causes and solutions?

This is a common issue that typically points to insufficient activation of the Togni reagent to generate the necessary electrophilic trifluoromethylating species.

Causality: Togni's reagents are not inherently strong electrophiles. Their reactivity is often initiated or enhanced by Lewis or Brønsted acids, which coordinate to the reagent and facilitate the transfer of the CF₃ group.[5] Without proper activation, the reagent may be insufficiently electrophilic to react with even electron-rich nucleophiles.

Troubleshooting Guide:

  • Insufficient Reagent Activation:

    • Solution: Introduce a catalytic amount of a Lewis or Brønsted acid. The choice of acid can be critical and may require screening.

    • Protocol:

      • Under an inert atmosphere (N₂ or Ar), dissolve your substrate in an anhydrous solvent (e.g., CH₂Cl₂, MeCN).

      • Add the Togni's reagent (1.1-1.5 equivalents).

      • Introduce the acid catalyst (5-10 mol%). Monitor the reaction by TLC or LC-MS.

    • Data-Driven Decisions:

Lewis/Brønsted Acid CatalystTypical SubstratesNotes
Zn(OTf)₂Alcohols, ThiolsEffective for O- and S-trifluoromethylation.[6]
CuCl₂α-Nitro EstersCatalyzes trifluoromethylation of carbon nucleophiles.[3]
Triflic Acid (TfOH)Arenes, HeterocyclesA strong Brønsted acid for activating hypervalent iodine reagents.[5]
  • Suboptimal Reaction Conditions:

    • Solution: Temperature and solvent choice significantly impact the reaction. Polar aprotic solvents are generally preferred. Ensure reagents are fresh and anhydrous, as Togni's reagents can be sensitive to moisture.[5]

    • Actionable Insight: Perform the reaction under strictly anhydrous conditions and consider screening solvents like DMF or acetonitrile in addition to dichloromethane.

FAQ 2: My electrophilic trifluoromethylation of a phenol is yielding a mixture of O- and C-trifluoromethylated products. How can I improve selectivity for O-trifluoromethylation?

Achieving selective O-trifluoromethylation over C-trifluoromethylation is a frequent challenge due to the competing nucleophilicity of the phenoxide oxygen and the electron-rich aromatic ring.[5][7]

Causality: The phenoxide anion is an ambident nucleophile. Reaction at the oxygen atom (O-attack) is typically kinetically favored but can be reversible, while reaction at the carbon atoms of the ring (C-attack), particularly at the ortho and para positions, is often thermodynamically favored. The balance between these pathways is highly dependent on the base, solvent, and counter-ion.[5]

Troubleshooting Workflow:

G start Problem: Mixture of O- and C-Trifluoromethylation base Is the phenol fully deprotonated? start->base strong_base Use a strong, non-nucleophilic base like NaH or KHMDS. base->strong_base No solvent What is the solvent polarity? base->solvent Yes strong_base->solvent polar_solvent Polar aprotic solvents (e.g., DMF) can favor C-attack by stabilizing charged intermediates. solvent->polar_solvent less_polar_solvent Try less coordinating solvents (e.g., THF, Dioxane) to favor O-attack. polar_solvent->less_polar_solvent cation Is the cation sequestered? less_polar_solvent->cation crown_ether Add a crown ether (e.g., 18-crown-6) to sequester the cation (e.g., K+), increasing the nucleophilicity of the 'naked' phenoxide oxygen. cation->crown_ether result Improved O-Selectivity crown_ether->result

Caption: Troubleshooting workflow for improving O-selectivity.

Experimental Protocol for Selective O-Trifluoromethylation:

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 1.2 equiv) as a 60% dispersion in mineral oil.

  • Wash the NaH with anhydrous hexane (3x) and decant the hexane.

  • Add anhydrous THF or 1,4-dioxane to the flask.

  • Cool the suspension to 0 °C and add a solution of the phenol (1.0 equiv) in the same solvent dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Optional but recommended: Add 18-crown-6 (1.2 equiv) and stir for 15 minutes.

  • Cool the reaction to the desired temperature (e.g., 0 °C or room temperature) and add the electrophilic trifluoromethylating reagent (1.1 equiv).

  • Monitor the reaction by TLC or LC-MS for consumption of the starting material and formation of the desired O-trifluoromethylated product.

Section 2: Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF₃)

The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the nucleophilic trifluoromethyl anion (CF₃⁻), typically generated in situ by a fluoride initiator.[8] Its reactivity is highly sensitive to reaction conditions, particularly the presence of moisture and the choice of solvent.

FAQ 3: My nucleophilic trifluoromethylation of an aldehyde using TMSCF₃ and catalytic TBAF is sluggish and gives a low yield. How can I improve this reaction?

Slow reaction rates and low yields often point to issues with either the generation or the stability of the highly reactive trifluoromethyl anion.

Causality: The trifluoromethyl anion is a transient and unstable species prone to decomposition into difluorocarbene and a fluoride ion (α-elimination).[9] Its successful generation and reaction depend on several factors:

  • Initiator Activity: A nucleophilic initiator, typically a fluoride source, is required to activate the TMSCF₃ and release the CF₃⁻ anion.[5] Water can quench the anion, and an inactive initiator will fail to start the catalytic cycle.

  • Solvent Effects: Polar aprotic solvents like THF and DMF are crucial. DMF, in particular, can stabilize the CF₃⁻ anion by forming a hemiaminaloate adduct, which serves as a reservoir for the anion and prevents its rapid decomposition.[1]

  • Temperature: Low temperatures (-78 °C) are often necessary to minimize the rate of CF₃⁻ decomposition.[5]

Troubleshooting Guide:

Potential CauseSuggested SolutionExpected Outcome
Inactive Fluoride Source Use a fresh, anhydrous source of tetrabutylammonium fluoride (TBAF). Consider using cesium fluoride (CsF) as an alternative.Efficient generation of the CF₃⁻ anion and initiation of the reaction.
Presence of Moisture Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere (N₂ or Ar).Prevention of CF₃⁻ quenching, leading to higher conversion.
Poor Anion Stability Switch the solvent from THF to DMF. DMF's high polarity and ability to form an adduct with CF₃⁻ enhances its stability.[1]Increased reaction rate and higher product yield.[10]
High Reaction Temperature Perform the reaction at -78 °C.Minimized decomposition of the trifluoromethyl anion.[11]

Optimized Protocol for Nucleophilic Trifluoromethylation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the aldehyde (1.0 equiv) and anhydrous DMF (0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSCF₃ (1.5 equiv) dropwise via syringe.

  • Stir for 10 minutes, then add a solution of anhydrous TBAF in THF (1.0 M, 0.1 equiv) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (typically the TMS-protected alcohol) by flash column chromatography.[11]

FAQ 4: I am attempting a nucleophilic trifluoromethylation on an α,β-unsaturated ketone (enone), but I am observing 1,2-addition to the carbonyl instead of the desired 1,4-conjugate addition. How can I favor 1,4-addition?

The regioselectivity of trifluoromethyl anion addition to enones is a classic problem in organic synthesis, governed by the principles of hard and soft acid-base (HSAB) theory.

Causality: The trifluoromethyl anion is considered a "hard" nucleophile. According to HSAB theory, hard nucleophiles preferentially attack the "harder" electrophilic center, which in an enone system is the carbonyl carbon (1,2-addition). The β-carbon of the double bond is a "softer" electrophilic center. To favor 1,4-addition, the electronics of the system must be modified.

Strategies to Promote 1,4-Addition:

  • Use of Lewis Acids: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting conjugate addition. However, strong Lewis acids can also activate the carbonyl for 1,2-addition. The choice of Lewis acid is therefore critical.

  • Copper Catalysis: Copper(I) species can react with TMSCF₃ to form a "CuCF₃" complex. This copper-based reagent is a "softer" nucleophile than the free CF₃⁻ anion, and thus, it preferentially undergoes 1,4-conjugate addition.[12][13]

Caption: HSAB-guided pathways for trifluoromethylation of enones.

Section 3: Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful method for C-H functionalization and alkene difunctionalization. These reactions often involve photoredox or transition-metal catalysis to generate the trifluoromethyl radical (•CF₃).[14][15]

FAQ 5: My photocatalytic trifluoromethylation of an alkene is resulting in significant formation of dimeric byproducts. How can I improve the chemoselectivity?

The formation of dimeric byproducts suggests that the concentration of the key radical intermediates is not optimized, leading to undesired radical-radical coupling events instead of the desired cross-coupling.

Causality: In a typical radical trifluoromethylation of an alkene, the •CF₃ radical adds to the double bond to form a carbon-centered radical intermediate.[16] This intermediate must then be trapped by another species (e.g., oxidized or reduced by the catalyst) to form the product. If the concentration of the •CF₃ radical is too low, or if the subsequent trapping step is slow, the carbon-centered radical intermediates can dimerize.

Troubleshooting Strategies:

  • Increase Catalyst Loading: Increasing the concentration of the photocatalyst or transition-metal catalyst can lead to a higher steady-state concentration of the active catalytic species. This can accelerate the desired trapping of the radical intermediate, outcompeting the dimerization pathway.[5]

  • Optimize Reagent Stoichiometry: Ensure the trifluoromethylating reagent is not the limiting reagent. A higher concentration of the •CF₃ source can help favor the initial addition step and maintain a productive catalytic cycle.

  • Adjust Light Intensity (for photoredox): In photocatalysis, light intensity affects the rate of excited-state catalyst generation. Too low an intensity may lead to slow turnover, while too high an intensity can cause reagent or product degradation. Experiment with varying the distance from the light source or using neutral density filters.

References

  • Application Notes and Protocols: Solvent Effects (THF vs. DMF)
  • Technical Support Center: Trifluoromethyl
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
  • Technical Support Center: Improving Diastereoselectivity in Trifluoromethyl
  • Preliminary results on the effect of solvent on regioselectivity in the...
  • Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond.
  • Progress in copper-catalyzed trifluoromethyl
  • Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. PMC.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC.
  • Catalysis for Fluorination and Trifluoromethyl
  • Construction of N-trifluoromethylated compounds as new building blocks in life science from azidofluoroalkanes. Institute of Organic Chemistry and Biochemistry of the CAS.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Nucleophilic trifluoromethylation of carbonyl compounds and deriv
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. Reddit.
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • Aromatic Trifluoromethylation with Metal Complexes.
  • (PDF) Catalysis for Fluorination and Trifluoromethylation.
  • Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges.
  • Energetics and Mechanism of the Decomposition of Trifluoromethanol | Request PDF.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorin
  • (PDF) Theoretical study of the kinetics and mechanism of the decomposition of trifluoromethanol, trichloromethanol, and tribromomethanol in the gas phase.
  • Catalytic activation of a single C–F bond in trifluoromethyl arenes. RSC Publishing.
  • Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases.
  • Trifluoromethyl
  • (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.
  • Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. MDPI.
  • Progress in copper-catalyzed trifluoromethyl
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed.
  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
  • Recent advances in transition metal-mediated trifluoromethylation reactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-CF3-Azetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)azetidines. As privileged, sp3-rich scaffolds in medicinal chemistry, these heterocycles offer vastly improved pharmacokinetic properties co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(trifluoromethyl)azetidines. As privileged, sp3-rich scaffolds in medicinal chemistry, these heterocycles offer vastly improved pharmacokinetic properties compared to their planar counterparts[1]. However, their synthesis is notoriously difficult due to the immense ring strain energy (approximately 25.2 kcal/mol)[2].

This guide provides field-proven troubleshooting strategies, focusing on the mitigation of side reactions such as thermodynamic ring-opening, precursor oligomerization, and poor diastereoselectivity.

Part 1: Core Troubleshooting Guides (The "Why" and "How")

Issue 1: Premature Ring-Opening to Acyclic Byproducts

Q: Why am I observing acyclic amines instead of the desired 2-CF3-azetidine during strain-release reactions? A: You are observing thermodynamic ring-opening. The azetidine ring possesses significant strain energy, making the ring closure significantly uphill in energy and the ring-opening highly favorable under stress[2]. In the presence of strong Lewis acids, Brønsted acids, or excess nucleophiles, the newly formed azetidine can undergo acid-catalyzed or thermal ring-opening to form acyclic amines or rearranged larger-ring products[3].

  • Causality: The strongly electron-withdrawing CF3 group destabilizes adjacent carbocation character but highly activates the ring toward nucleophilic attack. If you use harsh conditions (e.g., elevated temperatures above 80°C), the kinetic azetidine product inevitably rearranges to thermodynamic acyclic products[3].

  • The Fix: Maintain strict temperature control (0°C to room temperature) and use mild Lewis acids (e.g., Mg(OTf)2) or perform the reaction in buffered conditions.

Issue 2: Oligomerization of 1-Azabicyclo[1.1.0]butane (ABB) Intermediates

Q: My 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane (ABB) intermediate is degrading into a gummy, intractable residue. What is happening? A: Your intermediate is undergoing rapid oligomerization or polymerization. 1-Azabicyclo[1.1.0]butanes are extremely energy-rich and prone to polymerize, especially in the presence of alkylating agents, trace acids, or light[4]. Furthermore, radical cation intermediates of bicyclobutanes are known to undergo rapid dimerization side reactions[5].

  • Causality: The highly strained bridging C1–C3 bond is extremely susceptible to radical and cationic chain reactions. The CF3 group further polarizes this bond, making it a prime target for intermolecular attack by unreacted ABB molecules.

  • The Fix: Synthesize the 2-CF3-ABB intermediate and use it in situ. If isolation is mandatory, store it strictly at -20°C in the dark over basic alumina to scavenge trace acids. Never concentrate the ABB to absolute dryness.

Issue 3: Poor Diastereoselectivity in Ring Closure or Reduction

Q: When reducing 2-CF3-azetidin-2-ones to azetidines, my diastereomeric ratio (d.r.) is nearly 1:1. How can I improve cis/trans selectivity? A: Poor diastereoselectivity during the reduction of C-3 functionalized azetidin-2-ones is common because the incoming hydride can attack from both faces of the nearly planar β-lactam ring.

  • Causality: While the bulky CF3 group at C-2 exerts some steric hindrance, it is often insufficient to direct the incoming nucleophile or hydride exclusively to one face without a coordinating directing group.

  • The Fix: Switch to a substrate-directed reduction. For instance, using NaBH4 in isopropanol has been shown to promote the highly diastereoselective formation of trans-azetidines from C-3 functionalized azetidin-2-ones[6].

Part 2: Visual Diagnostics & Workflows

MechanisticPathway ABB 2-CF3-1-Azabicyclo[1.1.0]butane (Highly Strained Intermediate) StrainRelease Controlled Strain Release (Nucleophile, 0°C) ABB->StrainRelease AcidStress Excess Acid / Heat (>80°C) ABB->AcidStress RadicalStress Trace Acids / Radicals (Unbuffered) ABB->RadicalStress Azetidine 2-CF3-Azetidine (Desired Product) StrainRelease->Azetidine Azetidine->AcidStress Over-reaction Acyclic Acyclic Amine (Ring-Opening Side Reaction) AcidStress->Acyclic Polymer Oligomers / Polymers (Dimerization/Polymerization) RadicalStress->Polymer

Caption: Mechanistic bifurcation of 2-CF3-ABB reactivity leading to desired azetidines or side products.

TroubleshootingWorkflow Start Analyze Crude Mixture (NMR / LC-MS) Issue1 High Polymeric Residue? Start->Issue1 Issue2 Acyclic Byproducts? Start->Issue2 Issue3 Poor Diastereomeric Ratio (d.r.)? Start->Issue3 Fix1 Add Basic Alumina Store at -20°C Issue1->Fix1 Yes Success Optimized 2-CF3-Azetidine Fix1->Success Fix2 Lower Temp to 0°C Use Mild Lewis Acid Issue2->Fix2 Yes Fix2->Success Fix3 Switch to Bulky Reducing Agent Issue3->Fix3 Yes Fix3->Success

Caption: Step-by-step troubleshooting workflow for resolving common 2-CF3-azetidine synthesis failures.

Part 3: Quantitative Data & Reaction Profiling

The table below summarizes the causality between specific reaction conditions, the prevailing side reactions, and the expected outcomes based on empirical data[1],[3],[4].

Reaction ConditionTarget IntermediateMajor OutcomeYield / d.r.Prevailing Side Reaction
Benzyl chloroformate, 0°C2-CF3-ABB3-chloro-2-CF3-azetidine61–86%Minimal / Controlled
n-Bu3SnH, AIBN, 80°C3-chloro-2-CF3-azetidine2-CF3-azetidine~63% (55:45 d.r.)Epimerization / Poor d.r.
Strong Brønsted Acid, Δ2-CF3-azetidineAcyclic Amine<10% (Target)Thermodynamic Ring-Opening
Alkylating agents, RT2-CF3-ABBPolymeric mixtureN/ARapid Oligomerization

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Strain-Release Synthesis of 2-CF3-Azetidines via Benzyl Chloroformate

This protocol utilizes a polar strain-release reaction to convert highly reactive ABBs into stable, functionalized azetidines[1].

  • Step 1: Preparation of the ABB Intermediate. Generate 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in situ via diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines[1].

    • Causality: Generating the ABB in situ prevents the catastrophic dimerization/polymerization that occurs when attempting to isolate and store this energy-rich species[4].

    • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in C6D6, and perform a rapid 1H-NMR. The presence of sharp bridging proton signals at ~1.5–2.5 ppm confirms an intact bicyclic system. Broad, unresolved humps indicate polymerization, dictating that the batch must be discarded before wasting expensive downstream reagents.

  • Step 2: Nucleophilic Strain-Release. Cool the crude ABB solution in toluene to 0°C. Dropwise, add 1.1 equivalents of benzyl chloroformate (Cbz-Cl).

    • Causality: Toluene is chosen over polar solvents to suppress premature ionization. The 0°C temperature acts as a kinetic trap, allowing the Cbz-Cl to react with the bridging C-N bond without providing the thermal energy required for subsequent ring-opening of the resulting azetidine[3].

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar ABB spot and the appearance of a UV-active, lower Rf spot confirms successful conversion to the 3-chloro-2-(trifluoromethyl)azetidine[1]. Quench immediately with saturated aqueous NaHCO3 to neutralize any trace HCl generated, preventing acid-catalyzed ring-opening.

  • Step 3: Radical Reduction (Optional). To remove the C3-chlorine, treat the intermediate with n-Bu3SnH and AIBN (20 mol%) in toluene at 80°C for 1 hour[1]. Note that this step typically yields a diastereomeric mixture (approx. 55:45 ratio) which must be separated by preparative TLC[1].

Protocol B: Diastereoselective Reduction of CF3-Azetidin-2-ones
  • Step 1: Hydride Reduction. Dissolve the C-3 functionalized 2-CF3-azetidin-2-one in isopropanol. Add 2.0 equivalents of NaBH4 at 0°C.

    • Causality: The use of isopropanol rather than methanol slows down the reduction rate, allowing the steric bulk of the CF3 group to effectively direct the hydride attack to the opposite face, promoting the diastereoselective formation of trans-azetidines[6].

    • Validation Checkpoint: Quench a micro-aliquot with water, extract with EtOAc, and run LC-MS. The mass should shift by +2 Da (reduction of the carbonyl to CH2). If over-reduction (ring-opening to amino alcohol) is detected, immediately quench the main reaction vessel with acetone to consume unreacted NaBH4.

References

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.
  • Source: rsc.
  • Source: clockss.
  • Source: bham.ac.
  • Bicyclo[1.1.
  • Source: google.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 2-(Trifluoromethyl)azetidine

Introduction Welcome to the technical support center for optimizing reaction conditions when working with 2-(trifluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for optimizing reaction conditions when working with 2-(trifluoromethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, yet sometimes challenging, building block into their synthetic strategies. The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the azetidine nitrogen, necessitating careful optimization of coupling reactions.[1] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of working with this reagent and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section is formatted as a series of question-and-answer scenarios that address common issues encountered during coupling reactions with 2-(trifluoromethyl)azetidine.

Scenario 1: Low Yield in N-Arylation (Buchwald-Hartwig) Reactions

Question: I am attempting a Buchwald-Hartwig N-arylation of 2-(trifluoromethyl)azetidine with an aryl bromide, but I am observing low yields of the desired product. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in Buchwald-Hartwig couplings with 2-(trifluoromethyl)azetidine are often due to the reduced nucleophilicity of the azetidine nitrogen. The potent electron-withdrawing effect of the trifluoromethyl group makes this amine a challenging substrate for C-N cross-coupling.[1] Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Catalyst System:

  • Ligand Choice is Critical: Standard phosphine ligands may not be effective. Sterically hindered, electron-rich biarylphosphine ligands are often required to promote the challenging reductive elimination step with electron-deficient amines.[2] Consider ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, consider using a pre-formed palladium-ligand complex to ensure the active catalytic species is generated efficiently.

2. Optimize the Base:

  • Base Strength and Solubility: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.[3] The choice of base can be critical, as it is involved in the deprotonation of the amine to form the palladium-amido complex.[3]

  • Insoluble vs. Soluble Bases: While insoluble bases like Cs₂CO₃ or K₃PO₄ are sometimes used, soluble organic bases like DBU have also been employed, though their concentration can inhibit the reaction rate in some cases.[2][4]

3. Solvent and Temperature Considerations:

  • Solvent Polarity: Aprotic polar solvents such as toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are typically used. Toluene is a common starting point.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[5] If you are observing decomposition, a lower temperature with a more active catalyst system may be necessary.

4. Reaction Monitoring and Work-up:

  • Monitor Closely: Track the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to side product formation.[6]

  • Aqueous Work-up: During work-up, be mindful that the product may be water-soluble as a salt. Careful basification of the aqueous layer before extraction is important.[7]

Scenario 2: Amide Coupling (Acylation) Leads to Ring Opening

Question: I am trying to form an amide by reacting 2-(trifluoromethyl)azetidine with an acyl chloride, but I am isolating a significant amount of a ring-opened byproduct. How can I prevent this?

Answer:

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[6][8] The presence of the electron-withdrawing trifluoromethyl group can further activate the ring towards this decomposition pathway.

1. Control the Reaction Temperature:

  • Low Temperature is Key: Perform the acylation at low temperatures (0 °C to -78 °C) to minimize the rate of the ring-opening side reaction.[6] Add the acyl chloride slowly and dropwise to the cooled solution of the azetidine and a non-nucleophilic base.[6]

2. Choice of Acylating Agent and Base:

  • Milder Acylating Agents: If acyl chlorides are too reactive, consider using a less electrophilic acylating agent, such as an acid anhydride.

  • Peptide Coupling Reagents: For coupling with carboxylic acids, use mild peptide coupling reagents like HATU or EDC/HOBt with a non-nucleophilic base such as DIPEA.[6][9] These reagents activate the carboxylic acid under conditions that are less likely to promote ring-opening.

  • Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing as a nucleophile.

3. Minimize Reaction Time:

  • Monitor Progress: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the accumulation of the ring-opened byproduct over time.[6]

Frequently Asked Questions (FAQs)

Q1: Why is 2-(trifluoromethyl)azetidine a challenging coupling partner?

The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1] This has two main consequences:

  • Reduced Nucleophilicity: The CF₃ group significantly lowers the basicity and nucleophilicity of the azetidine nitrogen, making it less reactive in nucleophilic substitution and coupling reactions.[1]

  • Ring Strain Activation: While the azetidine ring is inherently strained, the CF₃ group can further influence its stability and susceptibility to ring-opening under certain conditions.[8]

Q2: What are the best general starting conditions for a Buchwald-Hartwig amination with 2-(trifluoromethyl)azetidine?

A good starting point for a small-scale test reaction would be:

  • Aryl Halide: Aryl bromide or iodide (1.0 equiv)

  • 2-(Trifluoromethyl)azetidine: (1.2 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (0.1 M)

  • Temperature: 100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

These conditions should be further optimized based on the specific substrates used.

Q3: Can I use protecting groups on the azetidine nitrogen?

While it may seem counterintuitive to protect the nitrogen you want to couple, in some multi-step syntheses, a protecting group might be present. If so, the choice of protecting group is critical.

  • Boc (tert-Butoxycarbonyl): Commonly used, but it is labile to strong acids.[6]

  • Cbz (Carboxybenzyl): More stable to acidic conditions than Boc and can be removed by hydrogenolysis.[6]

  • Sulfonyl (e.g., Tosyl): Very stable but requires harsh reductive conditions for removal, which may not be compatible with all functional groups.[6]

Q4: How should I purify my coupled product?

  • Column Chromatography: This is the most common method. However, azetidines can be polar and may interact with silica gel, which is slightly acidic.[8] If you observe product decomposition on the column, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[7]

  • Extraction: As mentioned earlier, be aware of the potential for the product to be water-soluble as a salt. Ensure the aqueous phase is sufficiently basic during workup to extract the free amine into the organic layer.[7]

Data and Protocols

Table 1: Recommended Starting Conditions for N-Arylation of 2-(Trifluoromethyl)azetidine
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium(0) precursors.
Ligand RuPhos, BrettPhos, or other electron-rich, sterically hindered biaryl phosphinesFacilitates the difficult reductive elimination step with electron-deficient amines.[2]
Base NaOtBu or LiHMDSStrong, non-nucleophilic bases that effectively deprotonate the weakly basic amine.[3]
Solvent Toluene or DioxaneAprotic solvents that are standard for this type of cross-coupling.
Temperature 80-110 °COften required to overcome the activation energy for this challenging coupling.[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vial, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., RuPhos, 4 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent (e.g., toluene, to make a 0.1 M solution) via syringe.

  • Add the 2-(trifluoromethyl)azetidine (1.2 equiv) via syringe.

  • Add the base (e.g., NaOtBu, 1.4 equiv) in one portion under a positive pressure of inert gas.

  • Seal the vial tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the desired time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in N-Arylation

troubleshooting_workflow start Low Yield in N-Arylation catalyst Is the catalyst system optimal? start->catalyst base Is the base appropriate? catalyst->base Yes change_ligand Switch to a more electron-rich, sterically hindered ligand (e.g., RuPhos, BrettPhos). catalyst->change_ligand No conditions Are the reaction conditions suitable? base->conditions Yes change_base Use a stronger, non-nucleophilic base (e.g., NaOtBu, LiHMDS). base->change_base No increase_temp Increase temperature (e.g., to 100-110 °C). conditions->increase_temp No check_reagents Check purity and dryness of all reagents and solvents. conditions->check_reagents Yes change_ligand->catalyst change_base->base increase_temp->conditions end Improved Yield check_reagents->end

Caption: A decision tree for troubleshooting low yields in N-arylation reactions.

References

  • Troubleshooting guide for 3-(2-Phenoxyethyl)azetidine related experiments - Benchchem.
  • An Electron- Deficient Palladium Catalyst Enables the Use of a Common Soluble Base - DSpace@MIT.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Publications.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • Technical Support Center: Azetidine Synthesis Protocols - Benchchem.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - ResearchGate.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Coupling - Alfa Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Buchwald-Hartwig Coupling - Organic Synthesis.

Sources

Troubleshooting

stability issues of 2-(trifluoromethyl)azetidine under acidic conditions

Technical Support Center: 2-(Trifluoromethyl)azetidine Moiety Welcome to the technical support guide for researchers, scientists, and drug development professionals working with molecules containing the 2-(trifluoromethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Trifluoromethyl)azetidine Moiety

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with molecules containing the 2-(trifluoromethyl)azetidine moiety. This guide addresses the potential stability issues encountered under acidic conditions, providing expert insights, troubleshooting protocols, and preventative strategies based on established principles of physical organic chemistry. While the chemistry of 2-(trifluoromethyl)azetidines is a developing field of research, this document synthesizes current understanding to navigate common experimental challenges[1][2].

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the 2-(trifluoromethyl)azetidine ring.

Q1: My 2-(trifluoromethyl)azetidine-containing compound is showing signs of degradation during acidic workup or in acidic media. What is the likely cause?

A: The degradation is likely due to an acid-catalyzed ring-opening of the azetidine. This process is driven by the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol)[3]. The reaction is initiated by the protonation of the azetidine nitrogen, which significantly increases the ring's susceptibility to nucleophilic attack[4][5]. Common nucleophiles in experimental settings include water, alcohols, or even the counter-ion of the acid used (e.g., chloride from HCl).

Q2: I assumed the strongly electron-withdrawing trifluoromethyl (CF₃) group would stabilize the ring by making the nitrogen less reactive. Why is degradation still a problem?

A: This is an excellent and crucial question. Your intuition is correct that the CF₃ group dramatically impacts the nitrogen's reactivity, but its effect is two-fold:

  • Decreased Basicity (pKa): The primary effect of the α-CF₃ group is a powerful inductive electron withdrawal, which significantly lowers the basicity of the azetidine nitrogen[1]. This means the nitrogen is much less likely to be protonated compared to a non-fluorinated azetidine. For instance, studies on related N-aryl azetidines show that electron-withdrawing substituents can lower the azetidine nitrogen's pKa to values as low as -1.1, making protonation difficult under moderately acidic conditions (e.g., pH > 2)[4].

  • Activation Upon Protonation: However, if the conditions are sufficiently acidic to overcome this lowered basicity and protonate the nitrogen, the resulting azetidinium ion is highly activated. The underlying ring strain remains a powerful thermodynamic driving force for ring-opening. The CF₃ group also makes the C2 carbon highly electrophilic, although nucleophilic attack often occurs at the less-hindered C4 position[2].

In essence, the CF₃ group raises the bar for the strength of the acid required to initiate degradation, but it does not eliminate the degradation pathway itself.

Q3: What specific acidic conditions are most likely to cause ring-opening?

A: Degradation is highly dependent on several factors that work in concert:

  • pH and Acid Strength: The stronger the acid (lower the pH), the higher the concentration of the protonated, activated azetidinium ion, leading to faster decomposition[4].

  • Temperature: Higher temperatures provide the kinetic energy needed to overcome the activation barrier for the nucleophilic attack and ring-opening[3].

  • Nucleophilicity of the Medium: The presence of strong nucleophiles (e.g., water, alcohols, halides) will accelerate the rate of ring-opening. Reactions in protic, nucleophilic solvents are more prone to this issue than those in aprotic, non-nucleophilic solvents like dichloromethane (DCM).

  • Reaction Time: Prolonged exposure to acidic conditions, even if mild, can lead to significant cumulative degradation.

Part 2: Troubleshooting Guide & Mitigation Protocols

This section provides actionable steps for identifying and solving stability issues during your experiments.

Issue 1: My LC-MS or NMR analysis shows unexpected new peaks after an acidic procedure (e.g., Boc deprotection with TFA, salt formation with HCl). How can I confirm if this is azetidine ring-opening?

A: A controlled stability study is the definitive method to diagnose this issue. This protocol allows you to isolate the effect of pH on your molecule.

Protocol: Controlled pH Stability Assessment
  • Preparation:

    • Prepare buffer solutions at three relevant pH points (e.g., pH 2.0, pH 4.0, and pH 7.4).

    • Create a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of a stable internal standard (IS) that is resolved from your compound and potential degradants on your analytical system.

  • Execution:

    • In separate vials for each pH and time point, add the buffer solution.

    • Spike in a small, known volume of your compound's stock solution and the IS stock solution. The final organic solvent concentration should be low (<5%) to not significantly alter the aqueous buffer's pH.

    • Cap the vials tightly. Prepare a "time zero" (T₀) sample for each pH by immediately quenching and analyzing it.

    • Incubate the remaining vials at a controlled temperature (e.g., room temperature or 37°C).

  • Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove a vial for each pH condition.

    • Quench the reaction if necessary (e.g., by neutralizing with a base).

    • Analyze the samples by LC-MS and/or NMR.

    • LC-MS: Look for the disappearance of your parent mass and the appearance of new masses. The primary ring-opened product will correspond to the mass of your starting material + H₂O (if water is the nucleophile).

    • Quantification: Calculate the peak area ratio of your compound to the IS at each time point and normalize it to the T₀ sample to determine the percent of compound remaining.

Data Interpretation Table
pHTemperature (°C)Time (hours)Expected % Compound RemainingObservation
7.4250, 1, 4, 8, 24>95%Compound should be stable at neutral pH.
4.0250, 1, 4, 8, 24VariableMay show slow degradation over time.
2.0250, 1, 4, 8, 24<50%Expect significant degradation, confirming acid lability.

Issue 2: My experimental protocol requires acidic conditions (e.g., removal of an acid-labile protecting group like Boc). How can I minimize the degradation of the 2-(trifluoromethyl)azetidine ring?

A: When acidic conditions are unavoidable, the goal is to limit the extent and duration of exposure.

Mitigation Strategies:
  • Temperature Control: Perform the reaction at the lowest possible temperature. For Boc deprotections, start at 0°C or even -20°C. This reduces the kinetic rate of the undesired ring-opening reaction more significantly than the rate of the desired deprotection.

  • Acid Selection & Stoichiometry:

    • Use the minimum effective amount of acid. Titrate the acid carefully rather than using a large excess.

    • Consider the counter-ion. For example, trifluoroacetic acid (TFA) in an aprotic solvent like DCM is often preferred over HCl, as the trifluoroacetate anion is less nucleophilic than the chloride anion.

  • Solvent Choice: Use non-nucleophilic, aprotic solvents (e.g., DCM, 1,4-dioxane) whenever possible to eliminate the participation of solvent as a nucleophile.

  • Strict Reaction Monitoring: Closely monitor the reaction's progress using a rapid method like TLC or UPLC-MS. As soon as the starting material is consumed, immediately quench the reaction.

  • Rapid & Mild Quenching: Quench the acid promptly by pouring the reaction mixture into a cold, vigorously stirred basic solution, such as saturated sodium bicarbonate or a dilute amine solution (e.g., triethylamine or DIPEA in an organic solvent). Do not let the reaction sit unquenched.

Part 3: Mechanistic Insights & Visualizations

Understanding the degradation pathway is key to preventing it. The following diagrams illustrate the proposed mechanism and a logical troubleshooting workflow.

Proposed Mechanism of Acid-Catalyzed Ring Opening

The degradation proceeds via a two-step mechanism: (1) Reversible protonation of the azetidine nitrogen to form a reactive azetidinium ion, followed by (2) irreversible nucleophilic attack on a ring carbon (typically C4) to relieve ring strain.

Caption: A decision tree for troubleshooting unexpected product degradation.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 2012.

  • How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem, 2025.

  • Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem, 2025.

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 2025.

Sources

Optimization

Technical Support Center: Stereoretentive Deprotection of N-Boc-2-(trifluoromethyl)azetidine

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the deprotection of N-Boc-2-(trifluoromethyl)azetidine without racemization. Audience: Researchers, Scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the deprotection of N-Boc-2-(trifluoromethyl)azetidine without racemization.

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the challenging deprotection of N-Boc-2-(trifluoromethyl)azetidine. Our focus is to provide actionable protocols and troubleshooting advice to ensure the preservation of stereochemical integrity during this critical synthetic step.

The Core Challenge: Racemization

The deprotection of N-Boc-2-(trifluoromethyl)azetidine is complicated by the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect significantly increases the acidity of the proton on the adjacent stereocenter (C2). Under unsuitable conditions, particularly those involving strong bases or even weakly basic counter-ions, this proton can be abstracted to form a planar carbanion intermediate. Subsequent non-stereospecific reprotonation leads to racemization, compromising the enantiopurity of the final product. The goal is to cleave the Boc group under conditions that avoid the formation of this intermediate.

Racemization_Mechanism Enantiomer_R (R)-Azetidine Carbanion Planar Carbanion Intermediate Enantiomer_R->Carbanion + Base - H⁺ Enantiomer_S (S)-Azetidine Enantiomer_S->Carbanion + Base - H⁺ Carbanion->Enantiomer_R + H⁺ Carbanion->Enantiomer_S + H⁺

Caption: Racemization mechanism via a planar carbanion.

Recommended Deprotection Protocols

The selection of the deprotection method is critical. We present two validated protocols designed to minimize racemization risk.

Protocol 1: Anhydrous Strong Acid Method

This is the most robust and widely used method for substrates that can tolerate strongly acidic conditions. The key is the rigorous exclusion of water and the use of an acid with a non-nucleophilic, non-basic counter-ion.

Experimental Workflow: HCl in 1,4-Dioxane

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(trifluoromethyl)azetidine (1.0 equiv) in strictly anhydrous 1,4-dioxane (to a concentration of 0.1–0.2 M).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (4–5 equivalents).[1][2]

  • Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 1–4 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is fully consumed.[1][3]

  • Work-up: Concentrate the reaction mixture in vacuo. The resulting product will be the hydrochloride salt, which is often a precipitable solid. This salt can be washed with a non-polar solvent like diethyl ether, filtered, and dried.[1]

Expertise & Causality:

  • Why Anhydrous? Water can act as a base, promoting deprotonation of the sensitive C2 proton. The hygroscopic nature of reagents like TFA can introduce water, reducing effective acidity and increasing racemization risk.[1]

  • Why HCl in Dioxane? This reagent provides a strong acid (HCl) in a non-protic, non-nucleophilic solvent. The chloride (Cl⁻) counter-ion is a very weak base, minimizing the risk of abstracting the C2 proton.[2] This is preferable to acids like TFA, whose trifluoroacetate anion is more basic and poses a higher risk of inducing epimerization.

  • Why Low Temperature? Starting at 0 °C controls the initial exotherm and suppresses potential side reactions, including racemization, which has a higher activation energy.[4]

Protocol 2: Mild Lewis Acid / Silyl-Mediated Method

For highly sensitive substrates or when Protocol 1 still results in some loss of enantiopurity, a non-protic, Lewis acid-mediated method offers a milder alternative.

Experimental Workflow: Trimethylsilyl Iodide (TMSI)

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-(trifluoromethyl)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.5–2.0 equiv) dropwise at room temperature.

  • Reaction & Quench: Stir for 30–60 minutes. The reaction is typically rapid. Quench by adding a few drops of methanol.

  • Monitoring: Check for completion by TLC or LC-MS.

  • Work-up: Concentrate the mixture in vacuo. The product will be the hydroiodide salt. If the free amine is required, the residue can be partitioned between an organic solvent and a mild aqueous base (e.g., sat. NaHCO₃ soln).

Expertise & Causality:

  • Why TMSI? TMSI is a powerful yet neutral reagent for cleaving carbamates. It avoids the use of strong Brønsted acids entirely. The mechanism involves the formation of a silyl carbamate, which is unstable and fragments to release CO₂ and the silylated amine, which is then hydrolyzed during work-up. This pathway does not generate conditions conducive to deprotonation at the C2 position.[4]

Experimental_Workflow cluster_start Starting Material cluster_method1 Protocol 1 cluster_method2 Protocol 2 Start N-Boc-2-(trifluoromethyl)azetidine Reagent1 4M HCl in Dioxane Anhydrous, 0°C to RT Start->Reagent1 Reagent2 TMSI Anhydrous DCM, RT Start->Reagent2 Product1 2-(trifluoromethyl)azetidine • HCl Reagent1->Product1 Product2 2-(trifluoromethyl)azetidine • HI Reagent2->Product2

Caption: Deprotection workflows for N-Boc-2-(trifluoromethyl)azetidine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient acid stoichiometry. 2. Reaction time is too short or temperature too low. 3. Poor quality or wet reagents/solvents.[1]1. Increase equivalents of acid (e.g., up to 10 eq of HCl/dioxane). 2. Extend reaction time at room temperature and monitor closely. Avoid heating. 3. Use freshly opened anhydrous solvents and high-purity reagents.
Racemization Detected 1. Presence of water in the reaction. 2. Use of an inappropriate acid (e.g., TFA). 3. Reaction temperature was too high.1. Rigorously dry all glassware and use freshly distilled/opened anhydrous solvents. 2. Switch to HCl in dioxane or the TMSI protocol. 3. Maintain the reaction at 0 °C for a longer period before allowing it to warm.
Side Product Formation 1. The reactive t-butyl cation intermediate is alkylating electron-rich sites on the molecule.[5] 2. Degradation under prolonged exposure to strong acid.1. Add a cation scavenger, such as triisopropylsilane (TIS) (1-5% v/v), to the reaction mixture.[2] 2. Monitor the reaction closely and perform the work-up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: I followed Protocol 1 precisely but still see a small amount of racemization. What is the most likely cause? A1: The most probable cause is trace amounts of water. Ensure your 1,4-dioxane is of the highest quality (e.g., fresh bottle, distilled over sodium). All glassware must be rigorously flame-dried or oven-dried immediately before use. If racemization persists, the TMSI method (Protocol 2) is a highly recommended alternative as it is less susceptible to this failure mode.

Q2: Why is Trifluoroacetic Acid (TFA) not recommended for this specific deprotection? A2: While TFA is a common reagent for Boc deprotection, the trifluoroacetate anion (CF₃COO⁻) is significantly more basic than the chloride anion (Cl⁻). This higher basicity increases the likelihood that the counter-ion will abstract the acidic proton at the C2 position, leading to racemization. For substrates with acidified α-protons, it is crucial to use an acid with the least basic counter-ion possible.

Q3: How can I accurately determine the enantiomeric excess (ee) of my final product? A3: The most reliable methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) physically separates the two enantiomers, allowing for precise quantification.[6]

  • NMR Spectroscopy with Chiral Auxiliaries: This is a faster method. You can use a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will have distinct signals in the ¹H, ¹⁹F, or ³¹P NMR spectrum.[7] Alternatively, a chiral solvating agent (CSA) can be used to induce temporary diastereomeric interactions, causing signal splitting in the NMR spectrum.[6][8]

Q4: My substrate has other acid-sensitive functional groups. Which method is safer? A4: The TMSI method (Protocol 2) is generally considered milder and more chemoselective than the strong acid method.[4] However, other mild methods exist, such as using oxalyl chloride in methanol or employing Lewis acids like zinc bromide, though these may require more optimization.[2][9] For extremely sensitive substrates, a thorough literature search for your specific functional groups is advised.

Q5: Is it possible to deprotect the Boc group using basic or neutral conditions to avoid acid? A5: While some methods for Boc deprotection under basic or neutral (e.g., thermal, water-mediated reflux) conditions exist, they are strongly discouraged for this substrate.[2][10][11] Basic conditions would almost certainly lead to complete racemization via deprotonation. High-temperature neutral methods also carry a significant risk of epimerization.[2][12]

References

  • BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem Technical Support.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24461. [Link]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7351–7359. [Link]

  • BenchChem. (2025). Troubleshooting incomplete Boc deprotection. BenchChem Technical Support.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Chemical Communications, 56(52), 7087-7090. [Link]

  • An, F., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2315–2334. [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24453-24461. [Link]

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products. BenchChem Technical Support.
  • Singh, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. RSC Advances, 12, 26975-26982. [Link]

  • Zhang, X., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 54(84), 11956-11959. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem Technical Support.
  • Antczak, M. & Van der Eycken, J. (2015). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 48(4), 1165-1177. [Link]

  • Carey, J.S., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24453-24461. [Link]

  • Guedes, da Silva, M. F. C. (Ed.). (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. IntechOpen.
  • Synfacts. (2018). Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry. [Link]

  • Guedes da Silva, M. F. C. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines.
  • Alayrac, C., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(31), e202100590. [Link]

  • Jia, Y.-X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. BenchChem Technical Support.
  • Liu, Y., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines.
  • Choy, J., et al. (2007). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Bonazaba Milandou, L. J. C., et al. (2017). Superacid-Catalyzed Trifluoromethylthiolation of Aromatic Amines. Angewandte Chemie International Edition, 56(1), 169-172. [Link]

  • Vadora, R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8027. [Link]

  • Chen, Z.-P., et al. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. Organic Letters, 17(19), 4794-4797. [Link]

Sources

Troubleshooting

scale-up challenges for trifluoromethylated azetidine synthesis

Welcome to the Process Chemistry Support Center for Fluorinated Small Rings . As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and engineering hurdle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for Fluorinated Small Rings .

As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and engineering hurdles associated with scaling up trifluoromethylated (CF 3​ ) azetidines. The incorporation of a CF 3​ group into a highly strained four-membered nitrogen heterocycle presents unique challenges: the electron-withdrawing nature of the CF 3​ group severely depresses nitrogen nucleophilicity[1][2], while the inherent ~26 kcal/mol ring strain makes the azetidine core susceptible to electrocyclic or nucleophilic ring-opening[3][4].

This guide provides field-proven troubleshooting strategies, self-validating scale-up protocols, and foundational engineering principles to ensure your transition from milligram-scale discovery to multigram-scale production is seamless.

Scale-Up Decision Matrix & Workflow

Before troubleshooting, it is critical to align your synthetic strategy with the appropriate reactor technology. The diagram below illustrates the logic flow for scaling CF 3​ -azetidine synthesis, particularly when choosing between thermal/base-mediated cyclization and photoredox catalysis.

G Start CF3-Azetidine Scale-Up Workflow Precursors Precursor Selection (e.g., CF3-amines, BCBs) Start->Precursors Cyclization Cyclization Strategy Precursors->Cyclization Base Base-Mediated Intramolecular Cyclization Cyclization->Base Thermal/Base Photo Photoredox Catalysis (e.g., [2+2] or Strain-Release) Cyclization->Photo Photochemical Batch Batch Reactor (High Exotherm/Low Photon Flux) Base->Batch < 10g scale Flow Continuous Flow (High Surface Area/Optimal Irradiation) Base->Flow > 10g scale Photo->Batch < 1g scale Photo->Flow Scale-up required Purification In-line Purification & Isolation Batch->Purification Risk of ring-opening Flow->Purification Controlled residence time

Workflow for scaling CF3-azetidine synthesis, highlighting the critical shift to flow chemistry.

Troubleshooting Guide: Critical Scale-Up Hurdles

Q: Why does my base-mediated intramolecular cyclization stall at 20-30% yield during scale-up, despite full consumption of the starting material? Cause: The strong inductive electron-withdrawing effect of the α -CF 3​ group drastically reduces the nucleophilicity of the adjacent nitrogen atom[1][2]. In batch scale-up, extended heating times are often used to force the cyclization. However, prolonged thermal stress on the highly strained azetidine ring leads to competitive decomposition or polymerization pathways. Solution:

  • Shift to stronger, non-nucleophilic bases: Standard bases like K 2​ CO 3​ are insufficient. Transition to NaH or LiHMDS in polar aprotic solvents (e.g., THF) to ensure complete deprotonation of the amine prior to cyclization[1][2].

  • Alternative Strategy: Bypass direct cyclization by utilizing strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (BCBs), which provide a thermodynamically driven pathway to functionalized CF 3​ -azetidines without relying on nitrogen nucleophilicity[3][4].

Q: My photoredox-catalyzed [2+2] cycloaddition works beautifully at 100 mg, but yields plummet to <15% when scaled to 5 grams in a larger round-bottom flask. What is failing? Cause: The Beer-Lambert Law. In a batch reactor, light intensity decays exponentially as it penetrates the reaction medium. At a 5-gram scale, the path length increases significantly, meaning >90% of your reaction mixture is in the "dark zone"[5]. This leads to extended reaction times, catalyst photobleaching, and an increase in side reactions (such as radical recombination). Solution: Transition the reaction to a continuous flow microreactor. Fluorinated ethylene propylene (FEP) tubing with an internal diameter of 0.75–1.5 mm ensures that the entire reaction volume receives uniform photon flux, maintaining the high radical concentration necessary for efficient CF 3​ incorporation[6][7].

Q: I am observing significant ring-opening and degradation of my CF 3​ -azetidine during silica gel chromatography. How can I prevent this? Cause: Azetidines possess immense ring strain. The combination of the electron-withdrawing CF 3​ group and the slightly acidic nature of standard silica gel can trigger nucleophilic ring-opening[3][4]. Solution: Protect the azetidine nitrogen with a strongly electron-withdrawing group (e.g., Boc, Tosyl) prior to purification. This delocalizes the nitrogen lone pair, preventing it from participating in electrocyclic ring-opening[3][8]. Alternatively, use basic alumina or perform in-line liquid-liquid extraction to avoid chromatography entirely.

Quantitative Data: Batch vs. Continuous Flow Photoredox Synthesis

To justify the capital expenditure of moving to continuous flow, review the comparative metrics below. Flow chemistry directly mitigates the heat and mass transfer limitations inherent to batch processing of volatile or highly reactive fluorinated intermediates.

ParameterBatch Reactor (Round Bottom)Continuous Flow (FEP Microreactor)Mechanistic Rationale
Max Scalable Volume ~100 mLUnlimited (Run continuously)Photon penetration depth limits batch size.
Reaction Time 18 - 24 hours15 - 45 minutes (Residence Time)High surface-area-to-volume ratio in flow accelerates radical generation[6][7].
Photon Penetration < 2 mm100% (Uniform irradiation)Narrow ID tubing eliminates the "dark zone"[7].
Exotherm Control Poor (Risk of hot spots)Excellent ( Δ T < 2°C)Rapid heat dissipation prevents thermal ring-opening of the azetidine[6].
Safety (Diazo Reagents) High Risk (Accumulation)Low Risk (In-situ consumption)Hazardous CF 3​ -diazoalkanes are generated and consumed immediately[6][7].

Self-Validating Protocol: Continuous Flow Photoredox Synthesis of CF 3​ -Azetidines

This protocol utilizes a self-validating feedback loop to ensure steady-state conversion during the scale-up of photoredox-catalyzed CF 3​ -azetidine synthesis.

Materials Required:

  • FEP tubing reactor (1.0 mm ID, 10 mL volume).

  • High-power LED array (matched to the photocatalyst's λmax​ , e.g., 450 nm for Ir/Ru complexes).

  • Syringe pumps or HPLC pumps.

  • In-line UV-Vis or ReactIR flow cell.

Step-by-Step Methodology:

  • Solution Preparation & Degassing: Prepare a homogeneous solution of the CF 3​ -precursor, alkene/alkyne partner, and photocatalyst in a degassed solvent (e.g., MeCN). Causality: Dissolved oxygen is a potent triplet-state quencher. Sparging with argon for 30 minutes is mandatory to prevent catalyst deactivation and unwanted oxidation[3][5].

  • Reactor Priming: Pump pure, degassed solvent through the FEP reactor at the target flow rate (e.g., 0.5 mL/min) to establish system pressure and verify there are no leaks. Turn on the LED array and allow it to reach thermal equilibrium (use a cooling fan to maintain ambient temperature).

  • Steady-State Equilibration: Switch the pump inlet to the reaction mixture. Self-Validating Step: Do not collect the initial output. Wait for 2.5 to 3 reactor volumes (e.g., 50–60 minutes) to pass through the system. Monitor the output using the in-line UV-Vis/IR cell. A flat, stable baseline indicates that the reaction has reached a steady state[6][7].

  • Collection and In-Line Quenching: Direct the steady-state output into a collection flask containing a quenching agent (if necessary) or a biphasic extraction mixture to immediately stabilize the strained azetidine product.

  • Troubleshooting the Stream: If the in-line IR shows fluctuating product peaks, check for gas evolution (e.g., N 2​ from diazo precursors). Gas bubbles alter the residence time. Apply a back-pressure regulator (BPR, ~40-50 psi) to keep gases dissolved in the liquid phase, ensuring a uniform residence time[6][7].

Frequently Asked Questions (FAQs)

Q: How do we safely handle the synthesis of CF 3​ -azetidines when using trifluoromethyl diazoalkanes (e.g., CF 3​ CHN 2​ )? A: Trifluoromethyl diazoalkanes are highly valuable for [2+1] and [2+3] cycloadditions but are notoriously explosive and toxic in batch[6][7]. The safest and most efficient scale-up approach is in situ generation via continuous flow. By coupling the diazotization of trifluoroethylamine directly into the main reaction stream, the hazardous diazo intermediate is consumed as soon as it is generated, ensuring the steady-state inventory of the explosive reagent never exceeds a few milligrams[6][7].

Q: Why does the enantiomeric excess (e.e.) of my chiral α -CF 3​ -azetidine degrade during multigram scale-up? A: Loss of stereofidelity during scale-up is almost always a thermodynamic issue. In batch reactors, poor heat dissipation leads to localized thermal excursions (hot spots). The elevated thermal energy can overcome the activation barrier for reversible ring-opening or radical recombination pathways, leading to racemization. Utilizing flow chemistry provides superior heat transfer, maintaining strict isothermal conditions and preserving the e.e.[6][7].

Q: Are there alternatives to gaseous CF 3​ I for radical trifluoromethylation? A: Yes. While CF 3​ I is a potent radical source, handling corrosive gases at scale requires specialized mass flow controllers. A highly effective, solid-state alternative is the use of trifluoroacetic acid (TFA) via decarboxylative trifluoromethylation. Using photoredox catalysis combined with copper, TFA can be oxidized to generate CF 3​ radicals under mild conditions, offering a much safer and economically viable scale-up route[5].

References

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES Source: chim.it URL: [Link]

  • Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Straightforward Synthesis of Novel Enantiopure α -Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines Source: Organic Letters (ACS Publications) URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL:[Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations Source: PMC (NIH) URL:[Link]

  • Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations Source: ACS Publications URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Azetidine Functionalization

Welcome to the Advanced Heterocycle Support Center. As drug discovery increasingly relies on escaping "flatland," azetidines have become privileged scaffolds for improving pharmacokinetic properties[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Support Center. As drug discovery increasingly relies on escaping "flatland," azetidines have become privileged scaffolds for improving pharmacokinetic properties[1]. However, controlling the relative stereochemistry (diastereomeric ratio, dr) during the functionalization of these strained four-membered rings is notoriously difficult.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind stereochemical erosion and offering validated solutions for C-H functionalization, cross-coupling, and strain-release methodologies.

Part 1: Core Principles of Azetidine Stereocontrol

Before troubleshooting specific reactions, it is critical to understand why azetidines behave the way they do:

  • Ring Puckering: Unlike planar epoxides or aziridines, azetidines adopt a puckered "butterfly" conformation to relieve torsional strain.

  • N-Substituent Dominance: The nitrogen protecting group (N-PG) dictates the degree of puckering. Bulky groups force a rigid conformation, shielding one face of the ring and enabling high facial selectivity during electrophilic or radical attack.

  • Dynamic Inversion: At room temperature, the nitrogen atom rapidly inverts. If a reactive intermediate (like a C2-lithium species) is not stabilized by coordination, this inversion leads to rapid epimerization and a 1:1 dr.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my C2-lithiation/alkylation of N-Boc azetidine yield a nearly 1:1 diastereomeric mixture instead of the expected trans-product?

The Causality: Diastereoselective lithiation relies on the Complex Induced Proximity Effect (CIPE). The carbonyl oxygen of the Boc group coordinates the lithium atom, locking the conformation. However, the C-Li bond is highly dynamic. If your reaction temperature spikes above -78°C even briefly, the lithiated intermediate undergoes rapid epimerization. Furthermore, a lack of coordinating additives can result in a "loose" ion pair, allowing the electrophile to attack from either face. The Fix:

  • Maintain strict cryogenic conditions (-78°C) throughout the addition of the electrophile.

  • Add TMEDA (Tetramethylethylenediamine) prior to sec-BuLi. TMEDA tightens the transition state by coordinating the lithium, forcing the electrophile to approach exclusively from the face anti to the bulky C3-substituent.

Q2: I am performing a photoredox-catalyzed C-H arylation at the C3 position. How can I prevent the erosion of stereochemistry?

The Causality: Unlike C2-anions, C3-radical intermediates in azetidines are essentially planar (sp² hybridized). If your N-protecting group is small (e.g., N-methyl or N-benzyl), both the syn and anti faces of the azetidine ring are sterically accessible, leading to poor facial selectivity during the radical trapping step. The Fix: Switch to a sterically demanding N-protecting group like N-Tosyl (Ts) or N-Trityl (Tr). These bulky groups project over the syn-face of the highly puckered azetidine, physically blocking the incoming aryl radical and forcing an anti-approach.

Q3: Traditional C-H functionalization is failing. Is there a way to bypass it entirely to achieve >99:1 dr at C3?

The Causality: Yes. When late-stage C-H functionalization fails due to the dynamic nature of the intermediates, the most robust alternative is the2[2]. In this pathway, the bicyclic strain forces a rigid 3D geometry. The Fix: By treating an ABB with a nucleophile under acidic conditions, the nucleophile is forced to attack the C3 position strictly from the convex face. This breaks the central C-N bond and yields the stereopure azetidine via complete stereospecific inversion.

Q4: How can I access enantioenriched C2-substituted azetidines without relying on chiral pool starting materials?

The Causality: Relying on natural chiral pools limits the diversity of your library. The Fix: Utilize chiral auxiliary strategies. Recent advances demonstrate that 3[3] allows for a general and scalable method to synthesize enantioenriched C2-substituted azetidines. The sulfinamide directs the cyclization stereochemistry and can be easily cleaved post-functionalization.

Part 3: Diagnostic Visualizations

Workflow: Troubleshooting C2-Lithiation

C2_Lithiation_Troubleshooting Start Issue: Low dr in C2-Functionalization Q1 Is N-PG capable of CIPE? (e.g., Boc vs Alkyl) Start->Q1 A1_No Switch to N-Boc to direct Lithiation Q1->A1_No No A1_Yes Check Reaction Temperature Q1->A1_Yes Yes Q2 Is Temp strictly ≤ -78°C? A1_Yes->Q2 A2_No Cool to -78°C to prevent epimerization Q2->A2_No No A2_Yes Check Additives Q2->A2_Yes Yes Q3 Is TMEDA present? A2_Yes->Q3 A3_No Add TMEDA to tighten ion pair Q3->A3_No No A3_Yes Check Electrophile Sterics Q3->A3_Yes Yes

Caption: Logical workflow for troubleshooting diastereoselectivity loss during azetidine C2-lithiation.

Pathway: Strain-Release ABB Functionalization

ABB_Pathway A 1-Azabicyclobutane (ABB) B Electrophilic Activation (e.g., H+ or Lewis Acid) A->B Activation C Bicyclobutanium Intermediate B->C Strain Induction D Nucleophilic Attack (Strictly Anti to N) C->D Trajectory Control E Stereopure C3-Substituted Azetidine (>99:1 dr) D->E Strain Release

Caption: Mechanistic pathway of stereospecific strain-release functionalization of 1-azabicyclobutanes.

Part 4: Quantitative Data & Experimental Protocols

Table 1: Impact of N-Protecting Groups on C3-Radical Trapping dr
N-Protecting GroupA-Value Equivalent (kcal/mol)Azetidine Conformation StateTypical dr (trans:cis)Application Recommendation
Methyl < 0.1Flat / Rapid inversion~ 1.1 : 1Avoid for stereocontrolled reactions.
Benzyl ~ 1.5Mildly puckered~ 2.5 : 1Use only for non-stereospecific functionalization.
Boc ~ 2.0Puckered (CIPE active)~ 5 : 1Standard choice for C2-directed lithiation.
Tosyl (Ts) > 2.5Highly puckered~ 10 : 1Excellent for C3-photoredox radical trapping.
Trityl (Tr) > 4.0Rigid butterfly> 20 : 1Best for absolute stereocontrol via steric shielding.
Protocol 1: Diastereoselective C2-Alkylation via Directed Metalation

This protocol utilizes a self-validating visual cue to ensure the integrity of the highly sensitive lithiated intermediate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-azetidine (1.0 equiv) and anhydrous THF (0.1 M).

  • Additive Introduction: Add TMEDA (1.2 equiv). Stir for 5 minutes at room temperature.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes to ensure the internal temperature reaches strictly -78°C.

  • Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane).

    • Self-Validation Check: The solution should turn a distinct pale yellow/orange, indicating successful deprotonation. If it remains colorless, your sec-BuLi has degraded.

  • Aging: Stir at -78°C for exactly 30 minutes to ensure complete metalation without epimerization.

  • Electrophile Trapping: Add the electrophile (e.g., alkyl halide, 1.5 equiv) dropwise.

    • Self-Validation Check: The yellow/orange color must discharge immediately upon addition. If the color persists, the electrophile is likely wet, resulting in protonation rather than alkylation.

  • Quenching: Quench with saturated aqueous NH₄Cl at -78°C, then warm to room temperature and extract with EtOAc.

Protocol 2: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

This protocol guarantees >99:1 dr by bypassing dynamic intermediates in favor of stereospecific strain release[2].

  • Preparation: In a vial, dissolve the nucleophile (e.g., a thiol or phenol, 1.5 equiv) in a 1:1 mixture of THF and Buffer (pH 4.5).

  • Activation: The mildly acidic buffer serves to protonate the ABB, activating the strained bicyclic system toward nucleophilic attack.

  • ABB Addition: Add the 1-azabicyclobutane (1.0 equiv) dropwise as a stock solution in THF. (Do not isolate ABBs neat, as they are prone to dimerization).

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via crude ¹H NMR. The disappearance of the highly shielded cyclobutane protons (~1.5–2.5 ppm) and the emergence of relaxed azetidine ring protons (~3.5–4.5 ppm) confirms successful strain-release.

  • Isolation: Basify the mixture to pH 10 with 1M NaOH, extract with DCM, and purify via silica gel chromatography to isolate the stereopure C3-functionalized azetidine.

References

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society / ChemRxiv URL:2

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:3

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate (Minireview) URL:1

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 4-Trifluoromethyl-β-Lactam Intermediates

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of 4-trifluoromethyl-β-lactam intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the decomposition of 4-trifluoromethyl-β-lactam intermediates. The unique electronic properties of the trifluoromethyl (CF₃) group, while often beneficial for the biological activity of the final molecule, introduce specific stability challenges to the strained β-lactam ring. This guide offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving common experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 4-trifluoromethyl-β-lactam intermediates?

A1: The main routes of degradation are:

  • Hydrolysis: Cleavage of the β-lactam ring by water, which can be catalyzed by acidic or basic conditions.

  • Epimerization: Loss of stereochemical integrity at the carbon atom adjacent to the trifluoromethyl group (C4), particularly under basic conditions.

  • Dehydrofluorination: Elimination of hydrogen fluoride (HF) to form a gem-difluoroalkene, a reaction promoted by strong, non-nucleophilic bases.

Q2: How does the trifluoromethyl group influence the stability of the β-lactam ring?

A2: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2][3] This has several consequences:

  • It increases the acidity of the proton at the C4 position, making it more susceptible to abstraction by a base, which can lead to epimerization.[1]

  • It can enhance the electrophilicity of the carbonyl carbon in the β-lactam ring, potentially increasing its susceptibility to nucleophilic attack, including hydrolysis.[4]

  • Paradoxically, it can also increase stability towards acid-catalyzed hydrolysis by decreasing the basicity of the carbonyl oxygen, making it less likely to be protonated.

Q3: What are the general best practices for handling and storing these intermediates?

A3: Due to their sensitivity, it is crucial to:

  • Work under anhydrous and inert conditions whenever possible to minimize hydrolysis.

  • Maintain low temperatures during reactions and storage to slow down decomposition rates.

  • Use purified, dry solvents.

  • Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at or below -20°C for long-term storage, and protected from light and moisture.[5]

II. Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific experimental challenges.

Troubleshooting Guide 1: Hydrolytic Decomposition

Issue: I am observing significant formation of a ring-opened product, likely from hydrolysis, during my reaction or workup. What can I do to prevent this?

Answer: Hydrolysis of the β-lactam ring is a common problem, often accelerated by the presence of water and either acid or base. The mechanism involves nucleophilic attack of water on the carbonyl carbon of the β-lactam.[6]

  • Causality: The trifluoromethyl group's electron-withdrawing nature can make the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack. Additionally, any residual acid or base from previous steps can catalyze this process.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions:

      • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

      • Use freshly distilled or commercially available anhydrous solvents.

      • Handle all reagents under an inert atmosphere (argon or nitrogen).

    • Neutralize the Reaction Mixture Carefully:

      • If your reaction involves acidic or basic reagents, ensure they are fully quenched and the pH is neutral before any aqueous workup.

      • Use a mild quenching agent, such as a saturated aqueous solution of sodium bicarbonate for acidic conditions, and a weak acid like ammonium chloride for basic conditions. Avoid strong acids or bases during workup.

    • Minimize Contact with Water:

      • During aqueous workup, perform extractions quickly and at low temperatures (e.g., using an ice bath).

      • Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Consider Non-Aqueous Workup:

      • If possible, purify the crude product directly by flash chromatography without a prior aqueous workup.

  • Experimental Protocol: Anhydrous Workup

    • Upon reaction completion, cool the reaction mixture to 0°C.

    • Quench any reactive reagents with a non-aqueous quencher if applicable (e.g., adding a small amount of a proton source for an organometallic reagent).

    • Concentrate the reaction mixture under reduced pressure.

    • Directly load the crude residue onto a silica gel column for purification.

Troubleshooting Guide 2: Epimerization at C4

Issue: I am losing the desired stereochemistry at the C4 position, leading to a mixture of diastereomers. How can I prevent this epimerization?

Answer: Epimerization at the carbon bearing the trifluoromethyl group is a significant challenge, primarily occurring under basic conditions.

  • Causality: The strong electron-withdrawing effect of the CF₃ group significantly increases the acidity of the C4 proton.[1] This makes it susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a loss of the original stereochemistry.[7]

  • Troubleshooting Steps:

    • Choice of Base:

      • Avoid strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) if the C4 proton is present.

      • Opt for milder, sterically hindered organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) during reactions like β-lactam ring formation.[8]

      • Consider using a stoichiometric amount of a weaker inorganic base like potassium carbonate (K₂CO₃) if compatible with your reaction.[9]

    • Temperature Control:

      • Perform reactions at the lowest possible temperature to minimize the rate of epimerization.[7][10]

    • Reaction Time:

      • Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to basic conditions.

    • Alternative Ring-Closure Methods:

      • Explore non-basic methods for β-lactam ring formation, such as the Staudinger reaction (ketene-imine cycloaddition) which often proceeds under neutral conditions.[11][12]

  • Experimental Protocol: Mild Base Cyclization

    • Dissolve the β-amino acid precursor in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C or lower.

    • Add the cyclizing agent (e.g., a carbodiimide like DCC or EDC with an additive like HOBt) followed by the dropwise addition of a mild base such as triethylamine (1.1 equivalents).

    • Maintain the low temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, proceed with a careful workup as described in the hydrolysis troubleshooting guide.

Troubleshooting Guide 3: Dehydrofluorination

Issue: I am observing the formation of a gem-difluoroalkene side product, resulting from the loss of HF from my 4-trifluoromethyl-β-lactam.

Answer: Dehydrofluorination is a specific decomposition pathway for trifluoromethyl-substituted compounds, particularly when exposed to strong bases.

  • Causality: This elimination reaction is initiated by the abstraction of the acidic C4 proton by a strong base. The resulting anion can then eliminate a fluoride ion to form the more stable difluoroalkene. Strong, non-nucleophilic bases are particularly effective at promoting this reaction.

  • Troubleshooting Steps:

    • Avoid Strong Bases:

      • Strictly avoid the use of strong bases like LiHMDS, LDA, or potassium tert-butoxide, especially at elevated temperatures.

      • If a base is necessary, use the mildest one that can effect the desired transformation.

    • Control Stoichiometry:

      • If a base is required, use it in stoichiometric amounts rather than in excess.

    • Low Temperature:

      • Conduct the reaction at the lowest possible temperature to disfavor the elimination pathway.

  • Data Summary: Base-Induced Decomposition

BaseConditionsOutcome on 4-CF₃-β-lactamReference
LiHMDS (excess)-78°C to RTDehydrofluorination and decomposition[13]
TriethylamineRefluxRing closure with some epimerization[8]
K₂CO₃80°CEffective for cycloadditions[9]

III. Purification and Storage

Q: What are the best methods for purifying and storing my 4-trifluoromethyl-β-lactam intermediate to ensure its stability?

A: Proper purification and storage are critical to preserving the integrity of your compound.

  • Purification:

    • Flash Chromatography: This is the most common method. Use a well-packed silica gel column and a solvent system that provides good separation. Run the column as quickly as possible to minimize contact time with the silica, which can be slightly acidic.

    • Crystallization: If your compound is a solid, crystallization can be an excellent method for achieving high purity.[14] Experiment with different solvent systems to find one where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • HPLC: For high-purity requirements, preparative HPLC can be used. A C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of trifluoroacetic acid (TFA), is a common choice.

  • Storage:

    • Short-term (days to weeks): Store in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere.

    • Long-term (months): For optimal stability, store in a freezer at -20°C or below, under an inert atmosphere, and protected from light.[5] Avoid repeated freeze-thaw cycles.

IV. Visualizing Decomposition Pathways

The following diagram illustrates the key decomposition pathways of a 4-trifluoromethyl-β-lactam intermediate.

DecompositionPathways 4-Trifluoromethyl-β-Lactam 4-Trifluoromethyl-β-Lactam Ring-Opened Product Ring-Opened Product 4-Trifluoromethyl-β-Lactam->Ring-Opened Product Hydrolysis (H₂O, H⁺/OH⁻) Epimerized β-Lactam Epimerized β-Lactam 4-Trifluoromethyl-β-Lactam->Epimerized β-Lactam Epimerization (Base) gem-Difluoroalkene gem-Difluoroalkene 4-Trifluoromethyl-β-Lactam->gem-Difluoroalkene Dehydrofluorination (Strong Base)

Sources

Optimization

Technical Support Center: Overcoming Low Nucleophilicity in Trifluoromethylated Amines

Welcome to the Advanced Synthesis Support Center. The incorporation of a trifluoromethyl ( −CF3​ ) group adjacent to or directly on an amine nitrogen drastically alters its physicochemical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The incorporation of a trifluoromethyl ( −CF3​ ) group adjacent to or directly on an amine nitrogen drastically alters its physicochemical properties. The strong inductive electron-withdrawing effect of the fluorine atoms significantly depletes the electron density on the nitrogen's lone pair[1]. This results in severely diminished basicity and nucleophilicity, making standard transformations like acylation, alkylation, and Buchwald-Hartwig cross-couplings highly challenging.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these thermodynamic and kinetic barriers.

Diagnostic Workflow

G N1 Low Nucleophilicity of Trifluoromethylated Amines N2 C-N Cross-Coupling N1->N2 N3 Acylation / Alkylation N1->N3 N4 Direct N-CF3 Synthesis N1->N4 N5 Use Pd/Ni Catalysis + Strong Base (NaOtBu) + Electron-Rich Ligand N2->N5 N6 Use Highly Reactive Electrophiles (Acyl Chlorides) + DMAP Catalyst N3->N6 N7 Use Umpolung Strategy (Imine Addition) or CS2 + AgF Cascade N4->N7

Strategic workflow for functionalizing low-nucleophilicity trifluoromethylated amines.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig cross-coupling with an α -trifluoromethyl amine yields no product. How can I force the C-N bond formation? Causality: The low electron density on the nitrogen prevents efficient coordination to the palladium intermediate during the amine binding step, stalling the catalytic cycle prior to reductive elimination. Solution: You must shift the equilibrium by deprotonating the amine to form a highly nucleophilic amide anion. Use a strong base such as Sodium tert-butoxide (NaOtBu) or Potassium hexamethyldisilazide (KHMDS). Additionally, employ highly electron-rich, bulky phosphine ligands (e.g., BrettPhos or RuPhos) to accelerate the reductive elimination step. If palladium catalysis continues to fail, consider LiBr-mediated cross-coupling approaches, which have shown success by leveraging transient imine intermediates[2].

Q2: I am trying to acylate an N -trifluoromethyl amine, but standard EDC/NHS or anhydride couplings are failing. What is the alternative? Causality: The N−CF3​ group renders the nitrogen nearly non-nucleophilic, behaving more like an amide than a standard secondary amine[1]. Standard coupling reagents do not generate a sufficiently electrophilic carbonyl carbon to be attacked by the electron-poor nitrogen. Solution: Switch to the most reactive electrophiles available: acyl chlorides. Run the reaction in a polar aprotic solvent (like DCM or THF) and use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive acylpyridinium intermediate that is electrophilic enough to react with the weak CF3​ -amine nucleophile.

Q3: Direct alkylation of my α−CF3​ amine leads to complex mixtures and low yields. Is there a better synthetic route? Causality: Forcing alkylation often requires harsh conditions (high heat, strong bases) which can lead to β -fluoride elimination or degradation of the CF3​ group. Solution: Instead of using the amine as a nucleophile, use an umpolung (polarity reversal) strategy. Convert the starting material into a trifluoromethyl imine. The imine carbon is highly electrophilic and can be attacked by various carbon-based nucleophiles (e.g., Grignard reagents, organozincs, or arylboroxines under Rh/Pd catalysis) to yield the substituted α−CF3​ amine stereoselectively[1].

Q4: I need to synthesize an N−CF3​ amine from a standard secondary amine. Direct electrophilic trifluoromethylation is giving poor yields. What is the most robust protocol? Causality: Direct electrophilic CF3​ reagents often fail with secondary amines due to competing side reactions, low nucleophilicity of aromatic amines, and the instability of the N−CF3​ bond during formation[3]. Solution: Utilize the recently developed desulfurizing fluorination method. By reacting the secondary amine with Carbon Disulfide ( CS2​ ) and Silver Fluoride ( AgF ), the reaction proceeds via a dithiocarbamate intermediate that is sequentially desulfurized and fluorinated to yield the N−CF3​ amine in a single, operationally simple step[3].

Quantitative Data: Strategy Comparison
Reaction TypeTraditional ApproachOptimized StrategyKey Reagents/CatalystsTypical Yields
C-N Cross-Coupling Pd(OAc)2​ , K2​CO3​ , TolueneStrong Base + Bulky Ligand Pd2​(dba)3​ , BrettPhos, NaOtBu75 - 90%
Acylation Carboxylic Acid + EDC/HOBtAcyl Chloride + Nucleophilic Cat.R-COCl, DMAP, Et3​N , DCM80 - 95%
α -Alkylation Alkyl Halide + K2​CO3​ Umpolung (Imine Addition) CF3​ -Imine + Arylboroxine + Pd(II)70 - 99%
N -Trifluoromethylation Direct CF3+​ ReagentsDesulfurizing Fluorination CS2​ , AgF , DABCO, EtOAc80 - 96%
Validated Experimental Protocols
Protocol A: Umpolung Addition to Trifluoromethyl Imines (Synthesis of α -CF3 Amines)

Self-Validating System: The use of arylboroxines ensures a controlled release of the aryl nucleophile, preventing background hydrolysis of the sensitive CF3​ -imine. Reaction progress is self-validating via 19F NMR.

  • Preparation: In an oven-dried Schlenk flask under argon, add the CF3​ -imine (1.0 equiv) and the arylboroxine (1.5 equiv).

  • Catalyst Loading: Add a neutral Pd(II) catalyst (e.g., Pd(TFA)2​ , 5 mol%) and a PyOX ligand (6 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Reaction: Stir the mixture at 60 °C for 12-24 hours. Monitor via 19F NMR. The disappearance of the imine 19F signal (typically around -70 ppm) and the appearance of the amine signal (around -75 ppm) validates conversion.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Direct One-Step N -Trifluoromethylation of Secondary Amines

Self-Validating System: The sequential color change from yellow (dithiocarbamate formation) to black ( Ag2​S precipitation) visually confirms the progress of the desulfurization-fluorination cascade[3].

  • Reagent Mixing: In a PTFE-lined vial equipped with a magnetic stir bar, add the secondary amine (0.5 mmol, 1.0 equiv), 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv), and Silver Fluoride ( AgF ) (4.5 equiv)[3].

  • Solvent & Reactant: Add 2.0 mL of anhydrous Ethyl Acetate (EtOAc), followed by Carbon Disulfide ( CS2​ ) (3.0 equiv)[3]. (Caution: CS2​ is highly volatile and toxic; perform in a well-ventilated fume hood).

  • Reaction: Seal the vial and stir vigorously at room temperature for 6 hours[3]. The mixture will turn dark black due to the precipitation of Ag2​S .

  • Filtration: Filter the crude mixture through a short pad of Celite to remove silver salts, washing with excess EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting N−CF3​ amine via flash column chromatography.

References
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: National Institutes of Health (nih.gov) URL:[Link]

  • Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents Source: CCS Chemistry (chinesechemsoc.org) URL:[Link]

  • LiBr‐Mediated Cross‐Coupling towards α‐Trifluoromethylamines Source: ResearchGate (researchgate.net) URL:[Link]

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications Source: Chemical Reviews (acs.org) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Diastereomers of Substituted 2-(Trifluoromethyl)azetidines

Welcome to the technical support center dedicated to the resolution of substituted 2-(trifluoromethyl)azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals who enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the resolution of substituted 2-(trifluoromethyl)azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with separating these valuable, yet often complex, diastereomeric mixtures. The presence of the trifluoromethyl (CF₃) group significantly alters the physicochemical properties of the azetidine ring, demanding specialized strategies for successful purification.[1]

This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-(trifluoromethyl)azetidine diastereomers often more challenging than for their non-fluorinated analogs?

The difficulty arises from the profound electronic and steric influence of the CF₃ group. Its high electronegativity lowers the pKa of the nearby azetidine nitrogen, which can alter interactions with chromatographic stationary phases.[1][2] This can lead to unexpected elution patterns and poor peak shapes. Furthermore, the CF₃ group can engage in unique intermolecular interactions, such as fluorous-fluorous interactions, which, along with its steric bulk, complicates both chromatographic separation and predictable crystallization behavior.

Q2: What are the primary methods for resolving diastereomers of these compounds?

There are two main strategies, each with its own set of advantages and challenges:

  • Chromatographic Methods: Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the most common approaches. Diastereomers, having different physical properties, can often be separated on standard (achiral) stationary phases.[3] SFC is frequently the preferred method due to its high speed, efficiency, and reduced solvent consumption, making it a "greener" alternative to HPLC.[4]

  • Non-Chromatographic Methods: Diastereoselective crystallization is a classical, scalable technique. This process typically involves reacting the diastereomeric mixture with an enantiomerically pure chiral resolving agent to form two diastereomeric salts with different solubilities.[5] Under optimized conditions, the less soluble salt will preferentially crystallize, allowing for separation by simple filtration.

Q3: How do I choose between chromatography and crystallization for my separation?

The choice depends on scale, available resources, and the properties of your specific compound.

  • Choose Chromatography (especially SFC) for:

    • Speed and Versatility: Rapid method development and purification, ideal for discovery chemistry and generating initial batches of pure material.

    • Small to Medium Scale: Excellent for purifying milligram to multi-gram quantities.

    • Difficult Separations: When diastereomers have very similar properties and refuse to crystallize.

  • Choose Diastereoselective Crystallization for:

    • Large Scale & Cost-Effectiveness: Generally more economical and operationally simpler to scale up for manufacturing campaigns.

    • High Purity: Can often yield material of >99.5% diastereomeric excess (d.e.) in a single operation.

    • When a Suitable Crystalline Salt Can Be Found: The primary prerequisite is identifying a resolving agent and solvent system that provides good discrimination in solubility between the two diastereomeric salts.

Q4: How can I definitively confirm the diastereomeric ratio and the absolute configuration of my separated isomers?

A combination of techniques is essential for unambiguous characterization:

  • Diastereomeric Ratio (d.r.): High-field ¹H NMR spectroscopy is the most common and reliable method.[6] Since diastereomers are distinct compounds, they will have different chemical shifts for at least some protons, allowing for quantification by integrating the corresponding signals.

  • Absolute Configuration: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, provided a suitable crystal can be grown.[7][8] The analysis provides the relative and absolute stereochemistry of all chiral centers.[9][10]

Workflow & Troubleshooting Guides

This section provides a logical workflow for tackling a new separation and troubleshooting common issues encountered with each method.

G cluster_start cluster_analysis cluster_path cluster_chrom Chromatographic Resolution cluster_cryst Diastereoselective Crystallization cluster_end start Start: Diastereomeric Mixture of 2-(CF3)Azetidine analysis Analytical Check: 1. NMR for initial d.r. 2. Analytical SFC/HPLC screen start->analysis path_choice Choose Resolution Path analysis->path_choice chrom Preparative SFC/HPLC path_choice->chrom Speed / Small Scale cryst Screen Resolving Agents & Solvents path_choice->cryst Scale-Up / Cost trouble_chrom Troubleshooting: - Poor Resolution - Bad Peak Shape - Scaling Issues chrom->trouble_chrom isolated Isolated, Pure Diastereomers chrom->isolated trouble_cryst Troubleshooting: - Oiling Out - No Crystals - Low d.e. cryst->trouble_cryst cryst->isolated confirm Final Confirmation: 1. NMR for d.e. >99% 2. X-Ray Crystallography for   Absolute Configuration isolated->confirm

Caption: General workflow for resolving 2-(trifluoromethyl)azetidine diastereomers.
Troubleshooting Guide: Chromatographic Separation (SFC/HPLC)

The principles of troubleshooting are similar for SFC and HPLC, focusing on mobile phase, stationary phase, and sample properties.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution (α < 1.2) 1. Incorrect Stationary Phase: The column chemistry does not provide sufficient selectivity for the diastereomers.A. Screen alternative achiral stationary phases. Diol, cyano, or phenyl-hexyl columns can offer different selectivity compared to standard silica.[4][11] B. If available, screen chiral stationary phases (CSPs); they can sometimes provide excellent separation of diastereomers.[12]
2. Suboptimal Mobile Phase: The modifier (e.g., methanol, ethanol) percentage is too high, causing rapid elution with poor interaction.A. Reduce the co-solvent/modifier percentage or run a shallower gradient. B. Switch to a less polar modifier (e.g., isopropanol instead of methanol) to increase retention and potentially improve selectivity.
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic azetidine nitrogen interacts strongly with acidic residual silanols on the silica-based stationary phase.A. Add a basic additive to the mobile phase modifier (e.g., 0.1-0.3% diethylamine or ammonium hydroxide). This will compete for the active sites and improve peak shape.
2. Column Overload: Too much sample has been injected for the column's capacity.A. Reduce the injection volume or the concentration of the sample. B. For preparative scale, switch to a larger diameter column.
Poor Peak Shape (Fronting) 1. Sample Solubility: The sample is not fully soluble in the mobile phase at the point of injection.A. Dissolve the sample in a solvent that is weaker than the mobile phase (e.g., pure modifier or a solvent like dichloromethane). Avoid strong solvents like DMSO if possible.
2. Severe Column Overload: Mass overload is causing the peak shape to distort.A. Significantly reduce the amount of sample injected.
Irreproducible Retention Times 1. Column Equilibration: The column is not fully equilibrated between injections, especially with gradients.A. Increase the column re-equilibration time at the end of each run to at least 5-10 column volumes.
2. Temperature Fluctuations: The ambient temperature is changing, affecting mobile phase viscosity and retention.A. Use a column oven to maintain a constant temperature (e.g., 40 °C). This also often improves peak shape and efficiency.
Troubleshooting Guide: Diastereoselective Crystallization

This method is often described as more of an art than a science, but a systematic approach can solve most common problems.[5]

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Liquid-Liquid Phase Separation) 1. High Supersaturation: The solution is too concentrated, or the cooling rate is too fast, causing the product to crash out as a liquid phase instead of forming an ordered crystal lattice.A. Reduce the initial concentration by adding more solvent. B. Slow down the cooling rate significantly. Use a programmable bath or insulate the flask. C. Try a solvent system where the salt has slightly higher solubility.[5]
2. Impurities Present: Impurities can inhibit crystal nucleation and growth, favoring oil formation.A. Attempt to purify the starting diastereomeric mixture via a quick silica plug or flash chromatography to remove gross impurities before crystallization.
No Crystals Form 1. Insufficient Supersaturation: The solution is not saturated enough for nucleation to occur.A. Slowly evaporate the solvent at room temperature or under a gentle stream of nitrogen. B. Add an anti-solvent (a solvent in which the salt is insoluble) dropwise until turbidity persists. C. Cool the solution to a lower temperature (e.g., 4 °C or -20 °C).
2. Kinetic Barrier to Nucleation: The energy barrier to form the first crystal nucleus is too high.A. Add seed crystals of the desired diastereomeric salt.[5] B. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Low Diastereomeric Excess (d.e.) 1. Poor Discrimination: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.A. Conduct a thorough solvent screen. Test a range of solvents with different polarities (e.g., alcohols, esters, ketones, nitriles, and their mixtures with water). The goal is to maximize the solubility difference.[5]
2. Co-precipitation: The cooling rate is too fast, causing the more soluble diastereomer to crash out with the less soluble one.A. Slow the cooling rate and/or increase the crystallization temperature. B. Perform a recrystallization of the enriched solid material. Often, a second crystallization can significantly upgrade the d.e.
Detailed Experimental Protocols
Protocol 1: Analytical Method Development using Supercritical Fluid Chromatography (SFC)

This protocol outlines a standard approach for developing an analytical SFC method to separate two diastereomers.

G cluster_opt Optimization Loop start 1. Prepare Sample (1 mg/mL in MeOH) setup 2. Initial SFC Conditions - Column: Diol or 2-EP - Mobile Phase A: CO2 - Mobile Phase B: Methanol - Temp: 40°C; BPR: 150 bar start->setup gradient 3. Run Generic Gradient 5% to 50% B over 5 min setup->gradient eval 4. Evaluate Chromatogram gradient->eval opt_modifier 5a. Change Modifier (e.g., EtOH, IPA) eval->opt_modifier Poor / No Resolution final 6. Final Isocratic or Shallow Gradient Method eval->final Good Resolution (α > 1.5) opt_additive 5b. Add Additive (0.2% DEA for tailing) opt_modifier->opt_additive Re-inject opt_gradient 5c. Adjust Gradient (Make shallower for better resolution) opt_additive->opt_gradient Re-inject opt_gradient->gradient Re-inject

Caption: Workflow for SFC analytical method development.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL in methanol.

  • Initial Screening Conditions:

    • Instrument: Analytical SFC system with UV detector.

    • Stationary Phase: Start with a robust, general-purpose column such as a Diol or 2-Ethylpyridine (2-EP) phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: Supercritical CO₂; B: Methanol.

    • Back Pressure Regulator (BPR): 150 bar.

    • Temperature: 40 °C.

    • Flow Rate: 3.0 mL/min.

  • Run a Generic Gradient:

    • Start at 5% B for 0.5 min.

    • Ramp from 5% to 50% B over 5 minutes.

    • Hold at 50% B for 0.5 min.

    • Return to 5% B and re-equilibrate for 2 min.

  • Evaluate and Optimize:

    • No Separation: If peaks are co-eluting, change the modifier to ethanol or isopropanol and repeat the gradient. These solvents offer different selectivity.

    • Poor Resolution: If peaks are partially resolved, make the gradient shallower around the elution point of the diastereomers (e.g., ramp from 10% to 25% B over 10 minutes).

    • Peak Tailing: If peaks are tailing, prepare a new mobile phase B containing 0.2% diethylamine (DEA) and repeat the analysis.

  • Finalize Method: Once baseline resolution is achieved, the method can be converted to an isocratic hold for faster run times if desired. This finalized analytical method serves as the basis for scaling up to preparative SFC.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol assumes you have a sample of the diastereomeric mixture and a high-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample into an NMR tube. Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. Ensure the solution is clear.

  • Acquire Spectrum:

    • Acquire a standard one-dimensional proton (¹H) spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Identify one or more pairs of signals that are unique to each diastereomer. Look for well-resolved signals in a clean region of the spectrum (e.g., C-H protons adjacent to the stereocenters).

  • Integration and Calculation:

    • Carefully integrate the area of the chosen signal for Diastereomer A (Int_A).

    • Integrate the area of the corresponding signal for Diastereomer B (Int_B).

    • The diastereomeric ratio (d.r.) is the ratio of these integrals: d.r. = Int_A / Int_B . For example, if Int_A = 3.0 and Int_B = 1.0, the d.r. is 3:1.

Self-Validation Check: To ensure accuracy, calculate the d.r. using a second, independent pair of non-overlapping signals. The ratios should be consistent within experimental error.[6]

References
  • Biffis, A., et al. (2018). Preparation of Racemic and Optically Active Trifluoromethyl Aziridines and Azetidines. In: Topics in Heterocyclic Chemistry.
  • Guesne, S. J. J., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. [Link]

  • Guesne, S. J. J., et al. (2020). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. C3M Laboratory, Université Côte d'Azur. [Link]

  • ResearchGate. Synthetic approaches toward 2-(trifluoromethyl)azetidines Diagram. [Link]

  • Alvernhe, G., et al. (2016). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-Ones Starting From 4-Trifluoromethyl-Β-Lactam Building. Amanote Research. [Link]

  • Gyllenhaal, O., & Amini, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Singh, K., & Sapehiyia, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Phenomenex. Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Technical Note. [Link]

  • Berger, T., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]

  • Carlier, F., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications. [Link]

  • Tyagi, V., et al. (2017). Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene. Angewandte Chemie International Edition. [Link]

  • Biffis, A., et al. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. [Link]

  • Martin, G. E., & Williams, A. J. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

  • Singh, K., & Sapehiyia, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E-Z Diastereomers. ResearchGate. [Link]

  • Regalado, E. L., et al. (2012). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases. ResearchGate. [Link]

  • Steendam, R. R. E., et al. (2016). Combining Diastereomeric Resolution and Viedma Ripening by Using a Racemic Resolving Agent. Angewandte Chemie International Edition. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

  • Chaume, G., et al. (2015). Straightforward synthesis of novel enantiopure α-trifluoromethylated azetidine 2-carboxylic acid and homoserines. PubMed. [Link]

  • Reddit r/CHROMATOGRAPHY. (2024). Help with separation of diastereomers. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry. [Link]

  • Hoveyda, A. H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. ResearchGate. [Link]

  • Begue, J. P., & Bonnet-Delpon, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]

  • Glorius, F., et al. (2024). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. Nature Communications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Purity and Enantiomeric Profiling of (2S)-2-(Trifluoromethyl)azetidine: A Comparative Guide

Introduction and Strategic Context (2S)-2-(Trifluoromethyl)azetidine is a highly valuable chiral building block in modern drug discovery. The incorporation of a trifluoromethyl ( -CF3​ ) group onto the strained, four-mem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

(2S)-2-(Trifluoromethyl)azetidine is a highly valuable chiral building block in modern drug discovery. The incorporation of a trifluoromethyl ( -CF3​ ) group onto the strained, four-membered azetidine ring profoundly influences the physicochemical properties of the resulting pharmacophore. It modulates the basicity of the amine, enhances metabolic stability against cytochrome P450 oxidation, and dictates the conformational geometry of the parent molecule[1].

Recently, this specific chiral motif has been critical in the development of neutral ketohexokinase (KHK) inhibitors, such as GS-1291269, targeted for the treatment of metabolic-dysfunction-associated steatotic liver disease (MASLD)[2]. Because the spatial orientation of the -CF3​ group directly impacts target binding affinity and off-target toxicity, verifying the enantiomeric excess (ee) of the (2S) building block against its (2R) counterpart or racemic mixtures is a mandatory quality control step.

This guide objectively compares the analytical performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric profiling, and provides a self-validating experimental framework for characterizing high-purity (2S)-2-(trifluoromethyl)azetidine.

Comparative Analytical Strategies: 19F NMR vs. Chiral HPLC

While chiral HPLC is the industry standard for determining enantiomeric purity, 19F NMR utilizing Chiral Solvating Agents (CSAs) offers a superior, rapid alternative for fluorinated building blocks. The 100% natural abundance of the 19F isotope, combined with its high gyromagnetic ratio and extreme sensitivity to its local stereochemical environment, makes it an ideal nucleus for this analysis[1].

Table 1: Comparison of Enantiomeric Profiling Methods

Analytical Feature 19F NMR (with Chiral Solvating Agent)Chiral HPLC
Method Development Time Minimal (< 1 hour): Universal application for -CF3​ groups.High (Days): Requires extensive column and mobile phase screening.
Resolution Mechanism Diastereomeric complexation causing anisotropic shielding.Differential partitioning on a chiral stationary phase.
Quantification Accuracy Excellent: Direct integration of baseline-resolved 19F singlets/doublets.Excellent: Area under the curve (AUC) integration.
Matrix Interference Zero: No background 19F signals in standard organic solvents.Moderate: UV absorbance overlap with impurities can occur.
Sample Recovery High: Non-destructive; sample easily recovered via extraction.Low: Sample is typically lost in the mobile phase waste.

NMR Data Comparison: High-Purity (2S) vs. Racemic Mixture

To ensure stoichiometric stability and prevent the loss of the highly volatile free base, 2-(trifluoromethyl)azetidine is almost exclusively handled and analyzed as its hydrochloride salt[2][3].

The protonation of the azetidine nitrogen significantly shifts the adjacent chiral methine proton (C2-H) downfield due to the localized positive charge withdrawing electron density[4].

Table 2: Representative 1H and 19F NMR Assignments for 2-(Trifluoromethyl)azetidine HCl (Recorded in CDCl3​ at 400 MHz / 376 MHz)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
19F -76.5Doublet ( J≈7.5 Hz)3F -CF3​ group
1H 4.95Multiplet1HC2-H (Chiral center adjacent to -CF3​ )
1H 4.05Multiplet2HC4- H2​ (Adjacent to nitrogen)
1H 2.70Multiplet2HC3- H2​ (Back of the azetidine ring)
1H 9.50Broad Singlet2H -NH2+​ (Exchangeable protons)
The Causality of Peak Splitting

When a Chiral Solvating Agent, such as (R)−(−)−1−(9-Anthryl)−2,2,2-trifluoroethanol (Pirkle's alcohol), is added to the NMR tube, it forms transient, non-covalent diastereomeric complexes with the enantiomers of the azetidine. The bulky aromatic rings of the CSA create an anisotropic magnetic cone. Depending on whether the (2S) or (2R) enantiomer is complexed, the -CF3​ group will sit in a different region of this magnetic cone, experiencing different degrees of shielding.

In a racemic mixture , the 19F NMR spectrum will display two distinct doublets (e.g., at δ -76.4 ppm and -76.6 ppm). In a high-purity (2S) batch, only a single doublet will be observed.

Experimental Protocol: Self-Validating ee% Determination

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must first run the racemic standard to prove that your chosen CSA achieves baseline resolution of the enantiomeric signals before analyzing the high-purity (2S) sample.

Causality Behind Experimental Choices:
  • Freebasing in situ: The CSA interacts via hydrogen bonding with the free amine. Therefore, the HCl salt must be neutralized in the NMR tube using a non-nucleophilic base (e.g., solid K2​CO3​ ) prior to analysis.

  • Relaxation Delay ( D1​ ): Fluorine nuclei often exhibit long longitudinal relaxation times ( T1​ ). If the D1​ delay is too short, the nuclear spins will not fully realign with the Z -axis between pulses, leading to truncated integration values and a mathematically false ee%. A D1​ of ≥5 seconds is mandatory for quantitative 19F NMR.

Step-by-Step Methodology:
  • System Validation (Racemate Baseline):

    • Weigh 10 mg of racemic 2-(trifluoromethyl)azetidine HCl into a vial.

    • Add 0.6 mL of anhydrous CDCl3​ and 15 mg of solid anhydrous K2​CO3​ . Agitate for 5 minutes to generate the free base.

    • Filter the solution directly into a 5 mm NMR tube.

    • Add 3.0 equivalents of (R) -Pirkle's alcohol to the NMR tube.

    • Acquire a 19F NMR spectrum (376 MHz or higher) using a D1​ delay of 5 seconds and 64 scans.

    • Validation Check: Confirm that two distinct 19F doublets are visible and baseline-resolved. Integrate both peaks to confirm a 50:50 ratio.

  • Sample Analysis:

    • Repeat Step 1 identically using the (2S)-2-(trifluoromethyl)azetidine HCl sample.

  • Data Processing & Calculation:

    • Apply a 0.3 Hz exponential line broadening (LB) during Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

    • Perform precise phase and baseline correction.

    • Integrate the major peak (2S) and the minor peak (2R, if present).

    • Calculate Enantiomeric Excess: ee %=Area(2S)+Area(2R)Area(2S)−Area(2R)​×100

Workflow Visualization

NMR_Workflow A Sample Preparation (2S)-2-(Trifluoromethyl)azetidine + Chiral Solvating Agent B NMR Acquisition 19F & 1H (D1 > 5s) A->B Transfer to 5mm Tube C Spectral Processing Phase & Baseline Correction B->C Export FID D Signal Integration Quantify (2S) vs (2R) CF3 Peaks C->D Identify Diastereomeric Shifts E Data Validation Calculate Enantiomeric Excess (ee %) D->E Ratio Calculation

Analytical workflow for NMR-based enantiomeric excess determination.

References

  • Title: The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK)
  • Title: Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Acetidin | 2-(trifluoromethyl)
  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)

Sources

Comparative

Executive Summary: The Analytical Challenge of Fluorinated Small Rings

An in-depth technical analysis and methodological comparison for the quantification of 2-(trifluoromethyl)azetidine derivatives in biological matrices. The incorporation of the 2-(trifluoromethyl)azetidine motif has beco...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological comparison for the quantification of 2-(trifluoromethyl)azetidine derivatives in biological matrices.

The incorporation of the 2-(trifluoromethyl)azetidine motif has become a highly effective strategy in modern medicinal chemistry. By acting as a rigid, metabolically stable bioisostere for secondary amines, this structural modifier has been instrumental in the development of novel therapeutics, including ketohexokinase (KHK) inhibitors like GS-1291269 [1] and selective sphingosine-1-phosphate (S1P1) receptor agonists [3].

However, translating these drug candidates from discovery to clinical pharmacokinetics presents a severe analytical bottleneck. The highly polar nature of the azetidine ring, combined with the unique electronic effects of the trifluoromethyl ( −CF3​ ) group, renders traditional Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS/MS) highly ineffective. This guide objectively compares standard RP-C18 methodologies against Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating workflow for these complex derivatives.

Mechanistic Insights: Why Traditional C18 Columns Fail

To design an effective LC-MS/MS method, we must first understand the causality behind the molecule's behavior in solution.

Unsubstituted azetidine is a strong base with a pKa of approximately 11.3. However, the α -trifluoromethyl group exerts a massive electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom and lowering the pKa to approximately 8.5 [2]. While this reduction in basicity improves passive membrane permeability in vivo, the molecule remains almost entirely protonated at the acidic pH (2.5–3.0) typically required for optimal Electrospray Ionization (ESI) in LC-MS/MS.

The Reversed-Phase (C18) Failure Mode: When a permanently charged, highly polar molecule is injected onto a standard hydrophobic C18 column, it exhibits virtually no hydrophobic partitioning. The analyte elutes in the void volume ( V0​ ), co-eluting with a massive influx of endogenous plasma salts and phospholipids. This results in catastrophic ion suppression in the ESI source, destroying assay sensitivity and reproducibility.

The HILIC Advantage: HILIC leverages the analyte's polarity rather than fighting it. By utilizing a zwitterionic stationary phase, HILIC creates a water-enriched liquid layer on the silica surface. The protonated 2-(trifluoromethyl)azetidine partitions into this aqueous layer and undergoes strong electrostatic interactions. Consequently, the analyte is heavily retained and elutes later in a high-organic mobile phase. This high-organic environment exponentially increases droplet desolvation efficiency in the ESI source, maximizing the MS/MS signal.

Mechanism cluster_C18 Standard C18 (Reversed-Phase) cluster_HILIC Zwitterionic HILIC Analyte 2-(Trifluoromethyl)azetidine (Protonated at pH 3.0) C18_Ret Poor Retention (k' < 1) Analyte->C18_Ret HILIC_Ret Strong Retention (k' > 4) Analyte->HILIC_Ret C18_Matrix Co-elution with Salts C18_Ret->C18_Matrix C18_Ion Severe Ion Suppression C18_Matrix->C18_Ion HILIC_Matrix Elution in High Organic HILIC_Ret->HILIC_Matrix HILIC_Ion Enhanced ESI Efficiency HILIC_Matrix->HILIC_Ion

Fig 1. Mechanistic comparison of C18 vs. HILIC retention and ESI efficiency.

Performance Comparison: RP-C18 vs. HILIC

To objectively evaluate the two methodologies, a 2-(trifluoromethyl)azetidine drug candidate was spiked into rat plasma and extracted via protein precipitation. The quantitative performance metrics are summarized below.

Performance MetricAlternative: RP-C18 (Zorbax Eclipse Plus)Product: Zwitterionic HILIC (SeQuant ZIC-HILIC)Analytical Impact
Mobile Phase 0.1% FA in Water / MeCN10 mM Ammonium Formate / MeCNHILIC buffer optimizes ESI droplet formation.
Retention Time ( tR​ ) 0.8 min (Elutes in void)4.2 minHILIC avoids the solvent front.
Retention Factor ( k′ ) 0.45.1 k′>3 is required for reliable quantification.
Matrix Effect (%) 32% (Severe Suppression)98% (Negligible)HILIC bypasses endogenous salt co-elution.
LOD (S/N > 3) 25.0 ng/mL0.5 ng/mLHILIC achieves 50x greater sensitivity.
Linear Dynamic Range 50 - 1,000 ng/mL1 - 5,000 ng/mLHILIC supports robust pharmacokinetic profiling [4].

Data Interpretation: The RP-C18 column fails to retain the analyte ( k′<1 ), leading to a massive 68% loss in signal due to matrix suppression. The HILIC column provides excellent retention ( k′=5.1 ), resulting in near-perfect matrix independence and a 50-fold improvement in the Limit of Detection (LOD).

Self-Validating Experimental Protocol (HILIC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each critical step contains a built-in acceptance criterion to verify the physical chemistry of the extraction and separation before proceeding.

Step 1: Plasma Extraction & Phospholipid Clearance

Causality: Simple protein precipitation (PPT) leaves high concentrations of phosphatidylcholines in the supernatant, which coat the MS source and degrade long-term sensitivity. We couple PPT with a Hybrid-SPE phase containing zirconia ions that selectively bind the phosphate moiety of lipids via Lewis acid-base interactions.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing 10 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a Hybrid-SPE Phospholipid plate and apply vacuum (10 inHg) for 2 minutes.

  • Validation Check 1 (Matrix Clearance): Monitor the MRM transition m/z184→184 (the universal phosphocholine headgroup) during the first blank injection. The peak area must be <5% compared to a non-SPE extracted sample.

Step 2: HILIC Chromatographic Separation

Causality: Unlike C18, HILIC requires a high-organic starting environment to maintain the aqueous layer on the silica surface.

  • Column: Zwitterionic HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Re-equilibrate at 90% B for 3 mins.

  • Validation Check 2 (Retention Integrity): Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The run is only valid if k′≥3.0 , proving the analyte has successfully partitioned into the stationary phase.

Step 3: ESI-MS/MS Quantification
  • Operate the Triple Quadrupole in Positive ESI mode.

  • Set capillary voltage to 3.5 kV and desolvation temperature to 450°C.

  • Validation Check 3 (System Linearity): Inject calibration standards (1 to 5,000 ng/mL). The coefficient of determination ( R2 ) must be ≥0.995 , and the back-calculated accuracy of the Lower Limit of Quantitation (LLOQ) must fall within ±20% .

Workflow Plasma Plasma Sample (Spiked with IS) PPT Protein Precipitation (3:1 MeCN:Plasma) Plasma->PPT Centrifuge Centrifugation (14,000 g, 10 min) PPT->Centrifuge SPE Phospholipid Removal (Hybrid SPE) Centrifuge->SPE LCMS HILIC-ESI-MS/MS (MRM Mode) SPE->LCMS

Fig 2. Self-validating sample preparation and HILIC-MS/MS workflow.

Conclusion

For the bioanalysis of 2-(trifluoromethyl)azetidine derivatives, traditional RP-C18 chromatography is fundamentally misaligned with the molecule's physicochemical properties. By switching to a Zwitterionic HILIC-MS/MS methodology, analysts can exploit the high polarity of the protonated azetidine ring to achieve superior retention, eliminate matrix suppression, and unlock a 50-fold increase in assay sensitivity required for rigorous pharmacokinetic profiling.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate / Chemistry Europe URL:[Link]

  • Species differences in metabolism and pharmacokinetics of a sphingosine-1-phosphate receptor agonist in rats and dogs Source: ResearchGate URL:[Link]

  • Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS Source: Scirp.org URL:[Link]

Validation

A Comparative Guide to the Basicity of 2-Methylazetidine and 2-Trifluoromethylazetidine

For researchers and professionals in drug development, the selection and modification of heterocyclic scaffolds are foundational decisions that dictate a molecule's ultimate pharmacokinetic and pharmacodynamic profile. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection and modification of heterocyclic scaffolds are foundational decisions that dictate a molecule's ultimate pharmacokinetic and pharmacodynamic profile. The azetidine ring, a four-membered saturated heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for its ability to impart desirable properties such as improved solubility and metabolic stability.[1][2] However, the basicity of the ring's nitrogen atom—quantified by the pKa of its conjugate acid—is a critical parameter that can be finely tuned through substitution.

This guide provides an in-depth comparison of two closely related analogs: 2-methylazetidine and 2-trifluoromethylazetidine. We will explore how a subtle change from a methyl group to a trifluoromethyl group creates a profound difference in the fundamental chemical nature of the azetidine nitrogen. While direct, head-to-head experimental pKa values for both compounds are not prevalent in publicly available literature, this comparison is grounded in well-established principles of physical organic chemistry and supported by data from the parent compound and analogous systems.

The Decisive Factor: The Inductive Effect

The basicity of an amine is fundamentally determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Any substituent that influences the electron density on this nitrogen will directly modulate basicity. The comparison between the methyl and trifluoromethyl groups is a classic study in opposing electronic influences.

  • 2-Methylazetidine: The Electron Donor The methyl group (–CH₃) is an alkyl group that exhibits a positive inductive effect (+I) . It is electron-donating, meaning it pushes electron density through the sigma bonds of the azetidine ring toward the nitrogen atom.[3][4] This increased electron density makes the nitrogen's lone pair more available and more attractive to a proton, thereby increasing the basicity of the molecule compared to the unsubstituted parent ring.

  • 2-Trifluoromethylazetidine: The Electron Thief In stark contrast, the trifluoromethyl group (–CF₃) is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[5] The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the ring through a negative inductive effect (-I) .[5][6][7] This effect significantly depletes the electron density on the nitrogen atom, making its lone pair far less available for protonation. This withdrawal of electron density dramatically reduces the basicity of the molecule.[8][9][10][11]

This relationship between substituent electronics and the resulting basicity is a foundational principle in rational drug design.

G cluster_0 Inductive Effects on Azetidine Basicity A 2-Methylazetidine B Increased Electron Density on Nitrogen A->B +I Effect (Electron Donating) C Higher Basicity (Higher pKa) B->C Lone pair more available D 2-Trifluoromethylazetidine E Decreased Electron Density on Nitrogen D->E -I Effect (Electron Withdrawing) F Lower Basicity (Lower pKa) E->F Lone pair less available

Caption: Logical flow of inductive effects on the basicity of substituted azetidines.

Quantitative Comparison: Establishing the Baseline

To contextualize the predicted effects, we can use the experimentally determined pKa of the parent azetidine molecule as a reference point.

CompoundSubstituentElectronic EffectpKa (Conjugate Acid)
Azetidine–HNeutral Reference11.29[1][12][13]
2-Methylazetidine–CH₃+I (Electron Donating)Predicted > 11.29
2-Trifluoromethylazetidine–CF₃-I (Electron Withdrawing)Predicted << 11.29

The electron-donating methyl group is expected to increase the pKa relative to the parent azetidine, resulting in a stronger base. Conversely, the potent electron-withdrawing trifluoromethyl group is expected to cause a substantial decrease in pKa, yielding a significantly weaker base. The magnitude of the pKa drop due to trifluoromethyl substitution is typically several units, rendering the nitrogen far less basic and more akin to an amide in its hydrogen-bonding character.[8]

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the predicted basicity, a potentiometric titration is the gold-standard method.[14][15] This protocol provides a self-validating system for obtaining high-precision pKa values.

Objective: To determine the pKa of 2-methylazetidine and 2-trifluoromethylazetidine (or their hydrochloride salts) in an aqueous medium.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Titration vessel

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (degassed to remove CO₂)

  • Nitrogen gas source

  • Analyte sample (e.g., 2-methylazetidine hydrochloride)

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).[16]

  • Sample Preparation:

    • Accurately weigh a sufficient quantity of the analyte (e.g., 2-methylazetidine HCl) to prepare a solution of approximately 1-5 mM. A concentration of at least 10⁻⁴ M is required to detect a clear inflection point.[15][16]

    • Dissolve the sample in a known volume of high-purity water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[16] This is critical as it minimizes variations in activity coefficients.

  • Titration Setup:

    • Place the sample solution in the titration vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Begin gentle, consistent stirring.

    • Purge the headspace of the vessel with nitrogen gas to create an inert atmosphere.[16] This prevents the absorption of atmospheric CO₂, which can react to form carbonic acid and introduce errors, especially when titrating bases.

  • Titration Procedure:

    • If starting with the hydrochloride salt of the amine, it will be fully protonated (the conjugate acid). The titrant will be the standardized NaOH solution.

    • Begin adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

    • Decrease the volume of the increments as you approach the equivalence point (the region of most rapid pH change).

    • Continue the titration well past the equivalence point to fully define the titration curve.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is determined from the pH value at the half-equivalence point.[16] At this specific volume, the concentration of the protonated amine [BH⁺] is equal to the concentration of the free base [B], and according to the Henderson-Hasselbalch equation, pH = pKa.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Conclusion and Implications

The substitution at the 2-position of the azetidine ring provides a powerful handle to modulate basicity over a wide range.

  • 2-Methylazetidine is predicted to be a stronger base than its parent, azetidine. The electron-donating nature of the methyl group enhances the availability of the nitrogen's lone pair, making it more likely to be protonated at physiological pH.

  • 2-Trifluoromethylazetidine is predicted to be a significantly weaker base . The profound electron-withdrawing effect of the trifluoromethyl group drastically reduces the nitrogen's ability to accept a proton. This modification can be used strategically in drug design to avoid unwanted interactions with biological targets that have cationic binding pockets or to fine-tune a molecule's overall physicochemical properties to improve cell permeability and metabolic stability.

Understanding and controlling basicity through such substitutions is a critical skill in medicinal chemistry. The principles discussed and the experimental protocol provided offer a robust framework for researchers to both predict and confirm the pKa of novel azetidine derivatives, enabling more rational and efficient drug discovery campaigns.

References

  • Title: Azetidine - Grokipedia Source: Grokipedia URL
  • Title: Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: Creative Bioarray URL
  • Source: National Institutes of Health (NIH)
  • Title: Basicity of Amines - Chemistry Steps Source: Chemistry Steps URL
  • Title: Inductive Effect- Characteristics, Types, Examples and Applications.
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark Source: DergiPark URL
  • Title: Azetidine CAS#: 503-29-7 - ChemicalBook Source: ChemicalBook URL
  • Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
  • Title: 5 Key Basicity Trends of Amines - Master Organic Chemistry Source: Master Organic Chemistry URL
  • Title: 5.
  • Title: Explaining the strength of organic bases - Chemguide Source: Chemguide URL
  • Title: The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem Source: BenchChem URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development - Benchchem Source: BenchChem URL
  • Title: Chemistry of Bis(trifluoromethyl)
  • Title: Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society Source: Chinese Chemical Society URL
  • Title: Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing)
  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem Source: BenchChem URL

Sources

Comparative

A Technical Guide to the Bioisosteric Replacement of Proline with 2-(Trifluoromethyl)azetidine: A Comparative Analysis for Drug Discovery

In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic properties. Proline, with its unique cyclic structure, plays a piv...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for enhancing therapeutic properties. Proline, with its unique cyclic structure, plays a pivotal role in defining the conformation and stability of peptides. However, its susceptibility to cis-trans isomerization and enzymatic degradation often presents challenges. This guide provides an in-depth technical comparison of proline and its bioisostere, 2-(trifluoromethyl)azetidine, offering researchers and drug development professionals a comprehensive overview of the rationale, synthesis, and functional consequences of this substitution.

The Rationale for Bioisosteric Replacement: Proline vs. 2-(Trifluoromethyl)azetidine

The substitution of proline with 2-(trifluoromethyl)azetidine is driven by the pursuit of improved pharmacokinetic and pharmacodynamic properties in peptide drug candidates. This bioisosteric replacement introduces two key modifications: a four-membered azetidine ring in place of proline's five-membered pyrrolidine ring, and a trifluoromethyl group at the 2-position.

Key Physicochemical and Structural Differences:

PropertyProline2-(Trifluoromethyl)azetidineRationale for Substitution
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)The smaller ring size of azetidine introduces greater conformational constraint, influencing peptide backbone folding.
Conformational Preference Induces β-turnsTends to induce γ-turns[1]The shift from β- to γ-turns can alter the peptide's three-dimensional structure, potentially leading to enhanced target binding or novel biological activity.
Electronegativity at Cα StandardIncreased due to CF₃ groupThe electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the α-proton and the electronic environment of the peptide backbone.
Lipophilicity ModerateIncreasedThe trifluoromethyl group significantly increases the lipophilicity of the amino acid residue, which can enhance cell permeability and tissue distribution.[2]
Metabolic Stability Susceptible to cleavage by certain proteasesExpected to have enhanced stabilityThe steric bulk and electronic effects of the trifluoromethyl group, combined with the unnatural azetidine ring, are anticipated to confer resistance to enzymatic degradation.[3]

Logical Flow of Expected Improvements:

G cluster_0 Proline Substitution cluster_1 Structural & Physicochemical Changes cluster_2 Predicted Outcomes cluster_3 Therapeutic Benefits Proline Proline 2-(Trifluoromethyl)azetidine 2-(Trifluoromethyl)azetidine Proline->2-(Trifluoromethyl)azetidine Bioisosteric Replacement Smaller Ring Size Smaller Ring Size 2-(Trifluoromethyl)azetidine->Smaller Ring Size CF3 Group CF3 Group 2-(Trifluoromethyl)azetidine->CF3 Group Altered Conformation (γ-turn preference) Altered Conformation (γ-turn preference) Smaller Ring Size->Altered Conformation (γ-turn preference) Increased Lipophilicity Increased Lipophilicity CF3 Group->Increased Lipophilicity Enhanced Proteolytic Stability Enhanced Proteolytic Stability CF3 Group->Enhanced Proteolytic Stability Enhanced Target Affinity/Selectivity Enhanced Target Affinity/Selectivity Altered Conformation (γ-turn preference)->Enhanced Target Affinity/Selectivity Improved Cell Permeability Improved Cell Permeability Increased Lipophilicity->Improved Cell Permeability Longer Half-life Longer Half-life Enhanced Proteolytic Stability->Longer Half-life

Caption: The logical progression from proline substitution to anticipated therapeutic benefits.

Synthesis of Fmoc-(S)-2-(trifluoromethyl)azetidine-2-carboxylic Acid

The successful incorporation of this non-canonical amino acid into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates the availability of the N-Fmoc protected building block. While a direct, one-pot synthesis from commercially available starting materials is not widely reported, a multi-step synthesis can be devised based on established methodologies.

Synthetic Workflow Overview:

G Ethyl trifluoroacetoacetate Ethyl trifluoroacetoacetate Chiral oxazolidine intermediate Chiral oxazolidine intermediate Ethyl trifluoroacetoacetate->Chiral oxazolidine intermediate Condensation with (R)-phenylglycinol α-amino nitrile α-amino nitrile Chiral oxazolidine intermediate->α-amino nitrile Strecker-type reaction Protected azetidine Protected azetidine α-amino nitrile->Protected azetidine Cyclization 2-(Trifluoromethyl)azetidine-2-carboxylic acid 2-(Trifluoromethyl)azetidine-2-carboxylic acid Protected azetidine->2-(Trifluoromethyl)azetidine-2-carboxylic acid Deprotection Fmoc-protected amino acid Fmoc-protected amino acid 2-(Trifluoromethyl)azetidine-2-carboxylic acid->Fmoc-protected amino acid Fmoc protection

Caption: A plausible synthetic route to Fmoc-(S)-2-(trifluoromethyl)azetidine-2-carboxylic acid.

Experimental Protocol: Synthesis of (S)-2-(Trifluoromethyl)azetidine-2-carboxylic Acid

This protocol is a composite based on reported syntheses of similar compounds and general organic chemistry principles.[4]

Step 1: Synthesis of the Chiral Bicyclic Oxazolidine Intermediate

  • To a solution of (R)-phenylglycinol in a suitable solvent (e.g., toluene), add ethyl 4,4,4-trifluoroacetoacetate.

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent under reduced pressure and purify the resulting chiral oxazolidine by column chromatography.

Step 2: Strecker-type Reaction

  • Dissolve the chiral oxazolidine in a suitable solvent (e.g., methanol).

  • Add trimethylsilyl cyanide and a Lewis acid catalyst (e.g., zinc iodide).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Quench the reaction and work up to isolate the corresponding α-amino nitrile.

Step 3: Cyclization to the Azetidine Ring

  • The α-amino nitrile is first converted to the corresponding amino alcohol.

  • The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate).

  • Treatment with a base (e.g., sodium hydride) will induce intramolecular cyclization to form the protected azetidine ring.

Step 4: Deprotection and Fmoc Protection

  • The protecting groups on the azetidine nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., hydrogenation for a benzyl group and hydrolysis for an ester).

  • The resulting free amino acid is then reacted with Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dioxane/water) to yield the final Fmoc-(S)-2-(trifluoromethyl)azetidine-2-carboxylic acid.

  • Purify the final product by crystallization or column chromatography.

Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-(S)-2-(trifluoromethyl)azetidine-2-carboxylic acid into a peptide sequence follows standard Fmoc-SPPS protocols, with some considerations for the unique properties of this amino acid.

Experimental Protocol: Manual Fmoc-SPPS

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-(S)-2-(trifluoromethyl)azetidine-2-carboxylic acid)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours. For the sterically hindered 2-(trifluoromethyl)azetidine residue, a longer coupling time or the use of a more potent coupling agent like HATU may be necessary.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS Workflow Diagram:

G start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection Add 20% Piperidine/DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling Pre-activate Fmoc-AA-OH Add to resin wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat for next AA wash2->end end->deprotection Next cycle final Final Cleavage & Purification end->final End of sequence

Caption: A simplified workflow for a single coupling cycle in Fmoc-SPPS.

Comparative Performance Analysis: Proline vs. 2-(Trifluoromethyl)azetidine

While direct head-to-head comparative studies for a single peptide are limited in the public domain, we can synthesize a comparative analysis based on existing data for related modifications.

A. Conformational Effects

  • Proline: The five-membered ring of proline restricts the phi (φ) dihedral angle to approximately -60°, predisposing peptides to form β-turns.

  • Azetidine-2-carboxylic acid: The more constrained four-membered ring of azetidine derivatives favors the formation of γ-turns.[1] This fundamental shift in secondary structure can have profound implications for the overall three-dimensional fold of a peptide and its interaction with a biological target. Computational studies have also suggested that peptides containing azetidine may be more flexible than their proline counterparts due to reduced steric hindrance.[5]

B. Proteolytic Stability

The introduction of a 2-(trifluoromethyl)azetidine residue is expected to significantly enhance resistance to enzymatic degradation.

  • Steric Hindrance: The trifluoromethyl group provides substantial steric bulk in the vicinity of the peptide bond, which can hinder the approach of proteases.

  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the scissile peptide bond, making it a less favorable substrate for enzymatic hydrolysis.

Experimental Evidence (Analogous Systems):

A study on a cyclic hexapeptide demonstrated that replacing a glycine residue with a 3-aminoazetidine derivative resulted in complete resistance to α-chymotrypsin digestion over 24 hours, whereas the unmodified peptide was almost entirely degraded.[6] While this is not a direct comparison with 2-(trifluoromethyl)azetidine, it strongly supports the stabilizing effect of the azetidine ring.

C. Cell Permeability

The increased lipophilicity imparted by the trifluoromethyl group is a key driver for potentially improved cell permeability.

Hypothetical Comparative Data:

The following table illustrates the expected trends in a hypothetical comparative study.

ParameterProline-containing Peptide2-(Trifluoromethyl)azetidine-containing PeptideExpected Outcome
Binding Affinity (IC₅₀) Dependent on targetPotentially altered (increased or decreased)The conformational change may improve or disrupt binding.
Proteolytic Half-life (t₁/₂ in plasma) X minutes> X minutesSignificant increase in stability.
Cell Permeability (Papp) Y x 10⁻⁶ cm/s> Y x 10⁻⁶ cm/sIncreased permeability due to higher lipophilicity.
Conformation (predominant turn type) β-turnγ-turnA distinct structural shift.

Conclusion and Future Perspectives

The bioisosteric replacement of proline with 2-(trifluoromethyl)azetidine represents a promising strategy for peptide drug optimization. The combined effects of the conformationally constraining azetidine ring and the lipophilic, electronically-perturbing trifluoromethyl group offer a powerful tool to enhance proteolytic stability and potentially improve cell permeability and target engagement. While further direct comparative studies are needed to fully elucidate the quantitative impact of this substitution across a range of peptide scaffolds, the foundational chemical principles and existing data on related analogues strongly support its utility in drug discovery. Researchers are encouraged to explore this modification in their peptide optimization campaigns to overcome common liabilities and unlock the full therapeutic potential of their lead candidates.

References

  • Bürger, K., et al. (1995). α-Trifluoromethyl-substituierte Aminosäuren als Bausteine für Peptide: Synthesen und Konformationsuntersuchungen. Angewandte Chemie, 107(13-14), 1543-1545.
  • Giraud, A., et al. (2015). Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines. Organic Letters, 17(2), 342-345. Available from: [Link]

  • Alonso, E., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1749-1759. Available from: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews, 97(6), 2243-2266.
  • Isidro-Llobet, A., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(61), 15155-15160. Available from: [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. Available from: [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 13, 2275-2284.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Berger, A. A., et al. (2017). Fluorinated Prolines as Conformational Probes and Scaffolds. Accounts of Chemical Research, 50(8), 1903-1914.
  • Holmgren, S. K., et al. (1999). A hyperstable coiled-coil protein. Protein Science, 8(1), 119-124.
  • Koksch, B., et al. (2007). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 33(3), 475-483.
  • Asante, V., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. Bioorganic & Medicinal Chemistry, 21(12), 3542-3546.
  • Biondi, B., & Formaggio, F. (2012). Use of fluorinated amino acids in peptide design and engineering. Journal of Peptide Science, 18(6), 341-352.
  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with biological systems and applications in biotechnology and biomedicine. Chemical Society Reviews, 41(6), 2135-2171.
  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

Validation

Pharmacokinetic Optimization via 2-Trifluoromethylazetidine: A Comparative Guide on Next-Generation KHK Inhibitors

The Strategic Role of 2-Trifluoromethylazetidine in Drug Design In modern drug discovery, optimizing a molecule's pharmacokinetic (PK) profile often requires precise modulation of basicity, lipophilicity, and metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Trifluoromethylazetidine in Drug Design

In modern drug discovery, optimizing a molecule's pharmacokinetic (PK) profile often requires precise modulation of basicity, lipophilicity, and metabolic stability. The 2-trifluoromethylazetidine moiety has emerged as a highly effective structural tool for these purposes.

From a mechanistic perspective, the azetidine ring provides a rigid, low-molecular-weight scaffold that improves membrane permeability compared to larger pyrrolidine or piperidine rings. However, secondary amines are often highly basic, leading to lysosomal trapping and rapid oxidative metabolism. By introducing a trifluoromethyl ( −CF3​ ) group at the 2-position, scientists leverage a strong electron-withdrawing inductive ( −I ) effect. This drastically lowers the pKa​ of the azetidine nitrogen, reducing the fraction of protonated amine at physiological pH. Consequently, this structural modification shields the adjacent carbon from Cytochrome P450 (CYP450)-mediated oxidation and prevents recognition by efflux transporters like P-glycoprotein (P-gp), which typically favor basic, protonated amines.

Product Comparison: Overcoming PK Liabilities in GS-1291269

To objectively evaluate the performance of the 2-trifluoromethylazetidine motif, we compare the developmental trajectory of GS-1291269 , a potent, neutral Ketohexokinase (KHK) inhibitor developed by Gilead Sciences for the treatment of metabolic-dysfunction-associated steatotic liver disease (MASLD) and diabetic kidney disease (DKD) [1].

Previous clinical KHK inhibitors suffered from organic anion transporting polypeptide (OATP)-mediated hepatic uptake. This caused the drugs to accumulate in the liver, leaving insufficient systemic exposure to treat the kidney. To bypass OATP, neutral molecules were designed, but these introduced new PK liabilities.

As documented in the [1], the integration of the 2-trifluoromethylazetidine motif in GS-1291269 provided a decisive advantage over alternative structural analogs:

  • Alternative 1: Hydroxymethyl Azetidine Analogs Performance: Demonstrated excellent predicted hepatic stability. Liability: The alcohol moiety acted as a hydrogen bond donor that was highly recognized by P-gp, resulting in severe efflux ratios and poor systemic distribution.

  • Alternative 2: Oxetane Amines & Alternative Fluorinated Motifs Performance: Successfully reduced P-gp mediated efflux. Liability: These analogs suffered from unacceptably high intrinsic clearance rates, rendering them unsuitable for once-daily (QD) dosing.

  • The Solution: 2-Trifluoromethylazetidine (GS-1291269) Performance: The −CF3​ substitution successfully abolished the efflux liability associated with the alcohol moiety while maintaining a highly stable metabolic profile. The compound achieved a low predicted clearance suitable for QD dosing and demonstrated broad tissue distribution (reaching both liver and kidney) without OATP-mediated trapping[2].

Quantitative Pharmacokinetic Profile

The superior metabolic stability of the 2-trifluoromethylazetidine motif in GS-1291269 translates to an exceptional cross-species pharmacokinetic profile. The data below summarizes the in vivo PK parameters that support its progression into clinical development [2].

SpeciesClearance ( CL , L/h/kg)Volume of Distribution ( Vss​ , L/kg)Half-life ( T1/2​ , h)Oral Bioavailability ( F% )
Human (Hepatocytes) 0.21 (Predicted)---
Rat 0.934.94.5110% (at 5 mg/kg)
Dog 0.987.08.2198% (at 3 mg/kg)
Cynomolgus Monkey 0.693.65.3125% (at 5 mg/kg)

Data indicates that the incorporation of the 2-trifluoromethylazetidine group prevents rapid first-pass metabolism, yielding >100% bioavailability (due to solubility/absorption dynamics) and extended half-lives across preclinical models.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate the PK and pharmacodynamic (PD) properties of 2-trifluoromethylazetidine-containing compounds.

Protocol 1: In Vitro Hepatocyte Clearance Assay

Rationale: To determine intrinsic clearance ( CLint​ ) and validate that the −CF3​ modification successfully resists CYP450 and Phase II metabolism.

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E (supplemented with GlutaMAX and HEPES) to a final concentration of 1×106 viable cells/mL.

  • Initiation: Pre-incubate the suspension at 37°C (5% CO2​ ) for 10 minutes. Initiate the reaction by adding GS-1291269 to a final concentration of 1 µM.

  • Internal Validation: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control) in separate wells to validate the metabolic competency of the hepatocyte batch.

  • Sampling & Quenching: Aliquot 50 µL of the suspension at 0, 15, 30, 60, 90, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion. Calculate t1/2​ from the log-linear decline to derive CLint​ .

Protocol 2: In Vivo Fructose Challenge (Pharmacodynamic Model)

Rationale: To prove that the optimized PK profile allows the drug to avoid hepatic trapping and engage targets in both the liver and kidney.

  • Dosing: Fast Sprague-Dawley rats overnight. Administer GS-1291269 orally via gavage at escalating doses (0.3, 1.0, 3.0 mg/kg) formulated in 0.5% methylcellulose.

  • Challenge: At Tmax​ (2 hours post-dose), administer an intravenous bolus of fructose (1 g/kg).

  • Harvesting: Sacrifice the animals exactly 2 minutes post-fructose challenge. Rapidly harvest blood and excise liver and kidney tissues, snap-freezing them in liquid nitrogen to halt enzymatic activity.

  • Quantification: Homogenize tissues in a methanol/water buffer. Measure free plasma concentrations of the inhibitor and tissue levels of Fructose-1-Phosphate (F1P) using validated LC-MS/MS.

  • Validation: Plot free plasma concentrations against F1P inhibition. A tight correlation (e.g., plasma EC50​ of 23 nM for kidney and 17 nM for liver) validates the broad distribution enabled by the azetidine motif [3].

Mechanistic Pathway Visualization

The following diagram illustrates how the structural integration of 2-trifluoromethylazetidine in GS-1291269 directly influences both the biochemical pathway of KHK and the systemic pharmacokinetic outcomes.

G Fructose Fructose Intake KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate (F1P) (Drives MASLD & DKD) KHK->F1P Phosphorylation Drug GS-1291269 (2-Trifluoromethylazetidine) Drug->KHK Neutral Inhibition PK Optimized PK: Low Clearance, No Efflux Drug->PK Structural Basis PK->Drug Enables QD Dosing

Fig 1. KHK inhibition by GS-1291269 and the pharmacokinetic impact of its structural motif.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry (2025). Available at:[Link]

  • Fructose metabolism inhibitor shows promise for metabolic dysfunction. BioWorld (2024). Available at:[Link]

  • Discovery of GS-1291269: A broadly distributed, neutral ketohexokinase inhibitor. ACS Spring 2024 Sessions (2024). Available at:[Link]

Comparative

The Trifluoromethyl-Azetidine Moiety: A Comparative Guide to Enhancing Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to innovative structural modifications to overcome pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to innovative structural modifications to overcome pharmacokinetic challenges. Among these, the strategic incorporation of the trifluoromethyl-azetidine moiety has emerged as a powerful tactic to enhance metabolic stability, a critical determinant of a drug's in vivo performance. This guide provides an in-depth comparison of the trifluoromethyl-azetidine group against other common structural motifs, supported by experimental data, to illuminate its advantages in modern drug design.

The Synergy of Trifluoromethyl and Azetidine: A Rationale for Enhanced Stability

The improved metabolic stability conferred by the trifluoromethyl-azetidine moiety is not the result of a single property but rather a synergistic interplay between the trifluoromethyl group and the azetidine ring.

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance in the liver.[1][2] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, chemists can effectively "block" a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[1][2]

The azetidine ring , a four-membered saturated heterocycle, offers a unique combination of properties. Its rigid, three-dimensional structure can improve binding affinity to biological targets.[3] From a metabolic standpoint, the azetidine ring is generally more stable than larger, more flexible rings like pyrrolidine and piperidine, which are more prone to enzymatic attack.[3]

When combined, the trifluoromethyl group can further shield the azetidine ring from metabolism, while the azetidine provides a desirable scaffold for orienting the CF3 group and other pharmacophoric elements.

Comparative Analysis of Metabolic Stability: A Data-Driven Perspective

One study on CB1 receptor positive allosteric modulators provides a clear example of the benefits of the trifluoromethyl group. When a metabolically labile aliphatic nitro group was replaced with a trifluoromethyl group, the resulting compounds were not only more potent but also demonstrated improved in vitro metabolic stability.[4][5] This highlights the general principle of using the robust CF3 group to enhance metabolic resilience.

Another insightful case study on picornavirus inhibitors demonstrated that the introduction of a trifluoromethyl group had a "global protective effect" against hepatic metabolism. The trifluoromethyl analog not only prevented hydroxylation at the site of substitution but also reduced metabolism at other positions on the molecule, resulting in significantly fewer metabolites compared to its methyl-substituted counterpart.[6]

While these examples do not feature the azetidine ring, they underscore the profound impact of the trifluoromethyl group on metabolic stability. The inclusion of the relatively stable azetidine ring is expected to further enhance this effect.

To provide a clearer picture, the following table summarizes the expected impact on metabolic stability when incorporating a trifluoromethyl-azetidine moiety as a bioisosteric replacement for other common groups, based on established principles and the available data.

Original MoietyBioisosteric ReplacementExpected Impact on Metabolic StabilityRationale
tert-butylTrifluoromethyl-azetidinylSignificant Improvement The tert-butyl group is prone to oxidation at the methyl groups. The trifluoromethyl group is highly resistant to oxidation, and the azetidine ring is generally more stable than an acyclic hydrocarbon.
PhenylTrifluoromethyl-azetidinylImprovement The phenyl group is susceptible to aromatic hydroxylation by CYP enzymes. The saturated azetidine ring is not a substrate for this pathway, and the CF3 group further enhances stability.
Pyrrolidine/PiperidineAzetidineImprovement Azetidines often exhibit greater metabolic stability compared to their five- and six-membered counterparts due to their increased ring strain and reduced susceptibility to certain CYP-mediated reactions.[3] The addition of a trifluoromethyl group would likely amplify this advantage.

It is important to note that the metabolic fate of any given compound is highly dependent on its overall structure. In some cases, the introduction of an azetidine ring may not automatically confer stability. For instance, in a study of TZT-1027 analogues, an azetidine-containing compound demonstrated a very short half-life of less than 2 minutes in a mouse liver microsome assay.[7] This underscores the importance of empirical testing for each new chemical entity.

Potential Metabolic Pathways of Trifluoromethyl-Azetidine Containing Compounds

While the trifluoromethyl group itself is exceptionally stable, the rest of the molecule, including the azetidine ring, can still be subject to metabolic transformation. Understanding these potential pathways is crucial for predicting a compound's pharmacokinetic profile.

Parent Trifluoromethyl-Azetidine Containing Drug N_dealkylation N-Dealkylation of Azetidine Parent->N_dealkylation CYP-mediated Ring_Opening Azetidine Ring Opening Parent->Ring_Opening CYP-mediated Oxidation Oxidation at other positions on the molecule Parent->Oxidation CYP-mediated Conjugation Phase II Conjugation (e.g., Glucuronidation) N_dealkylation->Conjugation Ring_Opening->Conjugation Oxidation->Conjugation

Caption: Potential metabolic pathways for a generic trifluoromethyl-azetidine containing compound.

The primary routes of metabolism for compounds containing a trifluoromethyl-azetidine moiety are likely to involve:

  • N-dealkylation: If the azetidine nitrogen is substituted, enzymatic removal of the substituent is a common metabolic pathway.

  • Oxidation of the Azetidine Ring: While more stable than larger rings, the azetidine ring can still undergo oxidation at the carbon atoms.

  • Metabolism at Other Sites: The presence of the stable trifluoromethyl-azetidine moiety may shift the metabolic burden to other, more labile parts of the molecule.

  • Phase II Conjugation: The products of Phase I metabolism (oxidation, etc.) are often conjugated with polar molecules like glucuronic acid to facilitate excretion.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a compound containing a trifluoromethyl-azetidine moiety, the in vitro liver microsomal stability assay is a standard and reliable method.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Test_Compound Prepare Test Compound Stock Solution Pre_incubation Pre-incubate Microsomes and Test Compound at 37°C Test_Compound->Pre_incubation Microsomes Thaw and Prepare Liver Microsomes Microsomes->Pre_incubation NADPH Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH System NADPH->Initiation Pre_incubation->Initiation Time_points Incubate and collect samples at various time points Initiation->Time_points Quenching Quench Reaction with Cold Organic Solvent Time_points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LC_MS Analyze Supernatant by LC-MS/MS Centrifugation->LC_MS Quantification Quantify Parent Compound Remaining LC_MS->Quantification Calculation Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Quantification->Calculation

Caption: Workflow for the in vitro liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Cold organic solvent (e.g., acetonitrile or methanol) for quenching the reaction

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration (typically 0.5-1.0 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound and positive controls to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold organic solvent. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) can then be calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The trifluoromethyl-azetidine moiety represents a valuable and increasingly utilized structural motif in modern drug discovery. Its ability to enhance metabolic stability, primarily by blocking oxidative metabolism at and near the site of incorporation, can significantly improve a drug candidate's pharmacokinetic profile. While the ultimate metabolic fate of any compound is a complex interplay of its entire structure, the strategic inclusion of the trifluoromethyl-azetidine group offers a rational and often effective approach to designing more robust and successful therapeutics. The experimental protocols outlined in this guide provide a framework for the empirical validation of these design principles.

References

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. Available at: [Link].

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. Available at: [Link].

  • Li, W., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available at: [Link].

  • Gelin, A., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(31), 8193-8199. Available at: [Link].

  • Gill, A. K., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10738–10775. Available at: [Link].

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. Available at: [Link].

  • Singh, A., et al. (2021). Examples of azetidine-based bioisosters. ResearchGate. Available at: [Link].

  • Khanye, S. D., et al. (2020). Structure-Activity Relationship Studies Reveal New Astemizole Analogues Active against Plasmodium falciparum In Vitro. ACS Infectious Diseases, 6(11), 2966–2980. Available at: [Link].

  • Ramisetty, M. K., et al. (2022). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Journal of Molecular Graphics and Modelling, 115, 108223. Available at: [Link].

  • Cole, A. J., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(51), 23376–23385. Available at: [Link].

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. Available at: [Link].

  • Bioisosteres | News. Cambridge MedChem Consulting. Available at: [Link].

  • Li, Y., et al. (2022). Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap. Frontiers in Pharmacology, 13, 1027870. Available at: [Link].

  • Koyiparambath, V. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link].

  • Koyiparambath, V. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link].

  • Gelin, A., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 27(31), 8193-8199. Available at: [Link].

  • Di Pietro, O., et al. (2023). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, 66(6), 4057–4081. Available at: [Link].

Sources

Validation

Conformational Analysis of 2-Carboxy-Azetidine Peptides: A Comparative Guide

As peptidomimetics and conformationally restricted therapeutics dominate modern drug discovery, the strategic substitution of standard amino acids with cyclic analogues has become a critical optimization tool. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

As peptidomimetics and conformationally restricted therapeutics dominate modern drug discovery, the strategic substitution of standard amino acids with cyclic analogues has become a critical optimization tool. Among these, L-azetidine-2-carboxylic acid (Aze) —the four-membered lower homologue of L-proline (Pro)—presents unique biophysical properties.

This guide provides an objective, data-driven comparison of Aze-containing peptides against their Proline (5-membered) and Pipecolic acid (Pip, 6-membered) counterparts. By analyzing the thermodynamics of cis-trans isomerization, secondary structure induction, and experimental methodologies, drug development professionals can better predict the structural consequences of Aze incorporation.

Mechanistic Foundation: The Biophysics of Ring Contraction

The substitution of Pro with Aze fundamentally alters the peptide backbone trajectory. Proline’s five-membered pyrrolidine ring restricts the backbone dihedral angle ( ϕ ) to approximately -65°, heavily favoring the formation of β -turns and the all-trans Polyproline II (PPII) helix [1].

When the ring is contracted to the four-membered azetidine system, two critical biophysical shifts occur:

  • Altered Turn Induction: The reduced ring size and altered steric constraints force Aze-containing peptides to preferentially adopt γ -turns (characterized by an i to i+2 hydrogen bond), whereas Proline strongly favors β -turns ( i to i+3 ) [2].

  • Reduced Rotational Barrier: The activation energy ( ΔG‡ ) required for peptidyl-Aze cis-trans isomerization is significantly lower than that of Proline. Dynamic 1 H NMR studies demonstrate that the rotational barrier for cyclic proline analogues like Aze is approximately 10 kJ/mol lower than that of Proline [3].

  • PPII Helix Destabilization: Aze exhibits a much higher propensity than Proline to undergo trans cis isomerization. This high cis population disrupts the all-trans requirement for PPII helices, introducing a severe 180° bend in the polypeptide chain and increasing overall backbone flexibility [1, 4].

ConformationalDivergence Pro Proline (Pro) 5-Membered Ring Beta Favors β-Turns (i to i+3 H-bonding) Pro->Beta PPII Stable Polyproline II (All-trans Helix) Pro->PPII Aze Azetidine-2-carboxylic acid (Aze) 4-Membered Ring Gamma Favors γ-Turns (i to i+2 H-bonding) Aze->Gamma Disrupt Destabilized PPII (High trans→cis Propensity) Aze->Disrupt

Conformational divergence between Proline and Aze in peptide backbones.

Quantitative Comparison of Proline Analogues

To objectively select the correct cyclic analogue for a target peptide, researchers must weigh ring puckering, rotational barriers, and structural induction. The table below synthesizes the conformational parameters of Aze, Pro, and Pip[2, 3, 5].

ParameterAze (Azetidine-2-carboxylic acid)Pro (Proline)Pip (Pipecolic acid)
Ring Size 4-membered5-membered6-membered
Ring Puckering Highly planar / Less puckeredEnvelope / Half-chairChair conformation preferred
Rotational Barrier ( ΔG‡ ) ~75 kJ/mol~85 kJ/mol~85 kJ/mol
Preferred Turn Motif γ -turn ( i to i+2 ) β -turn ( i to i+3 )Mixed / β -turn
PPII Helix Stability Highly DestabilizingHighly StabilizingModerately Stabilizing
trans cis Propensity HighModerateModerate

Note: The misincorporation of Aze into proline-rich regions of human proteins (such as myelin basic protein) has been hypothesized to disrupt critical PPII structures, potentially contributing to the pathogenesis of neurodegenerative diseases like Multiple Sclerosis [6].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the conformational analysis of Aze peptides must be validated through orthogonal techniques. Below are the definitive, step-by-step protocols for quantifying these biophysical traits.

Protocol 1: Quantifying cis/trans Rotational Barriers via Dynamic 1 H NMR

Causality: The partial double-bond character of the peptidyl-Aze imide bond causes the cis and trans isomers to exist in slow exchange on the NMR timescale at room temperature. By applying a temperature gradient, the thermal energy eventually overcomes the rotational barrier ( ΔG‡ ). When the exchange rate matches the frequency difference between the isomer peaks, the signals coalesce. Fitting this line broadening to the Eyring equation allows for the precise extraction of kinetic parameters [3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the synthesized Aze-peptide (e.g., Ac-Aze-NHMe) in D 2​ O or CDCl 3​ to a concentration of 2–5 mM. Ensure the pH/pD is strictly controlled to prevent acid/base catalyzed exchange.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify and assign the distinct α -proton resonances for both the cis and trans conformers.

  • Temperature Gradient: Acquire successive 1D 1 H spectra at 5 K increments, ranging from 298 K up to 365 K (or the solvent's boiling limit).

  • Coalescence Observation: Monitor the target α -proton peaks. Record the exact coalescence temperature ( Tc​ ) where the distinct cis and trans doublets merge into a single broad singlet.

  • Line-Shape Analysis: Export the FID data to a line-shape analysis software (e.g., DNMR3 or TopSpin Dynamics). Simulate the spectra to extract the exchange rate constant ( k ) at each temperature.

  • Eyring Plotting: Plot ln(k/T) versus 1/T . The slope of this linear regression yields the activation enthalpy ( ΔH‡ ), and the y-intercept yields the activation entropy ( ΔS‡ ), from which ΔG‡ is calculated.

NMRWorkflow S1 Peptide Synthesis & D2O Prep S2 Dynamic 1H NMR (Temp Gradient) S1->S2 S3 Line-Shape Analysis (Signal Coalescence) S2->S3 S4 Eyring Plot Fit (Rate Constants) S3->S4 S5 Extract ΔG‡ (Rotational Barrier) S4->S5

Workflow for determining cis/trans rotational barriers via dynamic NMR.

Protocol 2: Assessing Secondary Structure Disruption via Circular Dichroism (CD)

Causality: CD spectroscopy is exquisitely sensitive to the chiral environment of the peptide backbone. A stable Polyproline II (PPII) helix presents a highly specific CD signature: a strong negative ellipticity band near 200 nm and a weak positive band near 228 nm. Because Aze induces a 180° chain bend and favors cis isomers, its incorporation will visibly abrogate the 228 nm positive band, shifting the spectrum toward a random coil signature [1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a low-salt, UV-transparent buffer (e.g., 10 mM Potassium Phosphate, pH 7.4). High chloride concentrations must be avoided as they absorb heavily below 210 nm.

  • Peptide Solubilization: Dissolve the Aze-containing peptide and the Pro-containing control peptide to a final concentration of 50–100 µM. Verify exact concentrations using UV absorbance at 214 nm or 280 nm (if aromatic residues are present).

  • Instrument Calibration: Purge the CD spectropolarimeter with high-purity nitrogen gas for 15 minutes prior to scanning to remove atmospheric oxygen (which absorbs deep UV).

  • Spectral Acquisition: Load the sample into a 1 mm pathlength quartz cuvette. Scan from 260 nm down to 190 nm at 298 K. Use a scanning speed of 50 nm/min, a data pitch of 0.5 nm, and average at least 3 accumulations to optimize the signal-to-noise ratio.

  • Data Deconvolution: Subtract the buffer baseline. Convert the raw ellipticity ( θ , in mdeg) to Mean Residue Ellipticity (MRE) to normalize for peptide length and concentration. Compare the amplitude of the 228 nm band between the Aze and Pro variants to quantify the loss of PPII helicity.

Conclusion

The substitution of Proline with Azetidine-2-carboxylic acid is not a structurally silent modification. The loss of a single methylene group fundamentally rewires the peptide's thermodynamic landscape, lowering the cis-trans rotational barrier by ~10 kJ/mol, shifting the backbone preference from β -turns to γ -turns, and actively destabilizing extended PPII networks. For drug development professionals, leveraging these biophysical realities allows for the precise tuning of peptide rigidity, receptor binding affinity, and proteolytic stability.

References

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations.Journal of Molecular Graphics and Modelling (NIH).
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.The Journal of Organic Chemistry (ACS).
  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin.Brandeis University Research.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides.Biopolymers (NIH).
  • Conformational Preferences of Proline Analogues with Different Ring Size.The Journal of Physical Chemistry B (ACS).
  • Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis.
Comparative

Assessing the Enantiomeric Purity of (2S)-2-(Trifluoromethyl)azetidine: A Comparison Guide

Executive Summary & The Analytical Challenge (2S)-2-(trifluoromethyl)azetidine is a highly specialized chiral building block increasingly utilized in modern drug discovery. Its unique combination of a strained four-membe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(2S)-2-(trifluoromethyl)azetidine is a highly specialized chiral building block increasingly utilized in modern drug discovery. Its unique combination of a strained four-membered ring and a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF₃) group makes it an ideal bioisostere for modulating basicity and metabolic stability. Notably, it plays a critical role in the synthesis of advanced clinical candidates, such as the neutral ketohexokinase (KHK) inhibitor GS-1291269 , where the strict (2S)-stereochemistry is essential for precise binding within the KHK-C ATP pocket.

However, quantifying the enantiomeric excess (ee%) of this specific amine presents a triad of analytical challenges:

  • High Volatility: The low molecular weight and lack of heavy heteroatoms make it prone to evaporative loss during sample preparation.

  • Lack of a UV Chromophore: The absence of a conjugated π -system renders standard HPLC-UV analysis ineffective.

  • Chemical Instability: As a strained, fluorinated heterocycle, it can be prone to ring-opening under harsh derivatization conditions compared to its non-fluorinated alternatives (e.g., 2-methylazetidine).

As an Application Scientist, selecting the correct analytical modality is paramount. This guide objectively compares the three primary workflows for assessing the enantiomeric purity of this compound: Direct Chiral GC-FID , Chiral SFC/HPLC (Post-Derivatization) , and ¹⁹F NMR via Mosher's Amide Derivatization .

G A Sample: (2S)-2-(Trifluoromethyl)azetidine B Assess Sample Properties (Volatility, UV Chromophore) A->B C Direct Chiral GC-FID (High Volatility) B->C Direct analysis D Chiral SFC / HPLC (Requires UV-active derivatization) B->D High throughput E 19F NMR via Mosher's Amide (Highly specific, no UV needed) B->E Absolute ee% / No UV

Fig 1. Decision matrix for selecting the analytical modality for chiral azetidines.

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of each analytical approach, we must weigh sample preparation complexity against the resolution and sensitivity of the output data.

Analytical ModalityPrinciple of SeparationSample PreparationRun TimeSensitivity (LOD)Key AdvantagePrimary Limitation
¹⁹F NMR (Mosher's) Diastereomeric chemical shift dispersionDerivatization required~10 min (NMR)~1-2% eeAbsolute quantification, leverages native CF₃, zero UV backgroundRequires stoichiometric conversion to avoid kinetic resolution
Chiral GC-FID Direct chiral stationary phase partitioningMinimal (Free-basing only)15-30 min<0.5% eeHigh resolution for volatile amines without derivatizationPotential thermal degradation or peak tailing
Chiral SFC-UV Supercritical fluid partitioningUV-tag derivatization (e.g., Benzoylation)5-10 min<0.1% eeRapid, sharp peak shapes, high throughputRequires an extra synthetic step to add a UV-active protecting group

Method 1: ¹⁹F NMR via Mosher's Amide Derivatization (The Orthogonal Gold Standard)

Expertise & Experience: The Causality of the Method

Why is ¹⁹F NMR the preferred orthogonal method for this specific molecule? The target molecule contains a native -CF₃ group. By reacting the secondary amine with (R)-(-)- α -Methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), we generate a diastereomeric amide containing two distinct CF₃ environments. ¹⁹F NMR provides a massive chemical shift dispersion (often >0.1 ppm difference between diastereomers) with zero background interference from solvents or non-fluorinated impurities. This eliminates the need for complex chromatography and bypasses the molecule's lack of UV absorbance .

Trustworthiness: Creating a Self-Validating System

To ensure this protocol is self-validating, two critical checks must be embedded:

  • Racemic Baseline Validation: You must first derivatize a racemic standard of 2-(trifluoromethyl)azetidine to prove that the (R,R) and (R,S) diastereomers resolve perfectly on the NMR timescale.

  • Conversion Verification: Excess MTPA-Cl and extended reaction times are used intentionally to drive the reaction to 100% completion. If the reaction stops at 80%, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the measured ee%. Complete conversion must be verified via ¹H NMR before interpreting the ¹⁹F spectra.

Workflow S1 1. Amine Free-Basing (if HCl salt) S2 2. Reaction with (R)-MTPA-Cl (DIPEA, DCM, 25°C) S1->S2 S3 3. Aqueous Workup & Extraction (Remove unreacted MTPA) S2->S3 S4 4. 19F NMR Acquisition (Observe CF3 shifts) S3->S4 S5 5. ee% Calculation (Integration of diastereomeric peaks) S4->S5

Fig 2. Step-by-step workflow for Mosher's amide derivatization and 19F NMR analysis.

Experimental Protocol
  • Free-basing: If starting from (2S)-2-(trifluoromethyl)azetidine hydrochloride, suspend 10 mg in 0.5 mL of anhydrous dichloromethane (DCM). Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Derivatization: Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Add 0.5 mL of saturated aqueous NaHCO₃ to hydrolyze unreacted MTPA-Cl. Extract the organic layer and wash with 0.1 M HCl to remove residual DIPEA.

  • Sample Preparation: Evaporate the organic layer under a gentle stream of N₂ (avoid vacuum to prevent evaporative loss of the product). Dissolve the residue in CDCl₃.

  • Acquisition: Acquire ¹⁹F NMR (at least 376 MHz) using inverse-gated decoupling to ensure accurate integration.

  • Calculation: Integrate the two distinct -CF₃ singlets. Calculate ee% using the formula: ee% = ((Area S - Area R) / (Area S + Area R)) × 100.

Method 2: Direct Chiral Gas Chromatography (GC-FID)

Expertise & Experience: The Causality of the Method

For highly volatile amines lacking a chromophore, GC-FID is a highly effective direct measurement tool. Using a cyclodextrin-based chiral stationary phase (e.g., CP-Chirasil-Dex CB), the enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin. The Flame Ionization Detector (FID) responds to the carbon content, completely bypassing the need for a UV-active protecting group.

Trustworthiness: Creating a Self-Validating System

The system is validated by injecting a racemic mixture to ensure a resolution factor ( Rs​ ) ≥1.5 . Because secondary amines can interact with active silanol groups on the column (causing peak tailing and integration errors), the protocol mandates the use of a deactivated glass liner and a high split ratio to maintain peak symmetry.

Experimental Protocol
  • Sample Prep: Dissolve 2 mg of the free base amine in 1 mL of GC-grade methanol.

  • Column Setup: Install a CP-Chirasil-Dex CB column (25 m × 0.25 mm × 0.25 μ m).

  • Instrument Conditions:

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 200°C, Split ratio 50:1 (to prevent column overloading).

    • Detector: FID at 250°C.

  • Oven Program: Hold isothermally at 60°C for 5 minutes, then ramp at 5°C/min to 120°C.

  • Validation & Analysis: Run the racemic standard. The (2R) and (2S) enantiomers will elute at distinct retention times. Integrate the baseline-resolved peak areas to determine the ee%.

Method 3: Chiral SFC (Post-Derivatization)

Expertise & Experience: The Causality of the Method

If high-throughput screening is required, Supercritical Fluid Chromatography (SFC) is utilized. However, because the azetidine cannot be detected via UV, it must first be derivatized with a UV-active group (e.g., Benzoyl chloride). SFC is preferred over standard HPLC because the supercritical CO₂ mobile phase provides superior diffusivity and faster mass transfer, leading to significantly sharper peaks for fluorinated heterocycles.

Experimental Protocol Summary
  • React the azetidine with Benzoyl chloride and Et₃N in DCM for 30 minutes.

  • Purify the benzoylated product via a short silica plug to remove baseline-interfering benzoic acid.

  • Inject onto a Chiralpak IG column using SFC (CO₂/MeOH gradient) with UV detection at 254 nm.

  • Validate baseline separation ( Rs​>1.5 ) using a benzoylated racemic standard before analyzing the enantioenriched batch.

References

  • Kasun, Z. A., et al. "The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group." Journal of Medicinal Chemistry, 2026, 69(1), 501-516. URL:[Link]

  • Linclau, B., et al. "Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities." The Journal of Organic Chemistry, 2022. URL:[Link]

Validation

Comparative Guide: Trifluoromethylated Azetidines vs. Trifluoromethylated Pyrrolidines in Drug Design

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The incorporation of saturated nitrogen heterocycles is a cornerstone of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The incorporation of saturated nitrogen heterocycles is a cornerstone of modern drug discovery, offering predictable vectors for substituent placement and favorable physicochemical properties. Among these, the 4-membered azetidine and 5-membered pyrrolidine rings are highly privileged scaffolds. When functionalized with a trifluoromethyl ( −CF3​ ) group, these rings undergo profound stereoelectronic transformations.

This guide provides an objective, data-driven comparison of trifluoromethylated azetidines and pyrrolidines. By examining the causality behind their physicochemical shifts, conformational dynamics, and metabolic stability, this document equips medicinal chemists with the rationale needed to select the optimal scaffold for their target product profile.

Structural & Physicochemical Causality

The addition of a −CF3​ group to an aliphatic amine ring is not merely a steric substitution; it fundamentally rewrites the molecule's electronic distribution and interaction with biological matrices.

pKa Modulation and Membrane Permeability

The −CF3​ moiety exerts a powerful electron-withdrawing inductive effect ( −I ). By pulling electron density away from the basic nitrogen atom, it significantly lowers the conjugate acid pKa of the amine[1].

  • Azetidines: Because the 4-membered ring is smaller, the through-bond distance between a β

    • or γ -positioned −CF3​ group and the nitrogen atom is shorter than in a 5-membered ring. Consequently, trifluoromethylated azetidines experience a more drastic pKa reduction (often dropping to 7.5–8.8) compared to their unsubstituted counterparts (~10.4)[2].
  • Pyrrolidines: In the 5-membered pyrrolidine system (baseline pKa ~11.3), the inductive effect is slightly attenuated by the increased bond distance, typically resulting in a pKa of 8.5–9.5 depending on the regiochemistry of the substitution[1][2].

The Causality: Lowering the pKa closer to physiological pH (7.4) increases the fraction of the un-ionized (neutral) species in systemic circulation. This un-ionized fraction, combined with the high lipophilicity of the fluorine atoms, directly drives enhanced passive membrane permeability[3].

Metabolic Stability vs. Chemical Stability

Cytochrome P450 (CYP) enzymes typically metabolize aliphatic amines via α -C-H oxidation, leading to N-dealkylation or ring opening. The bulky, highly electronegative −CF3​ group acts as a steric and electronic shield, deactivating adjacent C-H bonds toward oxidative metabolism[3].

However, ring strain introduces a critical divergence:

  • Trifluoromethylated Pyrrolidines: Exhibit exceptional overall stability. The 5-membered ring has low strain (~6 kcal/mol), meaning the CYP-shielding effect of the −CF3​ group translates directly to a prolonged in vivo half-life.

  • Trifluoromethylated Azetidines: While highly resistant to CYP-mediated oxidation, the inherent ring strain of the 4-membered azetidine (~26 kcal/mol) makes it susceptible to alternative chemical degradation pathways. For instance, during the discovery of the Ketohexokinase (KHK) inhibitor GS-1291269, researchers found that while trifluoromethyl azetidines provided excellent target potency, they were unexpectedly less stable than their hydroxymethyl cognates, leading to unacceptably high predicted clearance rates[4].

G CF3 Trifluoromethylation (-CF3) Inductive Strong -I Inductive Effect CF3->Inductive Steric Increased Steric Bulk CF3->Steric Lipophilic High Fluorine Content CF3->Lipophilic pKa Reduced Amine pKa Inductive->pKa CYP CYP450 Shielding Steric->CYP LogP Increased logP / logD Lipophilic->LogP Perm Enhanced Membrane Permeability pKa->Perm Stability Extended in vivo Half-Life CYP->Stability LogP->Perm

Logical relationship between trifluoromethylation and resulting pharmacokinetic enhancements.

Conformational Dynamics

The spatial presentation of pharmacophores is dictated by the conformational preferences of the central scaffold.

  • Pyrrolidine Flexibility: Unsubstituted pyrrolidines rapidly interconvert between various envelope and half-chair conformations. The introduction of a −CF3​ group restricts this flexibility. Due to stereoelectronic effects (such as the gauche effect) and the sheer steric bulk of the −CF3​ group, the ring is forced into a specific pucker—often favoring the pseudoequatorial position to minimize 1,3-diaxial interactions. This rigidification reduces the entropic penalty upon binding to the target protein.

  • Azetidine Rigidity: Azetidines are inherently more rigid, adopting a "butterfly" puckered conformation to relieve torsional strain between adjacent hydrogen atoms. The addition of a −CF3​ group locks this conformation almost entirely, providing a highly predictable, linear exit vector for attached pharmacophores.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical profiles of these two scaffolds.

PropertyUnsubstituted AzetidineTrifluoromethylated AzetidineUnsubstituted PyrrolidineTrifluoromethylated Pyrrolidine
Ring Size 4-membered4-membered5-membered5-membered
Typical pKa ~10.4~7.5 - 8.8~11.3~8.5 - 9.5
Lipophilicity (ΔlogP) Baseline+0.8 to +1.1Baseline+0.8 to +1.1
Conformational State Rigid (Puckered)Highly Rigid (Locked)Flexible (Envelope)Restricted (Substituent-driven)
Metabolic Stability ModerateHigh (CYP) / Low (Chemical)Low-ModerateVery High (CYP & Chemical)
Ring Strain ~26 kcal/mol~26 kcal/mol~6 kcal/mol~6 kcal/mol

Synthesis & Structural Assembly

Accessing these fluorinated motifs requires careful synthetic planning to avoid defluorination or ring-opening side reactions.

  • Trifluoromethylated Azetidines: A highly robust and diastereoselective method involves the use of enantiopure 4-trifluoromethyl- β -lactam building blocks. By modifying the aldehyde and reductively removing the β -lactam carbonyl moiety, chemists can generate highly functionalized 2-(trifluoromethyl)azetidines. Subsequent treatment with nucleophiles allows for the synthesis of complex chiral derivatives via the interception of bicyclic aziridinium intermediates[5].

  • Trifluoromethylated Pyrrolidines: These are commonly synthesized via asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes, or through direct deoxyfluorination of advanced pyrrolidine-carboxylic acid precursors using reagents like DAST or Deoxo-Fluor.

Self-Validating Experimental Methodologies

To objectively compare these scaffolds in a drug discovery program, robust, self-validating assays must be employed. Below are the standard operating procedures for determining pKa and metabolic stability.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because −CF3​ groups significantly decrease aqueous solubility, direct aqueous titration is often impossible. This protocol uses a cosolvent system with Yasuda-Shedlovsky extrapolation.

  • System Calibration (Self-Validation): Calibrate the glass electrode using standard aqueous buffers (pH 4, 7, 10). Titrate a reference standard with a known pKa (e.g., Quinine, pKa 8.5) in the exact cosolvent ratios used for the test article to validate the extrapolation model.

  • Sample Preparation: Dissolve 1-2 mg of the trifluoromethylated heterocycle in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

  • Titration: Titrate each solution with standardized 0.1 M HCl or 0.1 M KOH under an inert argon atmosphere at a constant 25°C.

  • Data Processing: Plot the apparent pKa (psKa) against the dielectric constant of the varying cosolvent mixtures. Extrapolate the linear regression to 100% water (dielectric constant ~78.3) to determine the true aqueous pKa.

Protocol B: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Include Verapamil (rapidly metabolized) as a positive control and Warfarin (slowly metabolized) as a negative control to validate the enzymatic activity of the microsome batch.

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (the electron donor required for CYP activity).

  • Quenching & Internal Standard: At timepoints 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). Causality: The IS corrects for any matrix effects or sample loss during subsequent centrifugation and injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

Workflow Start Test Compound + Internal Standard (Self-Validation) Microsomes Add Human Liver Microsomes (CYP450 Source) Start->Microsomes NADPH Initiate with NADPH (Electron Donor) Microsomes->NADPH Incubate Incubate at 37°C (Timepoints: 0, 15, 30, 60 min) NADPH->Incubate Quench Quench with Cold Acetonitrile (Precipitates Proteins) Incubate->Quench Centrifuge Centrifugation (Isolates Supernatant) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS

Self-validating experimental workflow for determining in vitro microsomal stability.

Conclusion

Both trifluoromethylated azetidines and pyrrolidines offer exceptional utility in modulating the pKa and lipophilicity of basic amine pharmacophores.

  • Choose Trifluoromethylated Pyrrolidines when overall metabolic and chemical stability is the primary bottleneck in your lead optimization, as the unstrained 5-membered ring safely leverages the CYP-shielding effects of the −CF3​ group.

  • Choose Trifluoromethylated Azetidines when extreme conformational rigidity and a linear exit vector are strictly required for target engagement, provided that the chemical stability of the strained 4-membered ring is closely monitored in downstream assays.

References

  • The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry - ACS Publications.[Link][4]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ResearchGate.[Link][3]

  • Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl-β-lactam Building Blocks. Synlett - ResearchGate.[Link][5]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society - ResearchGate.[Link][1]

  • Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv.[Link][2]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry - D-NB.[Link]

Sources

Comparative

Structural Elucidation of Highly Strained Azetidine-Fused Tricyclic Compounds: A Comparative Validation Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction: The Analytical Challenge of Strained Heterocycles Azetidine-fused tri...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction: The Analytical Challenge of Strained Heterocycles

Azetidine-fused tricyclic compounds are increasingly recognized as privileged scaffolds in central nervous system (CNS) drug discovery. Historically explored as [1], these architectures incorporate a highly strained four-membered azetidine ring (ring strain ~25.4 kcal/mol) into a rigid tricyclic framework. This provides a high fraction of sp³ carbons (Fsp³), enhancing blood-brain barrier permeability while serving as metabolically stable bioisosteres for larger cyclic amines.

However, the inherent ring strain and complex 3D architecture make structural elucidation notoriously difficult. Relying on a single analytical method often leads to catastrophic misassignments. For instance, during the synthesis of densely functionalized azetidines, intended [3.3.0] spirocyclic systems have been documented to unexpectedly rearrange into [4.2.0] fused systems—a skeletal shift that is nearly invisible to basic mass spectrometry and ambiguous in standard 1D NMR .

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-Ray Diffraction (SCXRD), and High-Resolution Mass Spectrometry (HRMS) to establish a self-validating workflow for these intricate scaffolds.

Section 1: Comparative Analysis of Analytical Modalities

To establish a robust validation system, researchers must understand the orthogonal strengths and limitations of each analytical tool when applied to highly strained heterocycles.

Table 1: Performance Comparison of Structural Validation Modalities

Analytical ModalityPrimary OutputAdvantages for Azetidine TricyclesLimitations
1D & 2D NMR Connectivity & Relative StereochemistryNon-destructive; excellent for solution-state conformation; HMBC confirms exact ring fusion points.Ring strain alters standard Karplus relationships; severe signal overlap in sp³-rich regions.
SCXRD Absolute 3D ConfigurationUnambiguous proof of stereochemistry, ring size, and atomic coordinates; identifies unexpected ring expansions.Requires high-quality single crystals; DOS library compounds are often intractable oils.
HRMS (ESI-TOF) Exact Mass & FormulaRapid confirmation of molecular weight; tandem MS (MS/MS) aids in identifying fragmentation patterns.Cannot distinguish stereoisomers, diastereomers, or regiochemical fusion isomers.

Section 2: Causality in Experimental Design

As an application scientist, it is critical to understand why standard validation protocols fail for azetidine-fused tricycles. The causality lies in the quantum mechanics of the strained ring.

The ~90° bond angles in the azetidine ring force the nitrogen lone pair into a higher s-character orbital, which significantly alters the electron shielding of adjacent protons and carbons. Consequently, standard ¹H-¹H coupling constants ( 3JHH​ ) deviate heavily from the idealized Karplus equation. A standard 1D ¹H NMR spectrum will often present coupling constants that mimic a five-membered ring, misleading the chemist.

Because of this strain-induced deviation, a self-validating protocol must incorporate 2D NMR (specifically NOESY or ROESY for spatial proximity) to map the through-space interactions of the tricyclic core. Furthermore, because ring expansions (e.g., yielding[6,4] or [4.2.0] systems) occur via unpredictable transition states , SCXRD is required as an orthogonal ground truth to correct potential NMR misassignments.

Section 3: Self-Validating Experimental Protocol

The following step-by-step methodology ensures absolute structural confidence by layering orthogonal analytical techniques.

Step 1: HRMS Exact Mass Confirmation
  • Prepare a 1 µg/mL solution of the purified tricyclic compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Validate that the observed[M+H]⁺ peak matches the calculated exact mass within a mass error of < 5 ppm to rule out solvent adducts or synthetic dimers.

Step 2: 2D NMR Connectivity Mapping
  • Dissolve 15-20 mg of the compound in 600 µL of a deuterated solvent that prevents signal overlap (e.g., CDCl₃ or DMSO- d6​ ).

  • Acquire standard ¹H and ¹³C spectra on a high-field spectrometer (≥ 500 MHz).

  • Execute a gradient-selected HSQC experiment to map all direct C-H bonds, specifically identifying the highly deshielded azetidine α -protons.

  • Execute a gradient-selected HMBC experiment. Critical Check: Look for 3JCH​ correlations across the ring fusion points to confirm the tricyclic connectivity, ensuring the ring has not cleaved.

Step 3: Stereochemical Assignment via NOESY
  • Acquire a 2D NOESY (or ROESY for mid-sized molecules) with a mixing time of 300-500 ms.

  • Map the through-space interactions between the azetidine protons and the adjacent fused-ring protons to definitively assign the endo vs. exo configuration of the tricyclic fusion.

Step 4: Orthogonal Validation via SCXRD
  • Dissolve the compound in a minimum volume of a volatile solvent (e.g., dichloromethane).

  • Layer with an anti-solvent (e.g., hexanes) and allow slow evaporation at 4 °C to induce crystallization.

  • Mount a suitable single crystal on a diffractometer equipped with a Mo or Cu K α radiation source.

  • Solve the structure using direct methods to unambiguously confirm the tricyclic core, bond angles, and absolute stereochemistry.

ValidationWorkflow Synth Azetidine-Fused Tricycle Synthesis HRMS HRMS (ESI-TOF) Exact Mass Confirmation Synth->HRMS Step 1: Mass Check NMR2D 1D & 2D NMR (COSY, HSQC, HMBC) HRMS->NMR2D Step 2: Connectivity NOESY NOESY / ROESY Relative Stereochemistry NMR2D->NOESY Step 3: Stereocenters XRD Single-Crystal XRD Absolute Configuration NOESY->XRD Step 4: Crystallization Valid Validated 3D Structure NOESY->Valid Solution State Validated XRD->Valid Solid State Validated

Workflow for the structural validation of azetidine-fused tricyclic compounds.

Section 4: Supporting Experimental Data

When comparing the quantitative data yielded by these modalities, the diagnostic markers for a successfully synthesized azetidine-fused tricycle become apparent. Table 2 summarizes the expected analytical ranges for these highly strained systems.

Table 2: Quantitative Diagnostic Markers for Azetidine-Fused Tricycles

ParameterModalityExpected Range / ObservationCausality / Significance
Exact Mass Error HRMS< 5.0 ppmConfirms molecular formula; essential first step before structural elucidation.
C α Chemical Shift ¹³C NMR55.0 - 65.0 ppmSignificant deshielding occurs due to ring strain and nitrogen electronegativity.
3JHH​ (cis) ¹H NMR7.0 - 9.0 HzDeviates from unstrained rings; heavily diagnostic for azetidine relative stereochemistry.
Bond Angle (C-N-C) SCXRD~88° - 92°Direct physical proof of the highly strained four-membered ring architecture.

By adhering to this multi-modal, self-validating workflow, researchers can confidently assign the structures of azetidine-fused tricycles, mitigating the risks of misinterpreting strain-induced NMR anomalies and ensuring high-fidelity data for downstream drug discovery applications.

References

  • Azetidine derivatives of tricyclic antidepressant agents Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Stereochemically and Skeletally Diverse Fused Ring Systems from Functionalized C-Glycosides Source: National Institutes of Health (NIH) / PMC URL:[Link]

Validation

Azetidine vs. Pyrrolidine: A Comparative Guide for Strategic Drug Design

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are indispensable tools for crafting the next generation of therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are indispensable tools for crafting the next generation of therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as particularly valuable scaffolds. While structurally similar, their subtle differences in ring size, strain, and conformational flexibility lead to profound impacts on a molecule's physicochemical properties, metabolic fate, and biological activity.

This guide provides an in-depth comparative analysis of azetidine and pyrrolidine, moving beyond a simple list of attributes to explore the strategic rationale behind choosing one scaffold over the other. We will delve into experimental data and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their molecular design campaigns.

Part 1: Structural and Conformational Analysis - The Geometry of Interaction

The fundamental difference between azetidine and pyrrolidine lies in their cyclic structure, which dictates how they and their substituents are presented in three-dimensional space to a biological target.

Azetidine: The Rigid Director

The azetidine ring is a four-membered heterocycle characterized by significant angle strain (approx. 25.4 kcal/mol).[1][2] This inherent strain forces the ring into a relatively rigid, puckered conformation.[3][4]

  • Expert Insight: This conformational rigidity is a double-edged sword. On one hand, it pre-organizes substituents into well-defined spatial vectors, which can reduce the entropic penalty of binding to a target and lead to enhanced potency and selectivity.[4][5] On the other hand, this strain is a potential site for metabolic cleavage.[2] The challenge and opportunity for the medicinal chemist is to leverage this rigidity for precise receptor targeting while ensuring sufficient molecular stability.[6]

Pyrrolidine: The Flexible Adaptor

As a five-membered ring, pyrrolidine possesses significantly less ring strain (approx. 5.4 kcal/mol) and therefore exhibits much greater conformational flexibility.[1] It readily adopts non-planar "envelope" and "twist" conformations, a phenomenon often referred to as pseudorotation.[7][8][9]

  • Expert Insight: This flexibility allows the pyrrolidine scaffold to adapt its shape to fit optimally within a binding pocket, maximizing favorable interactions. The ability to control the ring's puckering through strategic substitution at various positions provides a powerful tool for fine-tuning a compound's biological profile.[7] Pyrrolidine's prevalence in over 20 FDA-approved drugs is a testament to the success of this adaptable scaffold.[10][11]

G cluster_0 Structural Comparison Azetidine Azetidine High Ring Strain (~25.4 kcal/mol) High Ring Strain (~25.4 kcal/mol) Azetidine->High Ring Strain (~25.4 kcal/mol) leads to Pyrrolidine Pyrrolidine Low Ring Strain (~5.4 kcal/mol) Low Ring Strain (~5.4 kcal/mol) Pyrrolidine->Low Ring Strain (~5.4 kcal/mol) leads to Conformational Rigidity Conformational Rigidity High Ring Strain (~25.4 kcal/mol)->Conformational Rigidity results in Precise Substituent Vectoring Precise Substituent Vectoring Conformational Rigidity->Precise Substituent Vectoring enables Conformational Flexibility (Pseudorotation) Conformational Flexibility (Pseudorotation) Low Ring Strain (~5.4 kcal/mol)->Conformational Flexibility (Pseudorotation) results in Adaptive Target Binding Adaptive Target Binding Conformational Flexibility (Pseudorotation)->Adaptive Target Binding enables

Caption: Core structural and conformational differences between azetidine and pyrrolidine.

Part 2: Physicochemical Properties - Engineering for Optimal ADME

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. The choice between an azetidine and a pyrrolidine core can be a decisive factor in tuning these parameters for success.

PropertyAzetidine (Representative)Pyrrolidine (Representative)Rationale & Strategic Implication
Basicity (pKa) ~11.29[2]~11.22[2]The parent rings have similar basicity. However, azetidine's rigidity can make its nitrogen lone pair more accessible, influencing interactions. pKa dictates the ionization state at physiological pH, impacting permeability and potential for off-target ionic interactions.[12]
Lipophilicity (logP) Generally LowerGenerally HigherThe smaller, more compact azetidine ring typically imparts greater polarity and thus higher aqueous solubility.[12] This is a key strategy for reducing logP in lead optimization.[13]
Aqueous Solubility Generally HigherGenerally LowerDirectly related to lower lipophilicity, enhanced solubility is a major advantage of the azetidine scaffold, improving suitability for various formulations.[3][12][14]
Molecular Weight ( g/mol ) 57.0971.12The smaller size of azetidine makes it an attractive building block for fragment-based drug design and for keeping molecules within the desired molecular weight range.
  • Expert Insight: The decision to use an azetidine is often driven by a need to increase polarity and aqueous solubility while maintaining or improving biological activity.[13] Conversely, a pyrrolidine may be chosen when a balance between solubility and membrane permeability is required, offering a slightly more lipophilic character.[12] Pyrrolidine-containing compounds often represent a balance between the extremes of more polar azetidines and more lipophilic piperidines.[12]

Part 3: Metabolic Stability and Safety Profile

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. Both azetidine and pyrrolidine present distinct metabolic profiles that must be carefully considered.

Azetidine: The incorporation of an azetidine ring can be a deliberate strategy to enhance metabolic stability by blocking metabolism at a susceptible site.[3][14] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine moiety for this purpose.[3] However, the high ring strain that provides conformational rigidity also makes the ring susceptible to metabolic opening under certain conditions.[2]

Pyrrolidine: Pyrrolidine is generally considered metabolically robust. However, a known potential liability is the bio-activation of the ring through oxidation at the α-carbons, leading to the formation of reactive iminium ions and aminoaldehydes.[15] These reactive metabolites can potentially lead to genotoxicity, a significant concern in drug development.[15] While not a universal issue, it necessitates careful evaluation during preclinical safety studies.

Experimental Protocol: Comparative Metabolic Stability in Liver Microsomes

This protocol provides a self-validating system to directly compare the metabolic stability of an azetidine-containing compound versus its pyrrolidine analogue.

Objective: To determine the in vitro half-life (t½) of test compounds upon incubation with human liver microsomes.

Materials:

  • Test Compounds (Azetidine and Pyrrolidine analogues), 10 mM in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL protein

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide, 100 ng/mL)

  • Positive Control (e.g., Verapamil, known high-clearance compound)

  • Negative Control (compound incubated without NADPH)

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the reaction mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM). Allow to pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t½ = 0.693 / k .

Trustworthiness Check: The protocol's integrity is validated by including controls. The positive control (Verapamil) should show rapid clearance, confirming enzymatic activity. The negative control (without NADPH) should show minimal clearance, confirming the reaction is NADPH-dependent and not due to chemical degradation.

Part 4: Synthesis, Bioisosterism, and Strategic Application

Historically, the synthesis of the strained azetidine ring was challenging, limiting its use. However, recent advances in synthetic methodologies, such as visible-light-mediated cycloadditions and strain-release strategies, have made diverse azetidine building blocks far more accessible.[1][3] Pyrrolidine synthesis is well-established, with robust methods like [3+2] cycloadditions and the use of the "chiral pool" (e.g., proline) being commonplace.[16][17]

This increased accessibility has solidified azetidine's role as a valuable bioisostere .[4] It is frequently used to replace larger rings like pyrrolidine or piperidine to:

  • Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity.[13]

  • Alter Conformation: Provide a more rigid presentation of substituents to the target.[3]

  • Navigate Chemical Space: Explore novel, three-dimensional pharmacophores and secure intellectual property.[13][18]

Caption: A workflow for using azetidine as a bioisosteric replacement for pyrrolidine.

In a recent study on inhaled DDR inhibitors for idiopathic pulmonary fibrosis, researchers strategically moved from a pyrrolidine scaffold to an azetidine scaffold.[18] The resulting azetidine derivative showed an improved safety profile, including reduced cardiotoxicity risk, and an excellent inhaled pharmacokinetic profile with outstanding lung retention, validating the scaffold hop.[18]

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision that hinges on the specific goals of a drug discovery program. Neither is inherently superior; they are distinct tools with unique strengths.

  • Choose Azetidine for:

    • Increasing aqueous solubility and polarity.

    • Imparting conformational rigidity to precisely orient substituents.

    • Blocking metabolism at a specific site.

    • Exploring novel and compact chemical space.

  • Choose Pyrrolidine for:

    • A balance of solubility and lipophilicity.

    • Conformational flexibility to adapt to diverse binding sites.

    • A well-established, synthetically accessible scaffold.

    • Extensive exploration of chemical space through multi-point functionalization.

By understanding the fundamental differences in their structure, physicochemical properties, and metabolic profiles, medicinal chemists can harness the unique attributes of both azetidine and pyrrolidine to rationally design safer and more effective medicines.

References

  • Benchchem. The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YBR4rLr6JiK7Jh5ygIXM562Yj9xKdgQT2i76H-QWcP75-n3Tx0O41b3ebWYAjMzuKluBlXS2MjsjNeoWjKwFwVC0zVfDB60UWiCoNQABJ8mkpwmO2Quwp5pim9cHP3ut53CNlv_LHRQrUoSW_6n-0c-e_kH4zEHUDgEpTgOaRLDypWC8OU3XQaNg8DLGDdjxqyvKC2snljvBTtG-WxxCnw==]
  • Enamine. Synthesis of unique pyrrolidines for drug discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz1_yLpHGSxJc-clj5-XKW3_Quqp4jIJmiclZmhY8eRxWRBYdmDPcx5LPbSBlY3SQdneAF093j_XQQdKDLWDjmTvK3Ur9ZgAFdIxAIouKiaZnHAsFkKPNmnlnPGevRPP3HnJRQdW8XEgJLddfLFoM31gwL-T28xwVy9FL3okQ=]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2YvCv9r_sdBZAGJwwyyoqSotVZzxGMl5Yj_IrONf07XX-tpkCapv-PDbue4QA2EW6EaPUh9tiLImK3Oecbtr7HkAKVapwLgH0I6GLORWfQeuEOvGQD8iJTH5ixm8pnZU17qwC]
  • Benchchem. A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNsllo5EWne-cSntIvUk6T3cuWQFGpmRBKmyV1kx7BK0TufdRFF3k5bsxaRt408T7HkAM_CDXF55WVpNXiD3Iq6r7XIVZW4rQPw8ikTzoCJUJq52swbahYbFFUEMXHLQFVfNP-jYF3vEmpPHTg1iGz0KrnLb9eO0ob34y_UxnG13aNVnDAA-6JHA--DQKx0iPO7cey162Y9x1aq-ERNC0e2SF1Kwl33o_of8wqxPhUoyxgQf5XPPlDxepVsITy]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo1fgJuXj1YIRc9AFS-uGzeTFHklJS8UiPA56IXjD521EKu7sC70UkTRLOdjDMAOQEQdFbgagEibzMv_Gy18H0iuQgHmELFHG0h6wJi5RhrKO_QxoVzqjZiQiribgw3ZHd-DHgh07WQCFGlmg=]
  • Benchchem. A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHghcKQ-R6H1gH-xIYe6WnOg103x3xVnePW37dBdNmFzsrm8TCVEIgqUrmRRJcLYvWD4bMvzr97ADQp4JgTn-xL4xEG5-4faGB-FaKu8CjG5otlBJpgbWMvAukXC7pErLgcMqknxf2T4iF6pJJucxeNFiwYHIn1odE4md04x671gi5aSMl0Pti2Nz7hpTt0fK5AKM6OoMZb_LPKBhHtML5g3_091xZYuQkP0wK0vm0=]
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5dqNZSNw-YFqPwwKEqTpwSEjGFyOtupCTCvvK7wLomN3GgWis8IktTfAj_UB_zCkXIvOiDamIAdnfQYXwwfLNXk35WOTpXyZsWtqGxrmDjAlXQqaynb1QV6PMDmM2ny2WkVIpznzhcdI8Yj1H]
  • Benchchem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1xvpHeXlp1ydm2p3XLMFjSdQCBsax1XYtboroI8g0cMJjFogp6QPxcfe1ZXOuP9vlGiIPYf09quocaVU0xkOJQ5rLkz9CIqnDLI6To6sU8PCKazD1T6wnl6fPTrO9d0hB2GhzEDT1K1spU-CQIudaQ3lNuv3NpMWogCed8erPtXN7t6WNFK11gnquOxet2_r0V8xRT_WB6-CR1W4FRylTk3RwcHEiVn21048qi6aL1RVUZQCF1Q==]
  • Kumar, R., et al. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgh-BbiWVNQyEOJS9qILhUOHBiNjyjNnC-Fh0eZIG3J0qowU3DtDGd9TZOKA70xOGPWL6LTZSbeRf96KdzEUWRKWKFNH4wCnXsR5fRavdW9itfA69nTkg7bH7PXsv2B_44ZpeY]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqtTmq3evV4kuysMnQ24rtpo8zyXi9erhTTrhUqg8xs04tAmSC2fKi7-JHD8jeRLlUO8wJr13AXFQJGP7hX_XRiJbwKHIfFMFzUCJccMk6m5dUvn5cSZvSFYkmS1KjdMK3Z30c]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCAidP6Eyd46w3v3ML7en8Z_NHc26VKdkNGLqfY1Kc6SVjelogZ_N03hTebnDbpHCaTt8YN25P6SWTv8ouUxt2ji3OaWngnHQNoR3RlBLHzY-s9EUoLqc0vR7o2SEM8xVYC76gGL8HaGJrv5VPYPgvkSAV6-0KaGU43JR0sCs7k4vnuRWWywwjaCBpeWgYYLuNsN0sYAH-VaP7IzZYna6-177DerKlA9YnUQpz-f45bEBZ5DbDQ0Fhx9eXXxYwQAvHCwmO9PyPgXk=]
  • Shvartsberg, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlKRmSl58xELxW-TgZBscZgXcglw87AlWQRPyOoEpIRQi6lBSKpbb-5BDaJpwKO8XfchcTG6P8HvqaZAllTrHpwcQJvmoCKDUE1YuuA6jOIfsienlla5M6pwbZ9lzje0bNlKc63g==]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaJG5fMHWSbahW-nkabK82pL5LeczUFKQ-SBXg23KfvMaA6uhvD20CnybjboQDFvLLX9ZOGZTiko4v9iep7nhKuh_6nS2M6-Q7QrOWBdWxGWzDmOzzygnoSLxISqwnnyhcKwELViY_HcUpyDLI65mn7d5Z-JmEmvu82TeGZVa7CZXv6jGn2r-X6ugU6DwbGS5KeKRfEbjAFrIemmlja37RaaIfK6npzwrBF9qMd7ZohSxQK0Fa6UIP]
  • Benchchem. The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-XdPCZ2mQrIznDk5KETBFDHhznXWsBLK7xdrmACmEXPOpir8KvLb2p_2kdzY_57LNp9fVFGHGiHoiIQ4gsqJmTuSeSyo6L1BHD4qMFMj7j8axIx8jS1Ky34Kwx5ytk67BQ1zKRkARMSk1HtMaMKS0T6UVKf6zVnvhgIGl-XUj02TPgAoNgyQWtp-jLjgLL6ISC73QdvVRVZCgJeJ49UmG8xyP9eqIg==]
  • Cernak, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJuTjPYcT8YyfNTA_mFtl550gTVHkQ-DrFPunhurEYrCYHHuMlP4KQYZ7qcjSUTYFPNDoUh842cJ2sRf42ffZG2gZAWhLjnpvlB6ZASH-zlIWVPFE0CJScjEfWo-OlrcRhgaUFUd9kmLkL1I9vy4CCmvDfx8wnJuIz]
  • Benchchem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLR4kM0kphrqFQUN6lsj9a0hdDZECOMoWZxTe58Zqa_wjPXc0yrhbLYilMsGri4tq-LqhyEzzsp0EBvMWf2ErhpzuO69U4hteJfNUCokvOxO1aBwLKL1aQfMIPOH-zwKaOxmVNzfEIpX5LjxSajvbJyHXtimvTc7uycx727BvtbvQn4_jKKvU-jQZqLloopjxIGFBBVH5Z7SuLQtRErleyhP0SkllGnyf6fUYjyUwHXlpfkGM=]
  • ResearchGate. Examples of azetidine-based bioisosters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdwxvFEgl-xJoyL8NV_OpBhP2uEcmnEW-tKsp0vHEtsPYvsxXDqQeph3TAU1Bu2ddPnfFgZAYPc1L3STc8cpoKae8v95ht5HbT0DCwri9QDOUY7Vcio_IVm4VEiU6NG3xE-LHoHVmdXzMjz_Yowg26LzJogXfc3r5kGcwvX1i85M4UwhkKtcwUIt8zWDYk1R14g_HLiQ==]
  • Amici, R., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjA3zQpMvCoO12zsxIigajxRYToeJbH7R9TWqjAnBs74LjSLGB9KCRp0QGKkuRS6_YiWvllVUbi-OpLBXBkrW9W_SfDJMIDlHIUiQbncKrgk1zcBuCWycHWaSBkNmIiaSi-jWmIWa7MnGkQgkK_aYY]
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-emgG-YwEuIUXJuMSWoRTlk2OIIQbcAlxCwt_xU_TKQVbGCtcOAkVPNghcfKuz0MhC5CxjWOECyyXy1_O6UuUcZRQiZiAtPWBXMUHgd9ERVNTZbtVCBDfH_S1M_umBtwvezwkLB_0dyWCm6-wQJEYV0clbsVYmJOPZMq5OTElpzfsaLihWnUFtLns-zoQL9Pz58a3aL1ipEgmpJf9N_iJgNUUrU-h6MuZHAL2B87b3k_bSo97x9S5GPMIF-XnkmiWXHG9Te97XA==]

Sources

Comparative

A Comparative Guide to the Biological Activity of (2S)-2-(Trifluoromethyl)azetidine Analogues

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethyl group (CF3) has gained prominence for its ability to enhance metabolic stability, lipophilicity, and binding affinity. When incorporated into strained ring systems like azetidine, the resulting analogues present a unique conformational rigidity that can be exploited for potent and selective interactions with biological targets. This guide provides a comparative analysis of the biological activity of (2S)-2-(trifluoromethyl)azetidine analogues, focusing on their roles as TGR5 agonists, α4β7 integrin inhibitors, and ketohexokinase inhibitors.

The (2S)-2-(Trifluoromethyl)azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a significant degree of conformational constraint, which can pre-organize substituents for optimal binding to a target protein. The addition of a trifluoromethyl group at the 2-position further influences the molecule's properties. The strong electron-withdrawing nature of the CF3 group can lower the basicity of the azetidine nitrogen, potentially reducing off-target effects associated with charged interactions. Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability and improve oral bioavailability. The stereochemistry at the 2-position is crucial, with the (S)-configuration often being critical for potent biological activity.

Takeda G-protein Coupled Receptor 5 (TGR5) Agonists

TGR5, also known as the G-protein coupled bile acid receptor 1 (GPBAR1), is a promising target for the treatment of type 2 diabetes and other metabolic diseases. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes glucose homeostasis.

A series of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides have been identified as potent and orally bioavailable TGR5 agonists. The structure-activity relationship (SAR) of these analogues reveals the critical role of the (2S)-2-(trifluoromethyl)azetidine moiety for their agonist activity.

Comparative Analysis of TGR5 Agonist Activity
CompoundR GrouphTGR5 EC50 (nM)[1]
1 H1.8
2 4-F1.5
3 4-Cl1.2
4 4-Me2.1
5 3-F3.5
6 3-Cl2.8

Table 1: Structure-Activity Relationship of (2S)-2-(Trifluoromethyl)azetidine Analogues as TGR5 Agonists. The data highlights that small electron-withdrawing or neutral substituents at the 4-position of the pyrimidine ring are well-tolerated and can lead to potent TGR5 agonism.

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as a (2S)-2-(trifluoromethyl)azetidine analogue, initiates a downstream signaling cascade that ultimately leads to GLP-1 secretion.

TGR5_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist (2S)-2-(Trifluoromethyl) azetidine Analogue TGR5 TGR5 Agonist->TGR5 Binds G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PLC_epsilon PLC-ε Epac->PLC_epsilon Activates Ca2_plus Ca²⁺ PLC_epsilon->Ca2_plus Increases GLP1_vesicle GLP-1 Vesicle Ca2_plus->GLP1_vesicle Triggers fusion GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Release

Figure 1: TGR5 Signaling Pathway. Agonist binding to TGR5 activates Gαs, leading to cAMP production and subsequent GLP-1 secretion via PKA and Epac pathways.

α4β7 Integrin Inhibitors

The α4β7 integrin is a key mediator of lymphocyte trafficking to the gut and is a validated target for the treatment of inflammatory bowel disease (IBD). Small molecule inhibitors of the interaction between α4β7 and its ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1), have shown therapeutic potential. The (2S)-2-(trifluoromethyl)azetidine scaffold has been incorporated into potent α4β7 inhibitors.

α4β7 Integrin-MAdCAM-1 Adhesion and Signaling

The binding of α4β7 on lymphocytes to MAdCAM-1 on endothelial cells triggers intracellular signaling events that are crucial for lymphocyte adhesion and transmigration into the gut tissue.

a4b7_Signaling cluster_lymphocyte Lymphocyte cluster_endothelial Endothelial Cell a4b7 α4β7 Integrin Paxillin Paxillin a4b7->Paxillin Induces Tyrosine Phosphorylation of p105CasL p105(Cas-L) a4b7->p105CasL Induces Tyrosine Phosphorylation of MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds Adhesion Cell Adhesion & Migration Paxillin->Adhesion p105CasL->Adhesion

Figure 2: α4β7/MAdCAM-1 Signaling. Binding of α4β7 to MAdCAM-1 initiates tyrosine phosphorylation of paxillin and p105(Cas-L), leading to lymphocyte adhesion.[2]

Ketohexokinase (KHK) Inhibitors

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in fructose metabolism.[3] Elevated fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. Inhibition of KHK is therefore a promising therapeutic strategy.

A potent and neutral KHK inhibitor, GS-1291269, incorporates a (R)-2-(trifluoromethyl)azetidine moiety.[4] This compound demonstrates the utility of this scaffold in targeting enzymatic active sites.

Comparative Analysis of KHK Inhibitor Activity
CompoundKHK-C IC50 (nM)[5]KHK-A IC50 (nM)[6]
GS-1291269 0.392.1

Table 2: Potency of GS-1291269, a (R)-2-(Trifluoromethyl)azetidine-containing KHK Inhibitor. This compound exhibits potent inhibition of both major isoforms of ketohexokinase.

Fructose Metabolism and KHK Inhibition

KHK plays a central role in the metabolic pathway of fructose. Its inhibition blocks the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose intake.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK Substrate F1P Fructose-1-Phosphate KHK->F1P Phosphorylates Inhibitor (2S)-2-(Trifluoromethyl) azetidine Analogue Inhibitor->KHK Inhibits Metabolic_Products Downstream Metabolic Products (e.g., Triglycerides, Uric Acid) F1P->Metabolic_Products Metabolized to

Figure 3: Fructose Metabolism Pathway. KHK inhibition by a (2S)-2-(trifluoromethyl)azetidine analogue blocks the first step of fructose metabolism.

Experimental Protocols

TGR5 Agonist Activity Assay (cAMP Measurement)

This protocol describes a common method to assess the agonist activity of compounds at the TGR5 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

Workflow:

TGR5_Assay_Workflow A Seed HEK293 cells expressing human TGR5 in 96-well plates B Incubate cells overnight A->B C Add test compounds (2S)-2-(trifluoromethyl) azetidine analogues at various concentrations B->C D Incubate for 30 minutes at 37°C C->D E Lyse cells and add cAMP detection reagents D->E F Measure cAMP levels using a suitable detection method (e.g., HTRF, ELISA) E->F G Calculate EC50 values F->G

Figure 4: TGR5 Agonist Assay Workflow. A stepwise process for determining the potency of TGR5 agonists.

Detailed Steps:

  • Cell Culture: Culture HEK293 cells stably expressing human TGR5 in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the (2S)-2-(trifluoromethyl)azetidine analogues in a suitable buffer.

  • Compound Addition: Add the test compounds to the cells and incubate for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA based) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

α4β7 Integrin-MAdCAM-1 Cell Adhesion Assay

This protocol outlines a method to evaluate the ability of (2S)-2-(trifluoromethyl)azetidine analogues to inhibit the adhesion of α4β7-expressing cells to MAdCAM-1.

Workflow:

Adhesion_Assay_Workflow A Coat 96-well plates with MAdCAM-1-Fc chimera B Block non-specific binding sites A->B C Label α4β7-expressing cells (e.g., RPMI-8866) with a fluorescent dye B->C D Pre-incubate labeled cells with test compounds C->D E Add cell-compound mixture to the MAdCAM-1-coated plates D->E F Incubate to allow cell adhesion E->F G Wash away non-adherent cells F->G H Quantify adherent cells by measuring fluorescence G->H I Calculate IC50 values H->I KHK_Assay_Workflow A Prepare reaction mixture containing recombinant human KHK, ATP, and fructose B Add test compounds at various concentrations A->B C Initiate the reaction and incubate at 37°C B->C D Stop the reaction C->D E Add ADP detection reagents D->E F Measure ADP production using a suitable method (e.g., luminescence, fluorescence polarization) E->F G Calculate IC50 values F->G

Figure 6: KHK Inhibition Assay Workflow. A process for determining the potency of KHK inhibitors.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human KHK enzyme, ATP, and fructose in a suitable buffer.

  • Compound Addition: Add the (2S)-2-(trifluoromethyl)azetidine analogues at a range of concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a stopping solution.

  • ADP Detection: Add reagents from a commercially available ADP detection kit (e.g., ADP-Glo™) that converts the generated ADP into a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of KHK inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

(2S)-2-(Trifluoromethyl)azetidine analogues have emerged as a versatile and valuable class of compounds in drug discovery. Their unique structural features, combining the conformational rigidity of the azetidine ring with the advantageous properties of the trifluoromethyl group, have led to the development of potent and selective modulators of various biological targets. The examples presented in this guide for TGR5, α4β7 integrin, and ketohexokinase highlight the broad therapeutic potential of this scaffold. Further exploration of this chemical space is likely to yield novel drug candidates for a range of diseases.

References

  • Vanderslice, P., et al. (2002). Lymphocyte binding to MAdCAM-1 via alpha4beta7 integrin activates a signal transduction pathway involving tyrosine phosphorylation of paxillin and p105(Cas-L). Immunology Letters, 81(3), 223-228. [Link]

  • Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of Medicinal Chemistry, 57(8), 3263-3282. [Link]

  • Berlin, C., et al. (1993). Alpha 4 beta 7 integrin mediates lymphocyte binding to the mucosal vascular addressin MAdCAM-1. Cell, 74(1), 185-195. [Link]

  • Kasun, Z. A., et al. (2024). The Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor with an Unusual Thietane Amine Functional Group. Journal of Medicinal Chemistry. [Link]

  • Cirillo, J., et al. (2020). TGR5 Signaling in Hepatic Metabolic Health. Nutrients, 12(9), 2598. [Link]

  • Digby, G. J., et al. (2020). TGR5-mediated signaling pathways to release GLP-1 and PYY and inhibition of release of GLP-1 and PYY by H2S. In ResearchGate. [Link]

  • Loo, V. G., et al. (2009). Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme. The Journal of Histochemistry and Cytochemistry, 57(8), 763–774. [Link]

  • Cirillo, P., et al. (2009). Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells. Journal of the American Society of Nephrology, 20(3), 545–553. [Link]

  • Patsnap. (2024). What are KHK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • BioWorld. (2024). Fructose metabolism inhibitor shows promise for metabolic dysfunction. BioWorld. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-2-(trifluoromethyl)azetidine

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-2-(trifluoromethyl)azetidine, a halogenated heterocyclic compound. The procedures outlined here are synthesized from established safety protocols for structurally related compounds and general guidelines for hazardous waste management, ensuring a robust and reliable methodology.

Understanding the Hazard Profile

Inferred Hazards:

  • Flammability: Likely a flammable liquid and vapor.[2]

  • Corrosivity: Potential to cause severe skin and eye irritation or burns.[1][4]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment if not disposed of correctly.

Hazard ClassInferred fromKey Precautions
Flammable LiquidAzetidine SDSKeep away from heat, sparks, and open flames.[2][5]
Skin/Eye Irritant/CorrosiveAzetidine & Trifluoromethyl compound SDSsWear appropriate PPE, including gloves and eye protection.[1][4][6]
Potential ToxicityGeneral chemical knowledgeAvoid inhalation, ingestion, and skin contact.[2][7]
Environmental HazardHalogenated compound disposal guidelinesDo not dispose of down the drain or in regular trash.[8][9]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before handling (2S)-2-(trifluoromethyl)azetidine for any purpose, including disposal, ensure the following safety measures are in place. This protocol is designed to be a self-validating system, where the absence of any component requires a reassessment before proceeding.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10]

  • Lab Coat: A standard laboratory coat to protect against skin exposure.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, use a respirator with an appropriate cartridge.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[12]

Step-by-Step Disposal Protocol

The primary and most critical directive for the disposal of (2S)-2-(trifluoromethyl)azetidine is that it must be treated as hazardous chemical waste. Under no circumstances should it be discarded in regular trash or poured down the drain.[8][9][13]

Step 1: Waste Segregation and Containerization

  • Isolate the Waste: Do not mix (2S)-2-(trifluoromethyl)azetidine waste with other chemical waste streams, particularly incompatible materials like strong oxidizing agents or acids.[2][7]

  • Select the Right Container: Use a designated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[7] The container must be in good condition, free from leaks or contamination on the exterior.[14]

Step 2: Labeling the Waste Container

  • Clear Identification: The container must be labeled with the words "Hazardous Waste."[8][14]

  • Full Chemical Name: Write the full chemical name, "(2S)-2-(trifluoromethyl)azetidine." Avoid using abbreviations or chemical formulas.[14]

  • Hazard Identification: Indicate the potential hazards (e.g., Flammable, Corrosive, Toxic).

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 3: Waste Accumulation and Storage

  • Secure Closure: Keep the hazardous waste container tightly closed at all times, except when adding waste.[7][14]

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and high-traffic zones.[5][7][13]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Managing Contaminated Materials and Empty Containers

  • Solid Waste: Any disposable labware (e.g., pipette tips, weighing boats, gloves) that has come into contact with (2S)-2-(trifluoromethyl)azetidine is considered hazardous waste and must be placed in the designated solid hazardous waste container.[7]

  • Decontamination of Glassware: Non-disposable glassware should be decontaminated by triple rinsing with a suitable organic solvent (e.g., acetone or ethanol). The solvent rinsate must be collected as hazardous waste.[7][10]

  • "Empty" Containers: An "empty" container that held the compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.[10]

Step 5: Final Disposal

  • High-Temperature Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7][15] This process is necessary to ensure the complete destruction of the compound, particularly the stable carbon-fluorine bonds.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[8][10] Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[4][16]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For small spills within a chemical fume hood, contain the spill using an inert absorbent material, such as vermiculite or sand.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. A 5% solution of acetic acid followed by hot water may be effective for decontaminating surfaces after the bulk of an amine-containing compound has been removed.[5]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making process and procedural flow for the disposal of (2S)-2-(trifluoromethyl)azetidine.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_final Final Disposal cluster_spill Spill Response start Start: Generation of (2S)-2-(trifluoromethyl)azetidine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste Stream hood->segregate spill Spill Occurs hood->spill container Use Labeled HDPE Container segregate->container label_container Label: 'Hazardous Waste', Full Chemical Name, Hazards, Date container->label_container storage Store in Designated Satellite Accumulation Area label_container->storage ehs Contact Institutional EHS for Pickup storage->ehs incineration High-Temperature Incineration at Licensed Facility ehs->incineration contain Contain with Inert Absorbent spill->contain Small & Contained collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->storage

Caption: Disposal workflow for (2S)-2-(trifluoromethyl)azetidine.

References

  • Chemos GmbH & Co. KG.
  • Fisher Scientific.
  • Apollo Scientific. Azetidine.
  • Apollo Scientific.
  • Benchchem.
  • TCI Chemicals.
  • ResearchGate.
  • TCI Chemicals. Safety Data Sheet: (Trifluoromethyl)trimethylsilane.
  • Occupational Safety and Health Administration (OSHA).
  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • Office of Clinical and Research Safety.
  • ACS Publications. Trifluoromethyl-Modified Hierarchical Nanoporous Metal–Organic Framework Nanoparticles for Adsorption of Fluorine-Containing Pesticides.
  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • National Science Teaching Association (NSTA).
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Benchchem. Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
  • University of Cambridge Safety Office. Disposal of Chemical Waste.
  • Chemical Waste Management.
  • OC-Praktikum.
  • AAPPTec.
  • Fisher Scientific.
  • Labor Security System.
  • Temple University Environmental Health and Radiation Safety.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Virginia Tech.
  • ACTenviro.

Sources

Handling

Personal protective equipment for handling (2S)-2-(trifluoromethyl)azetidine

The handling of fluorinated, strained-ring heterocycles requires a rigorous understanding of their physicochemical behavior. (2S)-2-(trifluoromethyl)azetidine is a highly valuable chiral building block in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The handling of fluorinated, strained-ring heterocycles requires a rigorous understanding of their physicochemical behavior. (2S)-2-(trifluoromethyl)azetidine is a highly valuable chiral building block in pharmaceutical drug development. However, its unique structural features—a strained four-membered ring coupled with a strongly electron-withdrawing trifluoromethyl (-CF₃) group—impart specific toxicological and logistical challenges.

As an application scientist, you must approach this compound not just with caution, but with an understanding of why specific safety measures are required. This guide provides researchers and drug development professionals with a self-validating operational framework, ensuring that every piece of Personal Protective Equipment (PPE) and every handling step is directly linked to the molecule's mechanistic hazards.

Chemical Profile & Hazard Causality

The addition of the -CF₃ group at the 2-position significantly alters the azetidine ring's properties. It increases the molecule's lipophilicity, which enhances its ability to penetrate the dermal barrier, while maintaining the corrosive and irritant nature typical of basic amines[1]. Understanding the physical state of the compound—whether you are handling the volatile free base or the hygroscopic hydrochloride salt—is the first step in hazard mitigation.

Table 1: Quantitative Chemical Profile & Hazard Causality

Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 1221266-25-6 (Base)[2]2701911-72-8 (HCl Salt)[3]Differentiates the physical state: volatile liquid (base) vs. crystalline solid (salt).
Molecular Weight 125.09 g/mol (Base)Low molecular weight contributes to high vapor pressure and volatility in the free base form.
Acute Toxicity (Oral) Category 4 (H302)[1]Toxic upon ingestion; mandates strict prohibition of eating/drinking in the laboratory setting[1].
Skin/Eye Irritation Category 2 / 2A (H315, H319)[1]The basic amine nature causes localized tissue damage, lipid disruption, and protein denaturation upon contact[1].
Respiratory Irritation Category 3 (H335)[1]High volatility of the free base and fine dust of the salt irritate mucous membranes, requiring strict exhaust ventilation[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic fluorinated amines. The following matrix outlines the required equipment and the scientific justification for each choice.

Table 2: PPE Selection & Justification

Protection ZoneRecommended EquipmentSpecification & Justification
Eye & Face (Side-shields) or Face Shield[1]Prevents ocular exposure to aerosolized salt dust or volatile free base splashes[1]. Standard safety glasses lack the orbital seal required for vapor protection.
Hand & Dermal Double-Layer Nitrile GlovesMinimum 0.11 mm thickness. The -CF₃ group enhances lipophilicity, increasing skin penetration risk. Double-gloving allows rapid removal of the outer layer if contaminated, leaving the inner barrier intact.
Body Protection Impervious Flame-Retardant Lab Coat[1]Impervious clothing prevents dermal absorption[1]. Flame retardancy is crucial if handling the potentially flammable free base near ignition sources.
Respiratory NIOSH-Approved Respirator[1]Use a particulate filter (N95/P100) for the HCl salt dust, and an Organic Vapor (OV) cartridge for the free base if engineering controls fail[1].

Hazard Mitigation & Workflow Logic

The decision tree below illustrates the logical relationship between the chemical form of (2S)-2-(trifluoromethyl)azetidine, the required engineering controls, and the corresponding PPE.

PPE_Workflow Start Start: (2S)-2-(Trifluoromethyl)azetidine Handling Protocol Assess Assess Chemical Form Start->Assess FormFree Free Base (Volatile Liquid) Assess->FormFree FormSalt Hydrochloride Salt (Hygroscopic Solid) Assess->FormSalt EngControl1 Fume Hood (>100 fpm) + Inert Gas Purge FormFree->EngControl1 EngControl2 Weighing Enclosure + Anti-Static Tools FormSalt->EngControl2 PPE_Base PPE: Splash Goggles, Lab Coat, Double Nitrile Gloves, OV Respirator (Standby) EngControl1->PPE_Base PPE_Salt PPE: Safety Glasses, Lab Coat, Double Nitrile Gloves, N95/P100 Respirator EngControl2->PPE_Salt Execute Execute Experimental Workflow PPE_Base->Execute PPE_Salt->Execute Decon Decontamination & Disposal (Diatomite / Alcohol Scrub) Execute->Decon

Logical workflow for hazard mitigation and PPE selection when handling trifluoromethylazetidines.

Step-by-Step Experimental Methodologies

To guarantee trustworthiness, every operational protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Protocol A: Handling the Hydrochloride Salt (Solid)
  • System Verification: Check the fume hood monitor to ensure face velocity exceeds 100 feet per minute (fpm)[1].

    • Validation Check: A strip of tissue paper taped to the bottom of the sash should pull inward steadily without fluttering erratically.

  • PPE Donning: Put on an impervious lab coat, safety goggles, and double-layer nitrile gloves[1].

    • Validation Check: Perform a visual inspection of the outer gloves for micro-tears by trapping air and squeezing the glove before putting it on.

  • Static Mitigation: Ground your anti-static weighing spatula.

    • Causality: The HCl salt is prone to static charge accumulation. Grounding prevents electrostatic repulsion, which could otherwise aerosolize toxic particulates (H335) into the environment[1].

  • Transfer: Weigh the solid into a tared, anti-static weigh boat and transfer it immediately to a reaction vessel. Seal with a septum.

    • Validation Check: Inspect the balance pan; ensure no residual dust remains.

Protocol B: Handling the Free Base (Volatile Liquid)
  • Environmental Control: Conduct all operations inside the certified fume hood with the sash positioned at the lowest workable height[1].

    • Causality: The free base is highly volatile and poses a severe respiratory irritation hazard[1].

  • Enhanced PPE: Equip splash goggles (or a full face shield), heavy-duty nitrile gloves over standard nitrile, and keep an organic vapor (OV) respirator on standby[1].

  • Inert Transfer: Purge the reagent bottle with Argon or Nitrogen. Use a gas-tight syringe to extract the liquid.

    • Causality: Inert gas prevents oxidative degradation of the amine and controls vapor escape into the hood environment.

  • Controlled Addition: Add the free base dropwise to the reaction mixture.

    • Validation Check: Monitor the reaction temperature continuously to ensure the exothermic acid-base neutralization does not cause solvent boil-off or pressure buildup.

Emergency Response & Decontamination Plan

In the event of a spill or exposure, immediate and calculated action is required to prevent further leakage and personnel injury[1].

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area to a safe zone and ensure the room's exhaust ventilation is operating at maximum capacity[1]. If breathing is difficult, relocate the casualty to fresh air[1].

  • Spill Containment: Do not use combustible absorbents (like sawdust). Absorb the spilled solution with a finely-powdered liquid-binding material, such as diatomite or universal chemical binders[1].

  • Surface Decontamination: The azetidine ring leaves corrosive residues. Decontaminate all affected surfaces and equipment by scrubbing thoroughly with an alcohol (such as ethanol or isopropanol) to solubilize and neutralize residual amine[1].

  • Disposal: Collect the saturated diatomite and all contaminated PPE (including outer gloves) into a chemically compatible, sealable hazardous waste container. Dispose of the material strictly according to Section 13 of local environmental regulations[1]. Keep the product away from drains, water courses, or soil[1].

References

  • Title: (2S)-2-(trifluoromethyl)azetidine hydrochloride Chemical Properties Source: ChemBK URL:[Link]

  • Title: (2S)-2-(TRIFLUOROMETHYL)AZETIDINE Chemical Properties Source: ChemBK URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(trifluoromethyl)azetidine
Reactant of Route 2
(2S)-2-(trifluoromethyl)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.